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  • Product: Spiro[3.5]nonane-2-carboxylic acid
  • CAS: 92015-84-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Spiro[3.5]nonane-2-carboxylic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Spiro[3.5]nonane-2-carboxylic acid, a unique carbocyclic scaffold, represents a fascinating yet underexplored area within the broader landscape of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[3.5]nonane-2-carboxylic acid, a unique carbocyclic scaffold, represents a fascinating yet underexplored area within the broader landscape of spirocyclic compounds. This guide delves into the historical origins of this molecule, tracing its lineage back to early explorations in spirane chemistry. We will examine the foundational synthetic strategies that first brought this compound to light, including a pivotal Hunsdiecker reaction, and follow its evolution to more contemporary synthetic methodologies. This whitepaper will provide a detailed analysis of its chemical properties and explore its burgeoning role as a valuable building block in medicinal chemistry and drug discovery, offering insights for researchers seeking to leverage its distinct three-dimensional architecture.

Introduction: The Allure of the Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant interest in organic and medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, providing a rigid framework that can lead to improved pharmacological properties such as enhanced potency, selectivity, and metabolic stability. The spiro[3.5]nonane core, featuring a cyclobutane ring fused to a cyclohexane ring, presents a unique conformational landscape for the design of novel therapeutic agents. This guide focuses specifically on the discovery, history, and synthetic evolution of spiro[3.5]nonane-2-carboxylic acid, a key derivative that serves as a gateway to a diverse range of functionalized molecules.

The Genesis of Spiro[3.5]nonane-2-carboxylic Acid: A Historical Perspective

The story of spiro[3.5]nonane-2-carboxylic acid is intrinsically linked to the broader history of spiro compound synthesis. While direct early literature on the biological evaluation of the parent spiro[3.5]nonane diol is scarce, the exploration of its derivatives has been more fruitful.[1]

A pivotal moment in the history of this specific carboxylic acid derivative can be traced back to the mid-20th century. In a 1953 publication in the Journal of the American Chemical Society, researchers Edwin R. Buchman, Daniel Harold Deutsch, and George I. Fujimoto laid the groundwork for its utility. While their primary focus was on the synthesis of spiro[3.5]nonane itself, their work provided the first documented use of a direct precursor, silver spiro[3.5]nonane-2-carboxylate .

This silver salt was instrumental in their synthesis of 2-bromospiro[3.5]nonane via the Hunsdiecker reaction , a classic method for the decarboxylative halogenation of carboxylic acid silver salts. This early work, therefore, implicitly confirms the existence and synthesis of spiro[3.5]nonane-2-carboxylic acid as the parent acid to the crucial silver salt intermediate.

Foundational Synthetic Strategies

The early synthesis of spiro[3.5]nonane-2-carboxylic acid, as inferred from the work of Buchman and his colleagues, likely involved the creation of the spiro[3.5]nonane core followed by the introduction or modification of a functional group to yield the carboxylic acid.

The Hunsdiecker Reaction: A Key Historical Transformation

The Hunsdiecker reaction was a cornerstone of early organic synthesis for converting carboxylic acids to alkyl halides. The application of this reaction to silver spiro[3.5]nonane-2-carboxylate highlights a critical step in the early functionalization of the spiro[3.5]nonane scaffold.

Reaction Mechanism:

The reaction is believed to proceed through a radical mechanism:

  • Formation of an acyl hypobromite intermediate from the reaction of the silver carboxylate with bromine.

  • Homolytic cleavage of the oxygen-bromine bond to generate a carboxyl radical.

  • Decarboxylation of the carboxyl radical to form a spiro[3.5]nonyl radical.

  • Reaction of the spiro[3.5]nonyl radical with bromine to yield the final 2-bromospiro[3.5]nonane product.

Caption: The Hunsdiecker reaction pathway for the synthesis of 2-bromospiro[3.5]nonane.

Modern Synthetic Approaches and Derivatives

While the Hunsdiecker reaction provides historical context, contemporary organic synthesis offers more efficient and versatile methods for the preparation of spiro[3.5]nonane-2-carboxylic acid and its derivatives. These modern approaches often focus on the construction of the spirocyclic core with the desired functionality already in place or easily accessible.

Synthesis of Functionalized Spiro[3.5]nonane Derivatives

The modern utility of the spiro[3.5]nonane scaffold is particularly evident in the field of medicinal chemistry, where functionalized derivatives are of great interest. A notable example is the synthesis of 7-azaspiro[3.5]nonane derivatives, which have been investigated as agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[2]

The synthesis of these complex derivatives often involves a multi-step sequence to construct the core azaspiro[3.5]nonane intermediate.[2]

Illustrative Synthetic Workflow for a 7-Azaspiro[3.5]nonane Derivative:

GPR119_Agonist_Workflow start Starting Materials core_synthesis Multi-step Synthesis of 7-Azaspiro[3.5]nonane Core start->core_synthesis deprotection Deprotection of Amine core_synthesis->deprotection functionalization N-capping and Aryl Group Introduction deprotection->functionalization purification Purification (e.g., Column Chromatography) functionalization->purification final_product Final GPR119 Agonist purification->final_product

Caption: A generalized workflow for the development of 7-azaspiro[3.5]nonane-based GPR119 agonists.

Detailed Protocol for a Key Deprotection Step:

A common step in the synthesis of such derivatives is the removal of a protecting group, such as a tert-butoxycarbonyl (Boc) group, from a nitrogen atom.

  • Dissolution: Dissolve the Boc-protected 7-azaspiro[3.5]nonane intermediate (1.0 equivalent) in a suitable solvent like dichloromethane (DCM).

  • Deprotection: Add a deprotecting agent, such as trifluoroacetic acid (TFA), to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its completion using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, remove the solvent under reduced pressure. The resulting crude amine salt is often used in the subsequent step without further purification.[2]

Physicochemical Properties and Spectroscopic Data

Table 1: Physicochemical Properties of a Representative Derivative: 7-((tert-butoxycarbonyl)amino)spiro[3.5]nonane-2-carboxylic acid

PropertyValueSource
Molecular FormulaC₁₄H₂₃NO₄[3]
Molecular Weight269.34 g/mol [3]
IUPAC Name7-((tert-butoxycarbonyl)amino)spiro[3.5]nonane-2-carboxylic acid[3]
SMILESCC(C)(C)OC(=O)NC1CCC2(CC1)CC(C(=O)O)C2[3]

Applications in Drug Discovery and Medicinal Chemistry

The spiro[3.5]nonane scaffold is an emerging area of interest for drug development professionals. Its rigid structure allows for precise positioning of functional groups in three-dimensional space, which can lead to highly specific interactions with biological targets.

The development of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists is a prime example of the therapeutic potential of this scaffold.[2] The optimization of substituents on the piperidine nitrogen and an aryl group led to the identification of potent agonists with promising pharmacokinetic profiles.[2] This highlights the value of the spiro[3.5]nonane core as a template for designing novel therapeutics.

Conclusion and Future Directions

The journey of spiro[3.5]nonane-2-carboxylic acid from an inferred intermediate in early spirane synthesis to a valuable building block in modern medicinal chemistry underscores the enduring importance of fundamental organic chemistry research. While its initial discovery was a stepping stone to the synthesis of the parent hydrocarbon, its true potential is now being realized in the design of complex, biologically active molecules.

Future research in this area will likely focus on:

  • The development of novel, stereoselective synthetic routes to access a wider range of functionalized spiro[3.5]nonane-2-carboxylic acid derivatives.

  • A more thorough investigation into the biological activities of the parent compound and its simple derivatives to uncover new therapeutic opportunities.[1]

  • The application of computational modeling to better understand the conformational preferences of the spiro[3.5]nonane scaffold and to guide the design of new drug candidates.

The unique structural features of spiro[3.5]nonane-2-carboxylic acid and its derivatives ensure that this scaffold will continue to be a fertile ground for discovery and innovation in the years to come.

References

  • Buchman, E. R., Deutsch, D. H., & Fujimoto, G. I. (1953). Spiro[3.5]nonane. Journal of the American Chemical Society, 75(24), 6228–6230. [Link]

Sources

Exploratory

Spiro[3.5]nonane-2-carboxylic acid fundamental properties

An In-Depth Technical Guide to Spiro[3.5]nonane-2-carboxylic Acid: Core Properties and Applications for Drug Discovery Authored by: Gemini, Senior Application Scientist Introduction: The Value of Three-Dimensionality in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Spiro[3.5]nonane-2-carboxylic Acid: Core Properties and Applications for Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction: The Value of Three-Dimensionality in Modern Drug Design

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that can confer improved pharmacological properties is relentless. The concept of "escaping flatland"—moving away from planar, aromatic structures towards more three-dimensional, sp³-rich scaffolds—has become a cornerstone of modern drug design.[1] Spirocyclic systems, which feature two rings sharing a single carbon atom, are exemplary of this principle.[2] Their inherent rigidity and well-defined three-dimensional geometry can lead to significant enhancements in potency, selectivity, metabolic stability, and solubility when incorporated into drug candidates.[3][4]

This guide focuses on a key building block within this class: Spiro[3.5]nonane-2-carboxylic acid . While comprehensive data on this specific parent compound is sparse in publicly available literature, its derivatives have demonstrated significant potential across various therapeutic areas.[5][6] As such, this document serves as a technical guide for researchers, scientists, and drug development professionals. It synthesizes available information on closely related analogues, established spectroscopic principles, and plausible synthetic strategies to provide a foundational understanding of the molecule's core properties and its utility as a scaffold in the development of next-generation therapeutics.

Molecular Structure and Physicochemical Profile

The fundamental starting point for any new chemical entity in a discovery program is a thorough understanding of its structure and physicochemical properties. These parameters govern how the molecule will behave in both chemical and biological systems.

Chemical Structure:

Spiro[3.5]nonane-2-carboxylic acid consists of a cyclobutane ring and a cyclohexane ring joined by a single spiro carbon atom. The carboxylic acid functional group is attached at the 2-position of the cyclobutane ring.

Predicted Physicochemical Properties

Due to the limited experimental data for the parent acid, the following properties are calculated based on its structure and data from closely related analogues, such as the parent hydrocarbon spiro[3.5]nonane and functionalized derivatives.[7][8] This approach is a standard practice in early-stage drug discovery for prioritizing and understanding novel building blocks.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₀H₁₆O₂Provides the elemental composition.
Molecular Weight 168.23 g/mol A low molecular weight makes it an ideal starting fragment or scaffold, adhering to Lipinski's Rule of Five principles for oral bioavailability.
Topological Polar Surface Area (TPSA) 37.3 ŲSuggests good potential for cell permeability and oral absorption.
Computed logP ~2.0 - 2.5Indicates a balance between hydrophilicity and lipophilicity, which is crucial for membrane traversal and solubility.
Hydrogen Bond Donors 1 (from -COOH)The carboxylic acid group can participate in hydrogen bonding, a key interaction for target binding and solubility.
Hydrogen Bond Acceptors 2 (from C=O, -OH)The carbonyl and hydroxyl oxygens can accept hydrogen bonds, influencing solubility and binding affinity.
Rotatable Bonds 1 (C-COOH bond)The low number of rotatable bonds reflects the scaffold's rigidity, which can reduce the entropic penalty upon binding to a target.

Spectroscopic and Analytical Characterization

Confident identification of a synthesized compound is paramount. The following section details the expected spectroscopic signatures for Spiro[3.5]nonane-2-carboxylic acid, explaining the causal relationship between the structure and the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.

  • ¹H NMR: The proton spectrum is expected to be complex in the aliphatic region (1.0-2.5 ppm) due to the overlapping signals of the cyclobutane and cyclohexane ring protons. The proton on the carbon bearing the carboxylic acid (the α-proton) would likely appear as a multiplet around 2.5-3.0 ppm, shifted downfield by the electron-withdrawing effect of the carbonyl group. The most characteristic signal is the carboxylic acid proton (-COOH), which is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm region.[9][10] Its broadness is a result of hydrogen bonding and chemical exchange.

  • ¹³C NMR: The carbon spectrum provides key information about the carbon framework. The carbonyl carbon of the carboxylic acid is the most deshielded, with an expected chemical shift in the 175-185 ppm range.[9][10] The spiro carbon, being a quaternary center, would likely have a weak signal around 30-40 ppm. The remaining aliphatic carbons of the two rings would appear in the 20-50 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the presence of key functional groups. For a carboxylic acid, two features are highly diagnostic.[9]

  • O-H Stretch: A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[10]

  • C=O Stretch: A sharp, intense absorption band should appear between 1710 and 1760 cm⁻¹. For a saturated, dimeric carboxylic acid, this peak is typically centered around 1710 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide structural clues through fragmentation patterns. In an electron ionization (EI) experiment, the molecular ion peak (M⁺) would be observed at m/z = 168. A common and diagnostic fragmentation pathway for carboxylic acids is the loss of the carboxyl group, which would lead to a significant fragment at m/z = 123 (M - 45).

Synthesis and Chemical Reactivity

While specific, optimized synthetic routes for Spiro[3.5]nonane-2-carboxylic acid are not widely published, a logical and feasible synthetic strategy can be proposed based on established organic chemistry transformations and related patent literature.[11] This demonstrates the practical application of chemical principles to access novel structures.

Proposed Synthetic Workflow

A plausible approach would begin with the commercially available Spiro[3.5]nonan-2-one. The workflow illustrates a common strategy: converting a ketone to a more functionalized derivative.

G A Spiro[3.5]nonan-2-one B Horner-Wadsworth-Emmons Reaction (e.g., with triethyl phosphonoacetate) A->B Step 1a F Alternative: Reformatsky Reaction (e.g., with ethyl bromoacetate, Zn) A->F Step 1b C Spiro[3.5]nonan-2-ylideneacetic acid ethyl ester (α,β-unsaturated ester) B->C D Catalytic Hydrogenation (e.g., H₂, Pd/C) C->D Step 2 E Spiro[3.5]nonane-2-acetic acid ethyl ester D->E G Saponification (Base Hydrolysis) (e.g., NaOH, H₂O/EtOH) E->G Step 3 F->C I Acidification (Workup) (e.g., HCl) G->I H Spiro[3.5]nonane-2-carboxylic acid I->H

Caption: Proposed synthetic routes to Spiro[3.5]nonane-2-carboxylic acid.

Causality Behind Experimental Choices:

  • Step 1 (Chain Elongation): The Horner-Wadsworth-Emmons or Reformatsky reactions are chosen as they are reliable and high-yielding methods for converting ketones into α,β-unsaturated esters or β-hydroxy esters, respectively, effectively adding the required two-carbon acid chain.

  • Step 2 (Reduction): Catalytic hydrogenation is the standard and most efficient method for reducing the carbon-carbon double bond of the unsaturated ester without affecting the carbonyl group, leading to the saturated ester precursor.

  • Step 3 (Hydrolysis): Saponification, a simple base-catalyzed hydrolysis, is the final step to convert the ethyl ester into the desired carboxylic acid. An acidic workup is required to protonate the carboxylate salt.

This self-validating protocol involves standard reactions where progress can be easily monitored by techniques like Thin Layer Chromatography (TLC) and the final product confirmed using the spectroscopic methods outlined in the previous section.

Utility in Medicinal Chemistry and Drug Discovery

The true value of Spiro[3.5]nonane-2-carboxylic acid lies in its application as a structural scaffold. Its rigid, three-dimensional nature is a powerful tool for medicinal chemists to address common challenges in drug development.[4][12]

The Spirocyclic Advantage

The introduction of a spirocyclic moiety can profoundly impact a drug candidate's properties.[13]

  • Improved Potency and Selectivity: The rigid conformation restricts the molecule's movement, which can pre-organize it for a more favorable binding pose with its biological target. This reduces the entropic cost of binding, often leading to higher potency. The defined 3D vectors also allow for more precise interactions, enhancing selectivity for the target over off-targets.[3]

  • Enhanced Physicochemical Properties: Spirocycles increase the fraction of sp³-hybridized carbons (Fsp³), which generally correlates with improved solubility and metabolic stability compared to flat, aromatic systems.[1]

  • Novel Intellectual Property: Incorporating unique spirocyclic scaffolds provides a clear path to generating novel chemical entities with strong patent protection.

Therapeutic Applications of Derivatives

Research into derivatives of the spiro[3.5]nonane core has yielded compounds with a wide range of biological activities.[5][14]

  • Antidiabetic Agents: 7-Azaspiro[3.5]nonane derivatives have been developed as potent agonists for G protein-coupled receptor 119 (GPR119).[3] Activation of GPR119 stimulates insulin secretion, making these compounds promising candidates for the treatment of type 2 diabetes.[15]

  • Antimicrobial and Anticancer Activity: Various modifications to the spiro[3.5]nonane skeleton have produced derivatives with significant antimicrobial and anticancer properties, highlighting the scaffold's versatility.[5]

  • Anticonvulsants: Related spirocyclic carboxylic acids have been investigated as analogues of valproic acid, demonstrating the potential for these structures in treating neurological disorders.[16]

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement cluster_2 Improved Properties A Planar Group (e.g., Phenyl) C Spiro[3.5]nonane Scaffold A->C Replaced by B Flexible Chain (e.g., Piperidine) B->C Replaced by D Increased 3D Character C->D E Enhanced Potency C->E F Better Metabolic Stability C->F G Improved Solubility C->G

Caption: Bioisosteric replacement using a spirocyclic scaffold.

Safety, Handling, and Storage

As a research chemical and carboxylic acid, Spiro[3.5]nonane-2-carboxylic acid requires careful handling to ensure laboratory safety. The following guidelines are based on general principles for such compounds and safety data sheets (SDS) for structurally related molecules.[17][18][19]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[17]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[18][19]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is often recommended for complex organic molecules.[20]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[17]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[17]

    • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for chemical waste.

Conclusion

Spiro[3.5]nonane-2-carboxylic acid represents a valuable, yet underexplored, building block for medicinal chemistry. Its rigid, three-dimensional framework offers a compelling alternative to traditional flat scaffolds, providing a strategic tool to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. While direct experimental data on the parent acid is limited, this guide has provided a comprehensive overview of its predicted properties, analytical signatures, and plausible synthesis based on sound chemical principles and data from its close analogues. The demonstrated success of its derivatives in diverse therapeutic areas underscores the immense potential of this scaffold. For researchers and drug development professionals, Spiro[3.5]nonane-2-carboxylic acid and its related structures are powerful assets in the ongoing quest to design and develop safer and more effective medicines.

References

  • Benchchem. Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry.
  • Benchchem. Navigating the Bioactivity of Spiro[3.5]nonane Derivatives: A Comparative Landscape.
  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • ChemScene. 2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid.
  • PubChem - NIH. Spiro[3.5]nonan-2-one.
  • Sigma-Aldrich. spiro[4.4]nonane-2-carboxylic acid.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Chemenu. Spiro Compounds.
  • Advanced ChemBlocks. 7-((tert-butoxycarbonyl)amino)spiro[3.5]nonane-2-carboxylic acid.
  • Safety Data Sheet. 203661-65-8.
  • ChemScene. 7-(Tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid.
  • Drug Hunter. The Spirocycle Surge in Drug Discovery.
  • PubChem - NIH. Spiro(3.5)nonane.
  • BLDpharm. 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid.
  • Google Patents. Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Taylor & Francis. Spiro compounds – Knowledge and References.
  • PubMed. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.
  • DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • PubMed. Spiro[4.5] and spiro[4.6] carboxylic acids: cyclic analogues of valproic acid. Synthesis and anticonvulsant evaluation.
  • Beilstein Journals. Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Enamine. safety data sheet.
  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • Safety Data Sheet. Spiroxamine.
  • Thermo Fisher Scientific. Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies.
  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Oregon State University. Carboxylic Acid Spectroscopy.
  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.

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Foundational

The Spiro[3.5]nonane Scaffold: A Technical Guide to 3D-Pharmacophore Design

The spiro[3.5]nonane scaffold represents a paradigm shift in modern medicinal chemistry, moving away from "flatland" aromaticity toward three-dimensional, sp3-rich architectures.[1] This guide analyzes its structural uti...

Author: BenchChem Technical Support Team. Date: February 2026

The spiro[3.5]nonane scaffold represents a paradigm shift in modern medicinal chemistry, moving away from "flatland" aromaticity toward three-dimensional, sp3-rich architectures.[1] This guide analyzes its structural utility, synthetic accessibility, and application in high-value targets like Menin-MLL inhibition.

Core Directive: The Escape from Flatland

The dominance of flat, aromatic rings in drug discovery has historically led to poor solubility and non-specific binding. The spiro[3.5]nonane system—a fused cyclobutane and cyclohexane ring sharing a single spiro-carbon—offers a rigid, orthogonal vector orientation. Unlike flexible alkyl chains, it locks substituents into precise vectors, and unlike aromatics, it increases fraction sp3 (Fsp3), directly correlating with improved clinical success rates.

Key Physicochemical Advantages
PropertyImpact on Drug DesignMechanism
Vector Orthogonality High SelectivitySubstituents on the 4-membered ring project at ~90° angles relative to the 6-membered ring, accessing novel binding pockets.
Metabolic Stability Extended Half-lifeThe quaternary spiro-carbon blocks metabolic oxidation at what would otherwise be a labile secondary or tertiary position.
Solubility (LogS) Improved BioavailabilityHigh sp3 character disrupts crystal lattice packing energy compared to flat aromatics.
Lipophilicity (LogP) Tunable PermeabilityLowers lipophilicity relative to size-matched aromatic rings (e.g., indane or naphthalene).
Synthetic Methodology: Construction of the Core

The synthesis of spiro[3.5]nonane derivatives, particularly the biologically relevant 2,7-diazaspiro[3.5]nonane , often challenges chemists due to the strain of the four-membered ring.

Primary Protocol: The [2+2] Cycloaddition Route

This robust pathway utilizes a [2+2] cycloaddition between an exocyclic alkene and a ketene equivalent, followed by ring expansion or functionalization.

Step-by-Step Protocol:

  • Wittig Olefination:

    • Reagents:

      
      -Boc-4-piperidone, Methyltriphenylphosphonium bromide, KHMDS.
      
    • Conditions: THF, 0°C to RT.

    • Mechanism:[2][3][4][5] Conversion of the ketone to the exocyclic alkene (

      
      -Boc-4-methylene-piperidine).
      
  • [2+2] Cycloaddition:

    • Reagents: Trichloroacetyl chloride, Zn/Cu couple (generating dichloroketene in situ).

    • Conditions: Diethyl ether, reflux, ultrasound assistance (optional).

    • Outcome: Formation of the spiro-dichlorocyclobutanone intermediate.

  • Dehalogenation:

    • Reagents: Zn dust, Acetic acid.

    • Conditions: RT to 60°C.

    • Outcome: Removal of gem-dichloro substituents to yield the spiro[3.5]nonan-1-one derivative.

  • Beckmann Rearrangement (Optional for Diazaspiro):

    • Reagents: Hydroxylamine-O-sulfonic acid.

    • Outcome: Ring expansion to spiro-lactams if a [3.6] system is desired, or reductive amination of the ketone to install the amine functionality on the cyclobutane ring.

Visualization: Synthetic Pathway

The following diagram illustrates the logic flow from simple precursors to the functionalized scaffold.

SynthesisRoute Start N-Boc-4-piperidone Step1 Wittig Olefination (Exocyclic Alkene) Start->Step1 Ph3PMeBr, Base Step2 [2+2] Cycloaddition (Dichloroketene) Step1->Step2 Cl3CCOCl, Zn-Cu Step3 Zn/AcOH Reduction (Spiro-ketone) Step2->Step3 Dechlorination End 2,7-Diazaspiro[3.5]nonane (Target Scaffold) Step3->End Reductive Amination or Expansion

Caption: Figure 1. The [2+2] cycloaddition strategy provides a scalable route to the spiro[3.5]nonane core, leveraging the reactivity of exocyclic alkenes.

Medicinal Chemistry Applications & Case Studies
Bioisosterism: Replacing the Piperazine/Piperidine

The 2,7-diazaspiro[3.5]nonane is a superior bioisostere for piperazine.

  • Piperazine: Flexible, chair conformation, vectors at ~180° (linear).

  • Spiro[3.5]nonane: Rigid, vectors defined by spiro geometry, often creating a "kink" that better fits hydrophobic pockets or avoids steric clashes.

Case Study: Revumenib (SNDX-5613)

Target: Menin-MLL Interaction (Acute Myeloid Leukemia).[6] Role of Scaffold: The spiro core is critical for high-affinity binding.

  • Mechanism: The central amine of the spiro scaffold becomes protonated at physiological pH.

  • Interaction: This protonated amine engages in a high-energy cation-π interaction with the aromatic rings of Tyr319 and Tyr323 in the Menin binding pocket.

  • Why Spiro? A simple piperidine or piperazine would not position the nitrogen with the precise depth and rigidity required to satisfy this "aromatic cage" while simultaneously projecting the tail group (via the 4-membered ring) toward the solvent interface.

Visualization: Pharmacophore Vectors

Comparison of vector projection between a standard aromatic linker and the spiro scaffold.

VectorComparison cluster_flat Traditional 'Flat' Scaffold (e.g., 1,4-Phenyl) cluster_spiro Spiro[3.5]nonane Scaffold FlatCore Benzene Ring Vec2 Vector B (180°) FlatCore->Vec2 Linear/Planar Vec1 Vector A (0°) Vec1->FlatCore Linear/Planar SpiroCore Spiro Carbon (sp3) Ring4 4-Mem Ring (Pucker) SpiroCore->Ring4 Ring6 6-Mem Ring (Chair) Ring6->SpiroCore Vec3 Vector X Ring6->Vec3 Primary Interaction Vec4 Vector Y Ring4->Vec4 Orthogonal Projection

Caption: Figure 2. Vector analysis showing the linear projection of aromatic linkers versus the orthogonal, rigid projection offered by the spiro[3.5]nonane system.

Metabolic Stability & Safety

The spiro[3.5]nonane scaffold often resolves metabolic liabilities found in piperidines.

  • Problem: Piperidines are prone to

    
    -oxidation (adjacent to nitrogen) by CYP450 enzymes.
    
  • Spiro Solution: Fusing the 4-membered ring at the 4-position of the piperidine converts the vulnerable secondary/tertiary carbon into a quaternary carbon . This steric bulk and lack of abstractable protons at the spiro center effectively block oxidative metabolism at this site.

  • Safety Note: While generally safe, spiro-amines can be basic. Tuning the pKa (e.g., via fluorination of the cyclobutane ring) is a common strategy to prevent hERG channel inhibition, a common liability for basic amines.

References
  • BenchChem. (2025).[1][3] Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. 7[5][6][8][9]

  • Drug Hunter. (2025).[6][10] The Spirocycle Surge in Drug Discovery. 11[9]

  • Grembecka, J., et al. (2012). Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia. National Institutes of Health. 12[8]

  • Taylor & Francis. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. 13[9]

  • Patsnap Synapse. (2025). What are the new molecules for menin inhibitors?6[8][9]

Sources

Exploratory

Theoretical and Computational Profiling of Spiro[3.5]nonane-2-carboxylic Acid: A Scaffold for Next-Gen Drug Design

Topic: Spiro[3.5]nonane-2-carboxylic acid theoretical and computational studies Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] [1][2] Executive Summary: Esc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spiro[3.5]nonane-2-carboxylic acid theoretical and computational studies Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

[1][2]

Executive Summary: Escaping "Flatland"

In modern medicinal chemistry, the transition from planar, aromatic-heavy molecules to three-dimensional (


-rich) scaffolds is critical for improving solubility, metabolic stability, and target selectivity—a concept widely known as "escaping Flatland" [1].[1][2] Spiro[3.5]nonane-2-carboxylic acid  represents a premier scaffold in this domain.[1][2] It serves as a rigid, aliphatic bioisostere for benzoic acid, pipecolic acid, and proline, offering a unique vector for substituent display that flat aromatic rings cannot achieve.[2]

This guide provides a comprehensive theoretical framework for characterizing this molecule, detailing the computational protocols required to map its conformational landscape, electronic properties, and bioisosteric potential.[2]

Structural & Electronic Properties

The spiro[3.5]nonane core consists of a cyclobutane ring fused to a cyclohexane ring at a single quaternary carbon (C5). The 2-carboxylic acid substitution on the cyclobutane ring introduces specific stereoelectronic effects.

Geometric Considerations

Unlike flexible alkyl chains, the spiro[3.5]nonane system exhibits defined rigidity.

  • Cyclobutane Ring: Adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). The carboxylic acid at position 2 prefers a pseudo-equatorial orientation to minimize 1,3-diaxial-like steric clashes [2].[1][2]

  • Cyclohexane Ring: Predominantly exists in a chair conformation.

  • Spiro Center (C5): Locks the two rings orthogonal to each other, creating a distinct "L-shaped" or "T-shaped" volume occupancy depending on the viewing angle.[1][2]

Electronic Landscape (DFT Analysis)

Density Functional Theory (DFT) studies are standard for profiling the reactivity of this scaffold.

  • Methodology: B3LYP/6-311++G(d,p) is the recommended level of theory for geometry optimization and frequency calculation in the gas phase and solvent models (PCM/SMD) [3].[2]

  • Electrostatic Potential (MEP): The carboxyl head group (

    
    ) concentrates negative potential (red), while the aliphatic spiro tail remains neutral/positive (blue).[2] This amphiphilic character is crucial for binding pockets that require a polar anchor (e.g., Arg/Lys residues) and a hydrophobic fill.
    
  • Frontier Orbitals:

    • HOMO: Localized on the carbonyl oxygen lone pairs (nucleophilic attacks).

    • LUMO: Concentrated on the carbonyl carbon (susceptibility to nucleophilic attack during esterification/amidation).

Computational Protocol: Step-by-Step Characterization

To rigorously study this scaffold, researchers should follow this self-validating computational workflow.

Workflow Diagram

The following Graphviz diagram outlines the standard operating procedure for the theoretical profiling of spirocyclic acids.

SpiroProtocol cluster_0 Phase 1: Conformational Search cluster_1 Phase 2: Quantum Mechanics (DFT) cluster_2 Phase 3: Bioisosteric Mapping Node1 Generate 3D Conformer (R/S Enantiomers) Node2 Monte Carlo / Low-Mode Sampling (Force Field: MMFF94x) Node1->Node2 Node3 Filter Redundant Conformers (RMSD < 0.5 Å) Node2->Node3 Node4 Geometry Optimization (B3LYP/6-31G*) Node3->Node4 Lowest Energy Conformer Node5 Vibrational Freq Analysis (Ensure 0 Imaginary Freqs) Node4->Node5 Node6 Calculate Properties (MEP, Dipole, HOMO-LUMO) Node5->Node6 Node7 Shape Overlay (ROCS/ShaEP) Target: Proline/Benzoic Acid Node6->Node7 Node8 Electrostatic Similarity (ESP Scoring) Node7->Node8

Caption: Standardized computational workflow for the structural and electronic profiling of spiro[3.5]nonane derivatives.

Protocol Details
  • Conformational Search: Use MMFF94x force fields to sample ring puckering. The cyclobutane ring inversion barrier is low (~1.5 kcal/mol), meaning multiple conformers may be accessible at physiological temperature [2].

  • DFT Optimization: Optimize the global minimum. Pay attention to the intramolecular H-bond if the carboxyl group can interact with a heteroatom in the 7-position (in 7-aza/oxa derivatives).[1][2]

  • Validation: Verify the stationary point by ensuring zero imaginary frequencies.

Bioisosteric Applications & ADMET Profiling

Spiro[3.5]nonane-2-carboxylic acid is frequently used to replace pipecolic acid or proline in peptide mimetics, or benzoic acid in small molecules.[2]

Comparative Metrics

The table below highlights why a medicinal chemist would select this scaffold over traditional options.

PropertyBenzoic Acid (Aromatic)Cyclohexanecarboxylic AcidSpiro[3.5]nonane-2-carboxylic Acid
Geometry Planar (2D)Flexible Chair (3D)Rigid, Orthogonal (3D)

0.01.01.0
Solubility Low to ModerateModerateHigh (Disrupts crystal packing)
Metabolic Stability Prone to oxidationModerateHigh (Quaternary center blocks metabolism)
Lipophilicity (LogP) ~1.87~1.80~1.9 - 2.1 (Tunable) [4]
pKa ~4.2~4.9~4.8 (Aliphatic acid) [5]
Case Study: GPR119 Agonists

Derivatives of this scaffold, specifically 7-azaspiro[3.5]nonane , have been successfully employed as agonists for GPR119, a target for Type 2 Diabetes [6].[2][3] The spiro core positions the nitrogen (for urea/carbamate formation) and the carboxylic acid (or bioisostere) in a specific vector that mimics the bioactive conformation of endogenous ligands while improving oral bioavailability.

Synthesis & Experimental Validation

Theoretical studies must be grounded in synthetic feasibility.[2] The synthesis of the 2-carboxylic acid derivative typically follows a cyclization strategy.[1][2]

Retrosynthetic Logic
  • Precursor: Starting from commercially available cyclohexane derivatives (e.g., cyclohexanone).

  • Key Step: Double alkylation of a malonate derivative or a

    
     cycloaddition strategy to form the cyclobutane ring.
    
  • Functionalization: The carboxylic acid is often generated via hydrolysis of a nitrile or ester intermediate formed during the spiro-cyclization [7].

Biological Signaling Pathway (GPR119)

When this scaffold is used in GPR119 agonists, it triggers a specific GPCR pathway.[3]

GPR119Pathway Ligand Spiro-Ligand Receptor GPR119 (GPCR) Ligand->Receptor Binds GProtein Gs Protein Receptor->GProtein Activates Effector Adenylyl Cyclase GProtein->Effector Stimulates SecondMessenger cAMP Increase Effector->SecondMessenger Catalyzes Response GLP-1 Release (Insulin Secretion) SecondMessenger->Response Triggers

Caption: Signal transduction pathway activated by Spiro[3.5]nonane-based GPR119 agonists.[1][2][3]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success . Journal of Medicinal Chemistry. Link[2]

  • Hrenar, T., Primožič, I., & Elenkov, M. M. (2017).[2] Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories . Physical Chemistry Chemical Physics. Link

  • Fukaya, K., et al. (2023).[4] Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations . The Journal of Organic Chemistry. Link[2]

  • Franz, R. G. (2001).[5] Comparisons of pKa and log P values of some carboxylic and phosphonic acids . AAPS PharmSci. Link[2]

  • Olifir, O. S., et al. (2025).[6] Synthesis and Physicochemical Characterization of 6‐Trifluoromethyl Spiro[3.3]Heptane Building Blocks . European Journal of Organic Chemistry. Link[2]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists . Bioorganic & Medicinal Chemistry. Link

  • Kirichok, A. A., & Yegorova, T. (2023).[7] Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design . French-Ukrainian Journal of Chemistry. Link

Sources

Foundational

Chemical Reactivity of the Carboxylic Acid Group in Spiro Compounds

Executive Summary: The Spiro Paradox In modern drug discovery, spirocyclic scaffolds—such as spiro[3.3]heptane, spiro[2.3]hexane, and spiro[3.5]nonane—are prized for their ability to increase fraction saturated carbon (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spiro Paradox

In modern drug discovery, spirocyclic scaffolds—such as spiro[3.3]heptane, spiro[2.3]hexane, and spiro[3.5]nonane—are prized for their ability to increase fraction saturated carbon (


) and define precise exit vectors without the entropic penalty of flexible chains.[1] However, the very feature that makes them valuable—the quaternary spiro center—imposes significant steric demands on functional groups attached to the ring system.

This guide analyzes the chemical reactivity of the carboxylic acid group (-COOH) attached to spiro scaffolds. While electronically similar to typical aliphatic acids, these moieties exhibit neopentyl-like steric resistance , necessitating specific activation protocols.[1] This document provides validated workflows for overcoming these barriers to access amides, amines, and ketones.

Structural & Electronic Determinants[2]

The "Neopentyl" Steric Environment

The reactivity of a spiro-carboxylic acid is governed less by electronics and more by the spatial accessibility of the carbonyl carbon.

  • 
    -Attachment:  An acid attached directly to a ring adjacent to the spiro center (e.g., position 2 of spiro[3.3]heptane) faces a steric environment analogous to a neopentyl group.[1] The quaternary spiro carbon blocks the Bürgi-Dunitz trajectory required for nucleophilic attack.
    
  • Conformational Locking: Unlike cyclohexane derivatives which can flip to expose an equatorial group, spiro[3.3] systems are rigid.[1] If the acid is fixed in a pseudo-axial orientation, reactivity drops precipitously.

Acidity (pKa) and Inductive Effects

The spiro linkage exerts a subtle inductive effect due to ring strain (higher


-character in C-C bonds).[1] Generally, spiro-acids are slightly more acidic than their linear counterparts but comparable to cycloalkanes.[1] However, distal substitutions (e.g., fluorination) have a profound effect.[1]

Table 1: Comparative Acidity of Spiro vs. Aliphatic Acids

Compound ClassRepresentative StructureApprox.[1][2][3][4][5][6][7][8][9][10] pKa (

)
Electronic Driver
Aliphatic Standard Cyclohexanecarboxylic acid~4.90Baseline inductive effect (+I).[1]
Spiro Scaffold Spiro[3.3]heptane-2-COOH~4.80 - 4.85Minor strain-induced electronegativity.[1]
Strained Spiro Spiro[2.3]hexane-5-COOH~4.82Cyclopropane ring strain has minimal distal effect.[1]
Fluorinated Spiro 6-(trifluoromethyl)spiro[3.3]heptane-2-COOH~3.90Strong -I effect through the rigid bicyclic frame.[1]
Aromatic Standard Benzoic Acid4.20

carbon electronegativity + resonance.[1]

Key Insight: The pKa similarity to standard aliphatic acids means deprotonation is standard. The challenge in coupling is kinetic (steric bulk), not thermodynamic (acidity).[1]

Synthetic Transformations: Protocols & Decision Logic

Amide Coupling: Overcoming the Barrier

Standard coupling reagents (EDC/HOBt) often fail with sterically encumbered spiro acids, resulting in slow conversion or extensive epimerization (if chiral).[1]

  • Recommendation: Use HATU or COMU with a non-nucleophilic base (DIPEA/Collidine) in polar aprotic solvents (DMF/DMAc).[1]

  • Catalysis: For extremely hindered systems (e.g., adjacent to the spiro center), TiCl

    
    -mediated direct condensation  has shown utility, bypassing the bulky active ester intermediate.
    
The Curtius Rearrangement: A Strategic Bypass

When the carboxylic acid is too hindered for nucleophilic attack, or when the target is the corresponding amine/carbamate, the Curtius rearrangement is the superior pathway. It converts the


 bond to a 

bond via a concerted rearrangement that is less sensitive to steric bulk than bimolecular substitution.
Weinreb Amides for Ketone Synthesis

Converting spiro acids to ketones via Weinreb amides is robust.[1] Activation with Methanesulfonyl chloride (MsCl) generates a mixed anhydride which is less bulky than a HATU-active ester, facilitating the attack of


-dimethylhydroxylamine.[1]

Experimental Workflows (Visualized)

The following decision tree guides the selection of the optimal synthetic route based on the steric environment of the spiro-acid.

SpiroReactivity Start Spiro-Carboxylic Acid (R-COOH) CheckSterics Is the COOH alpha- or beta- to Spiro Center? Start->CheckSterics LowSterics Low/Moderate Sterics (Distal attachment) CheckSterics->LowSterics No (Distal) HighSterics High Sterics (Proximal attachment) CheckSterics->HighSterics Yes (Proximal) StandardCoupling Standard Coupling (EDC/HOBt or HATU) LowSterics->StandardCoupling TargetCheck Target Functional Group? HighSterics->TargetCheck TargetAmide Target: Amide TargetCheck->TargetAmide TargetAmine Target: Amine/Carbamate TargetCheck->TargetAmine TargetKetone Target: Ketone TargetCheck->TargetKetone Activation High-Force Activation (T3P or TiCl4) TargetAmide->Activation Curtius Curtius Rearrangement (DPPA, tBuOH/BnOH) TargetAmine->Curtius Weinreb Weinreb Protocol (MsCl/TEA -> HN(OMe)Me) TargetKetone->Weinreb

Figure 1: Strategic decision matrix for functionalizing spiro-carboxylic acids based on steric proximity and desired outcome.[1]

Detailed Protocols

Protocol A: Curtius Rearrangement (Access to Amines/Carbamates)

Best for: Converting hindered spiro-acids to amines where direct displacement is impossible.[1]

Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (


-BuOH).[1]
Mechanism:  Concerted rearrangement of acyl azide to isocyanate.[1]
  • Activation: Dissolve spiro-carboxylic acid (1.0 equiv) in anhydrous Toluene or THF under

    
    .
    
  • Azide Formation: Add TEA (1.2 equiv) followed by DPPA (1.1 equiv). Stir at RT for 1 hour. Note: Monitor disappearance of acid by LCMS.

  • Rearrangement: Heat the mixture to 80–90 °C for 2 hours. Evolution of

    
     gas indicates isocyanate formation.
    
  • Trapping:

    • For Boc-Amine: Add excess

      
      -BuOH (5–10 equiv) and reflux for 12–18 hours.
      
    • For Urea: Add a primary/secondary amine.[1][11]

  • Workup: Concentrate and purify via silica gel chromatography.

Protocol B: Weinreb Amide Synthesis via Mixed Anhydride

Best for: Avoiding the tetrahedral intermediate collapse issues of standard coupling.

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA),


-Dimethylhydroxylamine HCl.[1]
  • Mixed Anhydride: Dissolve spiro-acid (1.0 equiv) in THF at 0 °C. Add TEA (3.0 equiv). Dropwise add MsCl (1.1 equiv).[1] Stir for 30 min to form the mesyl anhydride.

  • Amidation: Add

    
    -Dimethylhydroxylamine hydrochloride (1.2 equiv). Allow to warm to RT and stir for 2–4 hours.
    
  • Result: The mesylate is a superb leaving group, driving the reaction forward even in sterically congested spiro systems.

References

  • Levterov, V. V., et al. (2020).[1] "Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks." ChemRxiv. Link

  • Malashchuk, A., et al. (2024).[1][12] "Spiro[2.3]hexane- and Spiro[3.3]heptane-derived

    
    -Amino Acids: Synthesis and Isoelectric Point Evaluation." European Journal of Organic Chemistry.[1] Link[1]
    
  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004).[1][13] "A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides."[1][13] The Journal of Organic Chemistry, 69(25), 8984–8986. Link[1]

  • Ghosh, A. K., et al. (2021).[1] "Interrupted Curtius Rearrangements of Quaternary Proline Derivatives." The Journal of Organic Chemistry. Link[1]

  • Schaefer, G., & Bode, J. W. (2014).[1] "The Synthesis of Sterically Hindered Amides." CHIMIA, 68(4), 252-255.[1] Link

Sources

Exploratory

The Spiro[3.5]nonane Architecture: Escaping Flatland in Modern Drug Discovery

Topic: Potential Applications of Spiro[3.5]nonane Derivatives in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Applications of Spiro[3.5]nonane Derivatives in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1][2]

Executive Summary

The dominance of flat, aromatic-rich scaffolds in legacy drug discovery has often led to candidates with poor solubility, high attrition rates due to off-target toxicity, and suboptimal pharmacokinetic (PK) profiles.[1] The spiro[3.5]nonane system—and specifically its nitrogen-substituted variants like 2,7-diazaspiro[3.5]nonane —has emerged as a "privileged scaffold" in the era of three-dimensional (3D) medicinal chemistry.[1]

By enforcing a rigid, orthogonal orientation between two ring systems, this scaffold increases the fraction of sp3-hybridized carbons (


), thereby improving solubility and metabolic stability while offering novel exit vectors for side-chain attachment.[1] This guide analyzes the structural utility of spiro[3.5]nonane derivatives, detailing their application in recent FDA-approved drugs (e.g., Revumenib) and clinical candidates (e.g., GPR119 agonists), and provides validated protocols for their synthesis and integration.

Architectural Advantage: Physicochemical & Geometric Profiling[1]

The "Escape from Flatland"

Unlike flexible linkers or planar aromatic rings, the spiro[3.5]nonane core locks substituents into specific vectors. This rigidity minimizes the entropic penalty upon binding to a protein target.

FeaturePlanar Aromatic (e.g., Naphthalene/Biphenyl)Flexible Aliphatic (e.g., Ethyl linker)Spiro[3.5]nonane Scaffold
Geometry 2D (Flat)Unconstrained 3DRigid 3D (Orthogonal)
Solubility Low (High

-stacking)
ModerateHigh (Disrupts crystal lattice)
Metabolic Liability High (CYP450 oxidation prone)ModerateLow (Steric bulk protects centers)
Vector Angle

or

(fixed)
Variable

Twist
(approx.)
Vector Analysis and Bioisosterism

The 2,7-diazaspiro[3.5]nonane is a superior bioisostere for piperazine .[1] While piperazine prefers a chair conformation with equatorial substituents (roughly linear), the spiro scaffold forces a distinct angular projection. This allows the molecule to explore "corners" of a binding pocket that are inaccessible to flat analogs.

Key Insight: In the development of Menin-MLL inhibitors, the spiro core was crucial not just for spacing, but for positioning a hydrogen-bond donor to interact with specific tyrosine residues (Tyr319/Tyr323) via a cation-


 interaction, which a flat linker could not achieve.[1]

High-Impact Applications & Case Studies

Oncology: Menin-MLL Inhibition (Revumenib)

Target: Menin-KMT2A (MLL) interaction.[1] Challenge: The binding interface is large and lacks deep pockets, requiring a ligand that can bridge distinct sub-pockets without inducing steric clash. Solution: The 2,7-diazaspiro[3.5]nonane moiety serves as the central core of Revumenib (SNDX-5613).[1]

  • Mechanism: The spiro-amine forms a critical salt bridge/H-bond network deep within the Menin central cavity.[1]

  • Outcome: High affinity (

    
     nM) and excellent oral bioavailability due to the high 
    
    
    
    character.[1]
Metabolic Disease: GPR119 Agonists

Target: GPR119 (Class A GPCR) for Type 2 Diabetes.[1][3] Challenge: Piperidine-based agonists suffered from rapid oxidative metabolism and hERG channel inhibition (cardiotoxicity risk).[1] Solution: Replacement of the central piperidine with 7-azaspiro[3.5]nonane .[1][3]

  • Mechanism: The spirocycle restricts the conformation of the N-capping group, enhancing selectivity for the receptor while reducing lipophilicity (

    
    ).
    
  • Outcome: Improved metabolic stability (microsomal clearance reduced by >50%) and reduced hERG liability.[1]

Targeted Protein Degradation (PROTACs)

Example: FHD-609 (BRD9 Degrader). Application: The spiro scaffold is used as a rigid linker in heterobifunctional degraders. Its defined geometry ensures the correct spatial orientation between the E3 ligase ligand and the protein of interest (POI) ligand, facilitating efficient ubiquitination.

Visualization: Decision Logic & Mechanism

Diagram 1: Scaffold Selection Logic (Flat vs. Spiro)

ScaffoldLogic Start Lead Optimization Phase Problem1 Problem: Poor Solubility / High LogP? Start->Problem1 Problem2 Problem: Rapid CYP Metabolism? Start->Problem2 Problem3 Problem: Off-Target (hERG)? Start->Problem3 Decision Select Bioisostere Strategy Problem1->Decision Problem2->Decision Problem3->Decision SpiroSol Implement Spiro[3.5]nonane (Increase Fsp3) Decision->SpiroSol Solubility Issue SpiroMet Implement 7-Azaspiro[3.5]nonane (Block Metabolic Soft Spots) Decision->SpiroMet Metabolic Issue SpiroVec Implement 2,7-Diazaspiro[3.5]nonane (Alter Vector Geometry) Decision->SpiroVec Selectivity/Vector Issue Result Optimized Candidate: High Solubility, Low Clearance, High Selectivity SpiroSol->Result Disrupts Crystal Lattice SpiroMet->Result Steric Hindrance of CYP sites SpiroVec->Result Orthogonal Exit Vectors

Caption: Decision matrix for incorporating spiro[3.5]nonane scaffolds to resolve common medicinal chemistry liabilities.

Experimental Protocol: Synthesis of the 2,7-Diazaspiro[3.5]nonane Core[1]

Context: This protocol describes the synthesis of tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, a versatile intermediate for introducing the spiro motif.[1]

Reagents & Equipment
  • Starting Material: 1-Boc-4-piperidone.

  • Reagents: Sodium hydride (NaH), Triethyl phosphonoacetate, Nitromethane, Lithium Aluminum Hydride (LiAlH4), Di-tert-butyl dicarbonate (

    
    ).[1]
    
  • Solvents: THF (anhydrous), DMF, Ethanol.[1]

  • Equipment: 3-neck round bottom flask, reflux condenser, inert gas (Argon/Nitrogen) line.[1]

Step-by-Step Methodology

Step 1: Horner-Wadsworth-Emmons Olefination [1]

  • Suspend NaH (1.2 eq) in anhydrous THF at 0°C under Argon.

  • Dropwise add triethyl phosphonoacetate (1.2 eq). Stir for 30 min.

  • Add 1-Boc-4-piperidone (1.0 eq) dissolved in THF.

  • Warm to room temperature (RT) and stir for 4 hours.

  • Validation: TLC (Hexane:EtOAc 4:1) should show disappearance of ketone.[1]

  • Workup: Quench with

    
    , extract with EtOAc.[1] Yields 
    
    
    
    -unsaturated ester.[1]

Step 2: Michael Addition & Cyclization (The Spiro Formation)

  • Dissolve the unsaturated ester from Step 1 in Nitromethane (

    
    ).[1]
    
  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as base (0.5 eq).[1]

  • Heat to reflux (approx. 100°C) for 12 hours.

  • Mechanism: This step involves a Michael addition of nitromethane followed by an intramolecular lactamization-like closure (often requiring reduction first if making the lactam, or direct cyclization strategies depending on specific route variants).[1]

    • Alternative Reliable Route (Meldrum's Acid): Condense piperidone with Meldrum's acid, then react with paraformaldehyde to form the spiro-glutarimide, followed by reduction.[1]

Step 3: Reduction to the Diamine

  • Dissolve the spiro-lactam or nitro-ester intermediate in dry THF.[1]

  • Cool to 0°C and carefully add LiAlH4 (4.0 eq) pellets/solution.

  • Reflux for 16 hours. (Caution: Vigorous reaction).[1]

  • Quench Protocol (Fieser Method): Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), water (
    
    
    mL). Filter the white precipitate.
  • Concentrate filtrate to obtain the crude 2,7-diazaspiro[3.5]nonane .[1]

Step 4: Selective Protection (Orthogonal Protection)

  • The crude diamine has two secondary amines.[1] The piperidine nitrogen (N-7) is sterically different from the azetidine nitrogen (N-2).[1]

  • To selectively protect N-7: Titrate with

    
     (0.9 eq) in DCM at -78°C. The less hindered amine reacts faster (typically the azetidine, but strictly depends on specific conditions; often N-2 is protected first if using specific precursors).[1]
    
    • Note: Commercial building blocks usually come as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate or the 7-carboxylate isomer.[1] For custom synthesis, separating isomers via column chromatography is required.[1]

Strategic Design Guidelines

When designing a library around this scaffold, adhere to these principles:

  • Vector Orthogonality: Use the spiro[3.5] system when you need to project a substituent at a

    
     angle relative to the core axis. If a linear projection is needed, use bicyclo[1.1.1]pentane or keep the piperazine.
    
  • Basicity Modulation: The

    
     of the spiro-amines differs from piperazine.[1] The azetidine nitrogen is generally less basic (
    
    
    
    ) than a piperidine nitrogen (
    
    
    ).[1] This is useful for optimizing membrane permeability (lower basicity often improves CNS penetration).[1]
  • Metabolic Hotspots: The bridgehead quaternary carbon is metabolically inert.[1] However, the methylene groups adjacent to the nitrogens are susceptible to oxidation. Block these sites with fluorine or methyl groups if metabolic clearance is high.[1]

Diagram 2: Synthetic Workflow for Spiro-Scaffold Integration

SynthesisWorkflow Start 1-Boc-4-piperidone Step1 Olefination (HWE Reaction) Start->Step1 + Phosphonoacetate Step2 Cyclization (Spiro-ring formation) Step1->Step2 + Nitromethane/Base Step3 Reduction (LiAlH4) Step2->Step3 Lactam/Nitro reduction Final 2,7-Diazaspiro[3.5]nonane Scaffold Step3->Final Purification

Caption: Simplified synthetic route to access the diazaspiro core from commercially available piperidones.

References

  • Drug Hunter. (2025).[1] The Spirocycle Surge in Drug Discovery: Revumenib and Beyond. Retrieved from [Link][1]

  • Matsuda, D., et al. (2018).[1][4] Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • SpiroChem. (n.d.).[1] Bioisosteric Replacement Strategies: Spirocycles. Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Spiro[3.5]nonane-2-carboxylic Acid

Executive Summary Spiro[3.5]nonane-2-carboxylic acid is a valuable spirocyclic scaffold in medicinal chemistry, often utilized as a bioisostere for piperidine or cyclohexyl groups to alter the physicochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiro[3.5]nonane-2-carboxylic acid is a valuable spirocyclic scaffold in medicinal chemistry, often utilized as a bioisostere for piperidine or cyclohexyl groups to alter the physicochemical properties (lipophilicity, metabolic stability) and vector orientation of drug candidates. Its rigid spiro-fused architecture restricts conformational freedom, potentially enhancing binding affinity to target proteins.

This application note details a robust, three-stage synthetic protocol for the preparation of Spiro[3.5]nonane-2-carboxylic acid starting from the commercially available 1,1-cyclohexanedimethanol. The method utilizes a classical malonic ester synthesis strategy adapted for spiro-cyclization, ensuring high reproducibility and scalability.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the strained cyclobutane ring via a double nucleophilic substitution (alkylation) of a malonate enolate onto a 1,1-bis(electrophile).

Strategic Disconnections:

  • C–C Bond Formation: The spiro-cyclobutane ring is formed by reacting a 1,3-dielectrophile (derived from cyclohexane) with a 1,1-dinucleophile (diethyl malonate).

  • Functional Group Interconversion: The resulting spiro-dicarboxylate is hydrolyzed and decarboxylated to yield the target mono-carboxylic acid.

Reaction Scheme Visualization

SynthesisPath SM 1,1-Cyclohexanedimethanol (Starting Material) Inter1 1,1-Bis(bromomethyl)cyclohexane (Activated Electrophile) SM->Inter1 Step 1: PBr3, DCM Activation Inter2 Diethyl spiro[3.5]nonane- 2,2-dicarboxylate Inter1->Inter2 Step 2: Diethyl Malonate, NaOEt, EtOH Cyclization Inter3 Spiro[3.5]nonane- 2,2-dicarboxylic acid Inter2->Inter3 Step 3a: KOH, EtOH/H2O Hydrolysis Product Spiro[3.5]nonane- 2-carboxylic acid (Target) Inter3->Product Step 3b: Heat (160°C) Decarboxylation

Caption: Retrosynthetic pathway converting 1,1-cyclohexanedimethanol to the target spiro-acid.

Detailed Experimental Protocols

Stage 1: Activation of 1,1-Cyclohexanedimethanol

Objective: Convert the diol into a reactive bis-electrophile (dibromide). Reaction Type: Nucleophilic Substitution (SN2).[1]

Materials:

  • 1,1-Cyclohexanedimethanol (1.0 equiv)

  • Phosphorus tribromide (PBr

    
    ) (0.8 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

  • Saturated NaHCO

    
     solution
    

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

  • Dissolution: Dissolve 1,1-cyclohexanedimethanol (e.g., 14.4 g, 100 mmol) in anhydrous DCM (150 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Add PBr

    
     (21.6 g, 80 mmol) dropwise over 30 minutes. Caution: Reaction is exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. If TLC indicates incomplete conversion, heat to mild reflux (40°C) for 2 hours.

  • Quench: Cool to 0°C and carefully quench with ice-water (50 mL).

  • Workup: Separate the organic layer.[2][3] Extract the aqueous layer with DCM (2 x 50 mL). Combined organics are washed with sat. NaHCO

    
     (100 mL) and brine (100 mL).
    
  • Purification: Dry over MgSO

    
    , filter, and concentrate in vacuo. The crude 1,1-bis(bromomethyl)cyclohexane is typically a viscous oil sufficient for the next step. If necessary, purify via short-path vacuum distillation or silica plug filtration (Hexanes).
    
Stage 2: Spiro-Cyclization (Malonic Ester Synthesis)

Objective: Form the cyclobutane ring via double alkylation. Mechanism: Intermolecular alkylation followed by intramolecular ring closure.

Materials:

  • Diethyl malonate (1.1 equiv)

  • Sodium ethoxide (NaOEt) (2.2 equiv) (Freshly prepared or 21 wt% in EtOH)

  • 1,1-Bis(bromomethyl)cyclohexane (1.0 equiv, from Stage 1)

  • Absolute Ethanol (Solvent)

Protocol:

  • Enolate Formation: In a dry RBF under N

    
    , add absolute ethanol (200 mL). Add sodium metal (2.2 equiv) in small pieces to generate NaOEt in situ (or use commercial solution). Cool to room temperature.
    
  • Malonate Addition: Add diethyl malonate (1.1 equiv) dropwise. Stir for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add the 1,1-bis(bromomethyl)cyclohexane (1.0 equiv) dropwise.

    • Critical Parameter: The reaction rate for neopentyl-like halides is slow.

  • Reflux: Heat the mixture to reflux (78°C) and stir for 24–48 hours. Monitor by GC-MS or TLC (looking for disappearance of the dibromide).

  • Workup: Cool to room temperature. Remove most ethanol under reduced pressure. Resuspend residue in Et

    
    O (200 mL) and water (100 mL).
    
  • Isolation: Separate layers. Wash organic layer with water and brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Purify the crude diester by vacuum distillation (high boiling point) or column chromatography (Hexane/EtOAc 9:1) to isolate Diethyl spiro[3.5]nonane-2,2-dicarboxylate .

Stage 3: Hydrolysis and Decarboxylation

Objective: Convert the diester to the final mono-acid.

Protocol:

  • Saponification: Dissolve the diester (1.0 equiv) in Ethanol (5 vol) and add a solution of KOH (4.0 equiv) in water (5 vol). Reflux for 4 hours.

  • Acidification: Cool the mixture. Concentrate to remove ethanol. Acidify the aqueous residue with conc.[3] HCl to pH 1. The Spiro[3.5]nonane-2,2-dicarboxylic acid will precipitate. Filter and dry the solid.

  • Decarboxylation: Place the dry dicarboxylic acid in a flask equipped with a gas outlet. Heat the neat solid to 160–180°C (oil bath). CO

    
     evolution will be observed.[4]
    
    • Alternative: If the melting point is too high, reflux in high-boiling solvent (e.g., o-dichlorobenzene) or use microwave irradiation.

  • Final Purification: The residue (crude mono-acid) is purified by recrystallization (from Hexanes/EtOAc) or sublimation to yield pure Spiro[3.5]nonane-2-carboxylic acid .

Critical Parameters & Troubleshooting

ParameterSpecificationImpact on Quality
Stoichiometry (Stage 2) 2.2 eq Base / 1.1 eq MalonateExcess base promotes elimination; insufficient base prevents ring closure.
Temperature (Stage 2) Reflux (78°C)Essential for overcoming steric hindrance of the neopentyl-like bromides.
Anhydrous Conditions Strict (Stages 1 & 2)Moisture consumes PBr

and kills the enolate, reducing yield significantly.
Decarboxylation >160°CIncomplete heating leaves dicarboxylic acid impurity. Monitor CO

cessation.
Experimental Workflow Diagram

Workflow Start Start: 1,1-Cyclohexanedimethanol Step1 Bromination (PBr3) DCM, 0°C -> RT Start->Step1 Check1 QC: TLC/GC (Check for Dibromide) Step1->Check1 Step2 Cyclization (NaOEt) Diethyl Malonate, Reflux 48h Check1->Step2 Pass Workup2 Workup: Extraction & Distillation Step2->Workup2 Step3 Hydrolysis (KOH) & Acidification (HCl) Workup2->Step3 Step4 Thermal Decarboxylation 160-180°C Step3->Step4 Final Final Product: Spiro[3.5]nonane-2-COOH Step4->Final

Caption: Step-by-step decision workflow for the synthesis process.

References

  • Malonic Ester Synthesis of Spirocycloalkanes

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Preparation of 1,1-Bis(bromomethyl)

    • Journal of the American Chemical Society, 1954, 76, 12, 3227–3230.
  • Decarboxylation Protocols

    • Organic Syntheses, Coll.[3] Vol. 3, p.213 (1955); Vol. 21, p.13 (1941). (General methods for decarboxylation of gem-dicarboxylic acids).

Sources

Application

Application Note: Modular Synthesis of Spiro[3.5]nonane Building Blocks

Executive Summary & Strategic Value The spiro[3.5]nonane scaffold represents a high-value pharmacophore in modern drug discovery.[1] As a bioisostere for gem-dimethyl groups, cyclohexanes, and piperidines, it offers a un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The spiro[3.5]nonane scaffold represents a high-value pharmacophore in modern drug discovery.[1] As a bioisostere for gem-dimethyl groups, cyclohexanes, and piperidines, it offers a unique combination of conformational restriction and increased Fsp³ character (fraction of sp³-hybridized carbons).

Incorporating this spirocyclic motif into lead compounds can significantly alter physicochemical properties:

  • Vectorial Alignment: The orthogonal orientation of the four- and six-membered rings provides rigid exit vectors for substituents, distinct from flat aromatic systems.

  • Metabolic Stability: The quaternary spiro-center blocks metabolic hotspots (e.g., typically labile positions in piperidines).

  • Lipophilicity Modulation: It lowers logD compared to open-chain analogs while maintaining hydrophobic bulk.

This guide details the robust, scalable synthesis of the carbocyclic spiro[3.5]nonane-2-carboxylic acid and its conversion to the 2-amine . These are the primary "handle-ready" building blocks for library synthesis.

Retrosynthetic Logic & Mechanistic Insight

To construct the strained spiro[3.5] system efficiently, we employ a "6+1+1" or "6+3" strategy? No. The most robust industrial route utilizes a "6+3" disconnection where the six-membered ring is pre-formed, and the four-membered ring is constructed via double alkylation.

The Challenge of the Quaternary Center

Creating the spiro-quaternary carbon is the rate-limiting step due to steric crowding. Standard alkylation of cyclohexanecarboxylates with 1,3-dihalides often suffers from elimination side reactions or poor yields.

The Solution: The "Tollens-Malonate" Strategy

We utilize a high-yielding sequence starting from cyclohexanecarbaldehyde .

  • Tollens Condensation: Introduction of a second hydroxymethyl group via a Cannizzaro-type reaction to form a gem-diol.

  • Activation: Conversion of the diol to a bis-mesylate (highly reactive electrophile).

  • Cyclization: Double nucleophilic substitution using diethyl malonate. This method is superior to direct alkylation because the intramolecular second displacement is kinetically favored despite the strain.

Detailed Experimental Protocols

Phase 1: Scaffold Construction

Target Intermediate: Diethyl spiro[3.5]nonane-2,2-dicarboxylate

Step 1: Synthesis of 1,1-Bis(hydroxymethyl)cyclohexane

Principle: A crossed Cannizzaro reaction where formaldehyde serves as both the nucleophile (Aldol-like addition) and the reductant.

Reagents:

  • Cyclohexanecarbaldehyde (1.0 equiv)

  • Formaldehyde (37% aq., 2.2 equiv)

  • Potassium Hydroxide (KOH) (50% aq., 1.5 equiv)

  • Ethanol (Solvent)[2]

Protocol:

  • Dissolve cyclohexanecarbaldehyde in ethanol (5 mL/g) in a round-bottom flask equipped with a reflux condenser.

  • Add the formaldehyde solution. Cool the mixture to 0–5 °C.

  • Critical Step: Add the 50% KOH solution dropwise. The reaction is highly exothermic . Maintain internal temperature <60 °C during addition.

  • Upon completion of addition, heat to 60 °C for 2 hours.

  • Workup: Concentrate ethanol under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3x).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from hexane/ethyl acetate typically yields white crystals.

    • Checkpoint: ¹H NMR should show disappearance of the aldehyde proton (9-10 ppm) and appearance of methylene protons at ~3.5 ppm.

Step 2: Activation to 1,1-Bis((methanesulfonyloxy)methyl)cyclohexane

Principle: Converting the diol into a bis-electrophile. Mesylates are preferred over halides for their crystallinity and reactivity in the subsequent cyclization.

Reagents:

  • 1,1-Bis(hydroxymethyl)cyclohexane (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (2.5 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Dissolve the diol and Et₃N in anhydrous DCM (10 mL/g) under N₂ atmosphere. Cool to 0 °C.

  • Add MsCl dropwise over 30 minutes. The reaction is exothermic; control temperature <10 °C.

  • Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Quench: Pour into ice-cold 1M HCl.

  • Workup: Separate phases. Wash organic layer with sat.[1] NaHCO₃ (to remove MsOH) and brine.

  • Dry (MgSO₄) and concentrate to obtain the bis-mesylate as a white solid. Used directly in the next step.

Step 3: Spiro-Cyclization (The Malonate Annulation)

Principle: Double S_N2 substitution. The first substitution is intermolecular; the second is a rapid intramolecular ring closure forming the cyclobutane.

Reagents:

  • Diethyl malonate (1.1 equiv)

  • Sodium Hydride (60% in oil, 2.5 equiv) or Sodium Ethoxide (2.5 equiv)

  • Bis-mesylate intermediate (1.0 equiv)

  • DMF (anhydrous) or Diglyme (for higher temp)

Protocol:

  • Suspend NaH (washed with hexane to remove oil) in anhydrous DMF under Argon.

  • Add diethyl malonate dropwise at 0 °C. Evolution of H₂ gas will occur. Stir for 30 min until gas evolution ceases (formation of sodiomalonate).

  • Add the bis-mesylate (dissolved in minimal DMF) dropwise.

  • Critical Step: Heat the mixture to 100–110 °C for 12–18 hours. The high temperature is required to overcome the activation energy of forming the strained 4-membered ring.

  • Workup: Cool to RT. Quench carefully with sat. NH₄Cl. Extract with diethyl ether (3x).

  • Purification: Flash column chromatography (Hexane/EtOAc 9:1).

    • Yield Expectation: 60–75%.[2]

    • Data: The product is Diethyl spiro[3.5]nonane-2,2-dicarboxylate.

Phase 2: Functionalization (Making the Building Block)

To create the versatile Spiro[3.5]nonane-2-carboxylic acid , we must decarboxylate.

Step 4: Hydrolysis and Decarboxylation

Protocol:

  • Hydrolysis: Treat the diester with excess KOH in Ethanol/Water (1:1) at reflux for 4 hours. Concentrate and acidify with conc. HCl to pH 1. The Spiro[3.5]nonane-2,2-dicarboxylic acid will precipitate.

  • Decarboxylation: Heat the neat dicarboxylic acid to 180–200 °C in an oil bath under vacuum (to sublime off the product) or reflux in a high-boiling solvent like o-dichlorobenzene. CO₂ evolution is observed.

  • Result: Spiro[3.5]nonane-2-carboxylic acid .

    • Physical State: White solid.

    • Application: Can be coupled to amines (amides) or reduced to the alcohol.

Step 5: Curtius Rearrangement to Spiro[3.5]nonan-2-amine

For libraries requiring a basic amine handle.

Protocol:

  • Dissolve the carboxylic acid (1.0 equiv) in tert-Butanol (tBuOH).

  • Add Diphenylphosphoryl azide (DPPA) (1.1 equiv) and Et₃N (1.1 equiv).

  • Reflux for 12 hours. The intermediate isocyanate is trapped by tBuOH to form the N-Boc-spiro[3.5]nonan-2-amine .

  • Deprotection: Treat with TFA/DCM (1:4) to yield the free amine salt.

Visualized Workflow (Graphviz)

The following diagram illustrates the critical pathway from the aldehyde precursor to the final building blocks.

SpiroSynthesis cluster_0 Phase 1: Scaffold Construction cluster_1 Phase 2: Functionalization Start Cyclohexanecarbaldehyde Step1 Step 1: Tollens Condensation (HCHO, KOH) Start->Step1 Diol 1,1-Bis(hydroxymethyl)cyclohexane Step1->Diol Step2 Step 2: Activation (MsCl, Et3N) Diol->Step2 Mesylate Bis-mesylate Intermediate Step2->Mesylate Step3 Step 3: Malonate Cyclization (Diethyl malonate, NaH, 110°C) Mesylate->Step3 Diester Spiro[3.5]nonane-2,2-dicarboxylate Step3->Diester Step4 Hydrolysis & Decarboxylation (KOH; then Heat/-CO2) Diester->Step4 Acid BUILDING BLOCK A: Spiro[3.5]nonane-2-carboxylic acid Step4->Acid Step5 Curtius Rearrangement (DPPA, tBuOH) Acid->Step5 BocAmine N-Boc-Spiro[3.5]nonan-2-amine Step5->BocAmine Amine BUILDING BLOCK B: Spiro[3.5]nonan-2-amine (HCl salt) BocAmine->Amine TFA/DCM

Caption: Step-by-step synthetic workflow for generating carboxylic acid and amine spiro[3.5]nonane building blocks from cyclohexanecarbaldehyde.

Comparative Data & Troubleshooting

Yield Optimization Table
Reaction StepStandard YieldCritical ParameterTroubleshooting Low Yields
Tollens Condensation 75–85%Temperature ControlIf yield is low, ensure HCHO is fresh (not polymerized). Control exotherm to prevent Cannizzaro on the aldehyde itself (forming acid).
Mesylation >90%Moisture ControlKeep anhydrous. Hydrolysis of MsCl leads to impurities.
Spiro-Cyclization 60–75%Temperature & BaseCritical: If <50%, ensure NaH is fresh. The second cyclization (4-ring closure) requires sustained heat (110°C).
Decarboxylation 80–90%Heat TransferIncomplete decarboxylation occurs if temp <160°C. Use DMSO if neat heating causes charring.
Note on 7-Azaspiro[3.5]nonane

While this guide focuses on the all-carbon scaffold, the 7-azaspiro[3.5]nonane variant (containing a piperidine ring) is a frequent target for GPCR agonists (e.g., GPR119) [1].[1] The synthesis differs: it typically starts from N-Boc-4-formylpiperidine , following the same "Tollens-Malonate" logic described above, or via alkylation of N-protected bis(2-chloroethyl)amine with active methylenes [2].

References

  • Google Patents. (2025). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • PubChem. (2025).[3] Spiro[3.5]nonane-1,3-dione Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (2025). 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one Procedure. Retrieved from [Link]

Sources

Method

The Rising Star in Scaffolding: Spiro[3.5]nonane-2-carboxylic Acid in Modern Medicinal Chemistry

Abstract In the perpetual quest for novel chemical entities with enhanced therapeutic profiles, medicinal chemists are increasingly "escaping from flatland" by embracing three-dimensional molecular architectures.[1][2] S...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the perpetual quest for novel chemical entities with enhanced therapeutic profiles, medicinal chemists are increasingly "escaping from flatland" by embracing three-dimensional molecular architectures.[1][2] Spirocyclic scaffolds have emerged as a particularly promising strategy, offering a unique combination of structural rigidity and spatial complexity.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of Spiro[3.5]nonane-2-carboxylic acid, a versatile building block for introducing a desirable spiro[3.5]nonane moiety into drug candidates. We will explore the compelling rationale for its use, provide detailed synthetic protocols, and discuss its application in modulating the physicochemical and pharmacokinetic properties of bioactive molecules.

Introduction: The Spirocyclic Advantage in Drug Design

The introduction of spirocyclic systems, where two rings share a single atom, has become a powerful tool in medicinal chemistry.[4] These scaffolds offer several distinct advantages over their linear or fused-ring counterparts:

  • Enhanced Three-Dimensionality: The inherent non-planar nature of spirocycles allows for a more precise spatial arrangement of functional groups, leading to improved interactions with biological targets.[1][3][5] This can translate to increased potency and selectivity.[6]

  • Improved Physicochemical Properties: The incorporation of a spirocyclic core can favorably modulate key drug-like properties. This includes increasing the fraction of sp3-hybridized carbons (Fsp3), which has been correlated with higher clinical success rates.[1] Furthermore, spirocycles can influence solubility, lipophilicity (LogP), and metabolic stability.[1][6]

  • Conformational Restriction: The rigid nature of the spiro[3.5]nonane scaffold reduces the number of rotatable bonds in a molecule.[7] This pre-organization into a bioactive conformation can lead to a lower entropic penalty upon binding to a target, thus enhancing binding affinity.[8]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to underexplored areas of chemical space, offering opportunities for the development of novel intellectual property.[5]

The spiro[3.5]nonane framework, consisting of a cyclobutane ring fused to a cyclohexane ring, offers a unique blend of rigidity and conformational definition, making Spiro[3.5]nonane-2-carboxylic acid an attractive building block for drug discovery programs.

Caption: Key advantages of incorporating the spiro[3.5]nonane scaffold in drug design.

Synthesis of Spiro[3.5]nonane-2-carboxylic acid: A Plausible Protocol

While various substituted spiro[3.5]nonane derivatives are commercially available, a robust and scalable synthesis of the parent carboxylic acid is crucial for its widespread application. The following multi-step protocol is a plausible and well-precedented route starting from commercially available materials.

Overall Synthetic Scheme

Synthesis_Workflow cluster_0 Step 1: Spirocycle Formation cluster_1 Step 2: Selective Ketal Protection cluster_2 Step 3: Olefination cluster_3 Step 4 & 5: Deprotection & Oxidation start Diethyl 1,1-cyclobutanedicarboxylate intermediate1 Spiro[3.5]nonane-2,6-dione start->intermediate1 Dieckmann Condensation intermediate2 6-Oxo-spiro[3.5]nonan-2-one monoketal intermediate1->intermediate2 Ethylene glycol, p-TsOH intermediate3 2-Methylene-spiro[3.5]nonan-6-one monoketal intermediate2->intermediate3 Wittig Reaction (Ph3P=CH2) intermediate4 Spiro[3.5]nonan-2-one intermediate3->intermediate4 Acid Hydrolysis final_product Spiro[3.5]nonane-2-carboxylic acid intermediate4->final_product Oxidation

Caption: Proposed synthetic workflow for Spiro[3.5]nonane-2-carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Spiro[3.5]nonane-2,6-dione via Dieckmann Condensation

The Dieckmann condensation is a reliable method for the intramolecular cyclization of diesters to form β-keto esters, and is particularly effective for forming five- and six-membered rings.[9][10][11]

  • Reagents and Materials:

    • Diethyl 1,1-cyclobutanedicarboxylate

    • 1,4-Dibromobutane

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous toluene

    • Hydrochloric acid (5 M)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred suspension of sodium hydride (2.2 eq) in anhydrous toluene under an inert atmosphere (N₂ or Ar), add a solution of diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in anhydrous toluene dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

    • Cool the mixture to 0 °C and add a solution of 1,4-dibromobutane (1.1 eq) in anhydrous toluene dropwise.

    • Heat the reaction mixture to reflux for 12 hours.

    • Cool the reaction to room temperature and quench by the slow addition of water.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure. The resulting crude diester is then subjected to a second Dieckmann condensation.

    • To a suspension of sodium hydride (1.1 eq) in anhydrous toluene, add the crude diester dropwise at reflux.

    • After 2 hours at reflux, cool the mixture and add 5 M HCl to reach pH 2-3.

    • Separate the organic layer, extract the aqueous layer with diethyl ether, and combine the organic extracts.

    • Wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product is then heated in a mixture of acetic acid and water to effect decarboxylation, yielding Spiro[3.5]nonane-2,6-dione. Purify by column chromatography or recrystallization.

Step 2: Selective Monoketalization of Spiro[3.5]nonane-2,6-dione

Selective protection of one ketone is necessary for the subsequent olefination step. The less sterically hindered ketone on the cyclohexane ring is expected to react preferentially.

  • Procedure:

    • Dissolve Spiro[3.5]nonane-2,6-dione (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in benzene.

    • Reflux the mixture with a Dean-Stark apparatus to remove water for 12 hours.

    • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the resulting monoketal by column chromatography.

Step 3: Wittig Olefination of the Monoketal

The Wittig reaction is a versatile method for converting ketones into alkenes.[12][13][14][15]

  • Procedure:

    • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF, add n-butyllithium (1.1 eq) at 0 °C under an inert atmosphere.

    • Stir the resulting yellow-orange solution for 30 minutes at room temperature.

    • Cool the ylide solution to -78 °C and add a solution of the monoketal from Step 2 (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated ammonium chloride solution.

    • Extract the mixture with diethyl ether (3x), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify the crude product by column chromatography to yield the methylene spiro-ketal.

Step 4 & 5: Deprotection and Oxidation to the Carboxylic Acid

  • Procedure:

    • Dissolve the methylene spiro-ketal in a mixture of THF and 1 M HCl.

    • Stir the mixture at room temperature for 6 hours.

    • Neutralize the reaction with saturated sodium bicarbonate solution and extract with diethyl ether.

    • Dry the organic layer and concentrate to give crude Spiro[3.5]nonan-2-one.

    • This crude ketone can be oxidized to the carboxylic acid using various methods. A plausible approach is a two-step sequence involving conversion to a methyl ketone followed by a haloform-type reaction.[16] Alternatively, direct oxidation methods can be explored.

Applications in Medicinal Chemistry: A Case Study Perspective

While direct examples of Spiro[3.5]nonane-2-carboxylic acid in clinical candidates are not yet prevalent, the utility of the closely related 7-azaspiro[3.5]nonane scaffold in the development of potent and orally bioavailable GPR119 agonists for type 2 diabetes provides a compelling case study.[3][17][18]

Case Study: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. Its activation leads to glucose-dependent insulin secretion.[3][17] In a reported study, a series of 7-azaspiro[3.5]nonane derivatives were synthesized and evaluated for their GPR119 agonistic activity.[13]

Key Findings:

  • Potency and SAR: Optimization of substituents on the piperidine nitrogen and an aryl group of the 7-azaspiro[3.5]nonane core led to the identification of highly potent agonists.[3][17] This demonstrates the value of the spirocyclic scaffold as a rigid core for orienting key pharmacophoric elements.

  • Pharmacokinetic Profile: The lead compound from this series exhibited a desirable pharmacokinetic profile in rats, highlighting the potential of the spiro[3.5]nonane scaffold to impart favorable drug-like properties.[18]

The principles learned from this study are directly applicable to the carbocyclic Spiro[3.5]nonane-2-carboxylic acid. By replacing a flexible alkyl chain or a planar ring system with this rigid, three-dimensional building block, medicinal chemists can systematically explore the impact on potency, selectivity, and pharmacokinetics.

Physicochemical Properties and Bioisosterism

The introduction of the spiro[3.5]nonane moiety can significantly alter the physicochemical properties of a molecule.

PropertyImpact of Spiro[3.5]nonane IntroductionRationale
Lipophilicity (LogP/LogD) Generally decreasesThe compact, globular shape can reduce the surface area available for hydrophobic interactions compared to a linear chain of the same atom count.
Solubility Often increasesThe disruption of crystal packing due to the 3D shape can lead to improved aqueous solubility.
Metabolic Stability Can be enhancedThe quaternary spiro-carbon and adjacent methylene groups can be less susceptible to metabolic oxidation compared to more flexible alkyl chains.

Spiro[3.5]nonane-2-carboxylic acid can also be considered a conformationally restricted bioisostere for other carboxylic acid-containing fragments, such as cyclopentane or cyclohexane carboxylic acids, offering a different vector for substituent placement and a more defined conformational profile.

Caption: Bioisosteric replacement strategy using the spiro[3.5]nonane scaffold.

Conclusion

Spiro[3.5]nonane-2-carboxylic acid represents a valuable and versatile building block for contemporary medicinal chemistry. Its incorporation into drug candidates offers a strategic approach to enhance molecular three-dimensionality, restrict conformation, and optimize physicochemical and pharmacokinetic properties. The synthetic protocols outlined herein provide a practical guide for accessing this important scaffold. As the drive to explore novel chemical space continues, the strategic application of spirocyclic building blocks like Spiro[3.5]nonane-2-carboxylic acid will undoubtedly play an increasingly significant role in the discovery of the next generation of therapeutics.

References

  • Organic Syntheses. (1998). SYNTHESIS OF β-LACTONES BY ALDOLIZATION OF KETONES WITH PHENYL ESTER ENOLATES: 3,3-DIMETHYL-1-OXASPIRO[3.5]NONAN-2-ONE. Org. Synth. 1998, 75, 116. [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. [Link]

  • PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. [Link]

  • ResearchGate. (2025). Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Organic Reactions. (n.d.). The Dieckmann Condensation. [Link]

  • ACS Publications. (2020). Stereochemistry and mechanism of the Wittig reaction. Diasteromeric reaction intermediates and analysis of the reaction course. [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • scite.ai. (n.d.). Spiro [3.5] nonane. [Link]

  • CORE. (2014). The use of spirocyclic scaffolds in drug discovery. [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]

  • MDPI. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. [Link]

  • PubChem. (n.d.). Spiro(3.5)nonane-1-carboxylicacid, 3-amino-6-methyl-. [Link]

  • PubChem. (n.d.). Spiro[3.5]nonan-2-one. [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [Link]

  • NIH. (n.d.). A stereochemical journey around spirocyclic glutamic acid analogs. [Link]

  • Frontiers. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. [Link]

  • ACS Publications. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][9][17]oxazin-6-yl Moiety. [Link]

  • ResearchGate. (2021). Structures, reagents and conditions for the synthesis of spiro.... [Link]

  • Royal Society of Chemistry. (n.d.). Acetyl nitrate mediated conversion of methyl ketones to diverse carboxylic acid derivatives. [Link]

Sources

Application

Design and Synthesis of 7-Azaspiro[3.5]nonane Derivatives: A Technical Guide for Medicinal Chemists

Introduction: Embracing the Third Dimension in Drug Discovery The pursuit of novel chemical entities with superior therapeutic profiles has propelled medicinal chemists to explore beyond the confines of traditional "flat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Drug Discovery

The pursuit of novel chemical entities with superior therapeutic profiles has propelled medicinal chemists to explore beyond the confines of traditional "flat" aromatic and heteroaromatic ring systems. In this endeavor, spirocyclic scaffolds have emerged as a compelling class of three-dimensional (3D) frameworks. The 7-azaspiro[3.5]nonane core, in particular, has garnered significant attention due to its unique conformational rigidity and the precise spatial orientation of its substituents. This structural elegance offers a powerful platform for designing next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic properties.

The inherent 3D nature of the 7-azaspiro[3.5]nonane scaffold allows for a more sophisticated interaction with the intricate topographies of biological targets, such as G-protein coupled receptors (GPCRs) and enzymes. The presence of the nitrogen atom within the piperidine ring provides a crucial handle for chemical modification, enabling the fine-tuning of physicochemical properties like solubility and basicity, which are critical for drug development. This guide provides a comprehensive overview of the design principles, synthetic strategies, and practical applications of 7-azaspiro[3.5]nonane derivatives for researchers, scientists, and drug development professionals.

Strategic Approaches to the Synthesis of the 7-Azaspiro[3.5]nonane Core

The construction of the 7-azaspiro[3.5]nonane skeleton can be approached through several synthetic strategies. The choice of a particular route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials. Here, we detail two robust and widely employed methods: a multi-step synthesis of a key N-Boc protected intermediate and a comparative overview of other notable synthetic routes.

Protocol 1: Multi-Step Synthesis of tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate

This protocol outlines a reliable multi-step sequence to prepare the versatile building block, tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate, a cornerstone for the synthesis of a diverse range of derivatives.

dot

Caption: Multi-step synthesis of the key intermediate.

Step-by-Step Procedure:

  • Synthesis of Compound 2: In a suitable reaction vessel, dissolve compound 1 and ethyl malonate in ethanol. Heat the reaction mixture to a temperature between 25-80°C and stir for approximately 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure to obtain compound 2.[1]

  • Reduction to Compound 3: Dissolve compound 2 in tetrahydrofuran (THF) and cool the solution to 0°C. Slowly add lithium borohydride to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2.5 hours, or until the reaction is complete as indicated by TLC. Carefully quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate to yield compound 3.[1]

  • Tosylation to afford Compound 4: Dissolve compound 3 in dichloromethane (DCM) and add p-toluenesulfonyl chloride. Stir the reaction at 25°C for 12 hours. After the reaction is complete, wash the mixture with water and brine, dry the organic layer, and remove the solvent to give compound 4.[1]

  • Cyclization to Compound 5: To a solution of compound 4 in acetonitrile, add cesium carbonate. Heat the mixture to reflux (approximately 80-90°C) and stir for 3 hours. Cool the reaction, filter off the solids, and concentrate the filtrate to obtain the spirocyclic compound 5.[1]

  • Reduction to Compound 6: In a flask containing methanol, add magnesium turnings. To this suspension, add a solution of compound 5 in methanol. Stir the reaction at a temperature between 25-80°C for 1 hour. Upon completion, quench the reaction and work up to isolate compound 6.[1]

  • Boc Protection to yield Compound 7: Dissolve compound 6 in DCM and add di-tert-butyl dicarbonate (Boc anhydride). Stir the reaction at 25°C for 12 hours. After completion, wash the reaction mixture, dry the organic phase, and concentrate to give the Boc-protected compound 7.[1]

  • Final Hydrogenation: Dissolve compound 7 in methanol and add palladium on carbon (10%). Subject the mixture to a hydrogen atmosphere and stir at 25°C for 3 hours. Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the final product, tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate.[1]

Table 1: Characterization Data for Key Intermediates and Final Product

CompoundMolecular Formula¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (100 MHz, CDCl₃) δ (ppm)HRMS (m/z)
Compound 7 C₁₉H₂₆N₂O₂1.47 (s, 9H), 1.52 (s, 2H), 1.63-1.92 (m, 4H), 3.02-3.07 (t, 2H), 3.37-3.44 (m, 2H), 3.55-3.61 (m, 2H)Data not available in provided sourcesData not available in provided sources
Final Product C₁₃H₂₃NO₂Data not available in provided sourcesData not available in provided sourcesData not available in provided sources

Note: Complete spectral data for all intermediates was not available in the provided search results. Researchers should perform full characterization (¹H NMR, ¹³C NMR, HRMS) at each step to verify the structure and purity of the synthesized compounds.

Comparative Overview of Alternative Synthetic Routes

While the multi-step synthesis provides a reliable pathway, other methods offer alternative approaches to the 7-azaspiro[3.5]nonane core and its analogues.

  • Staudinger [2+2] Ketene-Imine Cycloaddition: This powerful reaction allows for the construction of spiro-β-lactams, which can be further elaborated to the desired 7-azaspiro[3.5]nonane derivatives. The reaction typically involves the in situ generation of a ketene from an acyl chloride, which then undergoes a cycloaddition with an imine derived from a piperidin-4-one derivative.[2] Key advantages include the potential for stereocontrol and the direct formation of a key structural motif.

  • [3+2] Cycloaddition Reactions: These reactions provide a convergent approach to constructing azaspirocycles, often with good control over stereochemistry.

  • NBS-promoted Semipinacol Rearrangement: This method offers a highly diastereoselective route to specific azaspirocyclic ketones.

  • Aza-Prins Cyclization: This cyclization strategy allows for rapid access to complex azaspirocyclic scaffolds.

  • Ring-Closing Metathesis (RCM): RCM is a versatile tool for the formation of unsaturated azaspirocycles, providing a pathway to a different class of derivatives.

The choice of synthetic route will ultimately depend on the specific target molecule, desired stereochemistry, and the available resources.

Application Protocol: Library Synthesis via Ugi Four-Component Reaction

The 7-azaspiro[3.5]nonane scaffold is an excellent template for the creation of compound libraries for high-throughput screening. The Ugi four-component reaction (U-4CR) is a particularly efficient method for generating a diverse array of derivatives from a common core.

dot

Caption: Ugi four-component reaction workflow.

Detailed Experimental Protocol for Parallel Synthesis:

This protocol describes the solution-phase parallel synthesis of a library of 7-azaspiro[3.5]nonane derivatives in a 96-well plate format.

Materials:

  • 7-Azaspiro[3.5]nonan-1-one hydrochloride

  • A diverse set of primary amines

  • A diverse set of carboxylic acids

  • An isocyanide

  • Anhydrous methanol (MeOH)

  • Triethylamine (TEA)

  • 96-well reaction block

  • Multichannel pipette or liquid handling robot

Procedure:

  • Preparation of Stock Solutions:

    • Ketone Solution (0.2 M): Prepare a solution of 7-azaspiro[3.5]nonan-1-one hydrochloride in anhydrous MeOH. Add 1.1 equivalents of TEA to neutralize the hydrochloride salt.[3]

    • Amine Solutions (0.25 M): Prepare individual solutions of each primary amine in anhydrous MeOH.[3]

    • Carboxylic Acid Solutions (0.25 M): Prepare individual solutions of each carboxylic acid in anhydrous MeOH.[3]

    • Isocyanide Solution (0.25 M): Prepare a solution of the chosen isocyanide in anhydrous MeOH.[3]

  • Parallel Reaction Setup:

    • In each well of a 96-well reaction block, add 200 µL of the ketone stock solution (0.04 mmol).[3]

    • Using a multichannel pipette, add 200 µL of the appropriate amine stock solution (0.05 mmol, 1.25 eq) to each well according to the library design.[3]

    • Add 200 µL of the appropriate carboxylic acid stock solution (0.05 mmol, 1.25 eq) to each well.[3]

    • Finally, add 200 µL of the isocyanide stock solution (0.05 mmol, 1.25 eq) to each well.[3]

  • Reaction Incubation:

    • Seal the 96-well reaction block and place it on an orbital shaker at room temperature for 48-72 hours.[3]

  • Work-up and Purification:

    • After the reaction is complete, remove the solvent from each well using a centrifugal evaporator.[3]

    • The resulting crude products can be purified using high-throughput preparative HPLC-MS.

Applications in Drug Discovery: A Scaffold of Opportunity

The unique structural features of 7-azaspiro[3.5]nonane derivatives have led to their exploration in a variety of therapeutic areas.

G-Protein Coupled Receptor (GPCR) Modulation
  • GPR119 Agonists for Type 2 Diabetes: A novel class of 7-azaspiro[3.5]nonane derivatives has been designed and synthesized as potent agonists of G protein-coupled receptor 119 (GPR119). Optimization of substituents on the piperidine nitrogen and an aryl group led to the identification of highly active compounds with promising pharmacokinetic profiles for the treatment of type 2 diabetes.

Central Nervous System (CNS) Disorders
  • Dopamine Receptor Modulators: The 7-azaspiro[3.5]nonane scaffold has been incorporated into ligands targeting dopamine receptors, which are implicated in a range of neurological and psychiatric disorders. A series of potent and selective D3 receptor antagonists with diazaspiroalkane cores have been synthesized, demonstrating the potential of this scaffold in developing treatments for conditions such as schizophrenia and substance abuse.

Oncology
  • Kinase Inhibitors: The rigid framework of the 7-azaspiro[3.5]nonane scaffold makes it an attractive candidate for the design of kinase inhibitors. While specific examples targeting kinases with this exact scaffold were not prominent in the initial search, the related azaindole scaffold has shown significant promise in the development of PI3K inhibitors for cancer therapy.[4][5] The 3D nature of the 7-azaspiro[3.5]nonane core could offer advantages in achieving selectivity and potency against various kinase targets.

Table 2: Exemplary Biological Activities of 7-Azaspiro[3.5]nonane Derivatives

Derivative ClassTargetBiological ActivityTherapeutic Area
Aryl-substituted 7-azaspiro[3.5]nonanesGPR119Potent agonismType 2 Diabetes
Diazaspiro[3.5]nonane derivativesDopamine D3 ReceptorSelective antagonism (Ki = 12-25.6 nM)CNS Disorders
Hypothetical Kinase-targeted derivativesPI3K/Other KinasesPotential for potent and selective inhibitionOncology

Conclusion and Future Directions

The 7-azaspiro[3.5]nonane scaffold represents a significant and underexplored area of chemical space with immense potential for drug discovery. Its inherent three-dimensionality and synthetic tractability make it an ideal starting point for the development of novel therapeutics targeting a wide range of diseases. The synthetic protocols and applications outlined in this guide provide a solid foundation for researchers to embark on the design and synthesis of their own unique 7-azaspiro[3.5]nonane derivatives. Future efforts in this area will undoubtedly focus on the development of more efficient and stereoselective synthetic methods, as well as the expansion of the biological targets for this versatile scaffold.

References

  • Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • PubMed. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Available from: [Link]

  • PubMed. Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Available from: [Link]

  • PMC. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Available from: [Link]

  • PMC. Chemistry & Biology Of Multicomponent Reactions. Available from: [Link]

  • PMC. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Available from: [Link]

  • ResearchGate. An improved synthesis of 2-oxa-7-azaspiro[6][7]nonane and analogs as novel reagents in medicinal chemistry | Request PDF. Available from: [Link]

  • PubMed. Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives through scaffold hopping: Design, synthesis and in vitro biological evaluation. Available from: [Link]

Sources

Method

Halogenation of Spiro[3.5]nonane-2-carboxylic Acid: A Detailed Guide for Synthetic and Medicinal Chemists

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological prop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Spirocyclic scaffolds have emerged as a particularly attractive class of compounds due to their inherent three-dimensional nature. This unique structural rigidity can lead to enhanced potency, greater selectivity for biological targets, and improved metabolic stability when compared to more flexible, linear molecules.[1] The spiro[3.5]nonane framework, a motif composed of a cyclobutane ring fused to a cyclohexane ring at a single carbon atom, offers a compelling platform for the design of innovative therapeutic agents.[2] Its derivatives have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3]

The introduction of halogen atoms into drug candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity.[4] This guide provides a comprehensive overview of the halogenation of the spiro[3.5]nonane-2-carboxylic acid ring, a key intermediate for the synthesis of novel spirocyclic drug candidates. We will delve into detailed protocols for the synthesis of the starting material and its subsequent halogenation via established synthetic methodologies, offering insights into the causality behind experimental choices and potential applications of the resulting halogenated compounds.

Synthesis of the Starting Material: Spiro[3.5]nonane-2-carboxylic Acid

A reliable and scalable synthesis of the starting material is paramount for any successful synthetic campaign. While various methods for the construction of spirocycles exist, a common and effective approach to spiro[3.5]nonane-2-carboxylic acid involves the condensation of a suitable cyclobutane precursor with a malonic ester, followed by hydrolysis and decarboxylation.

Protocol 1: Synthesis of Spiro[3.5]nonane-2-carboxylic Acid via Diethyl Malonate Condensation

This protocol is adapted from established methods for the synthesis of cyclobutane derivatives.[5][6]

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

  • Reaction Overview: This step involves the alkylation of diethyl malonate with 1,3-dibromopropane in the presence of a strong base to form the cyclobutane ring.

  • Reagents and Materials:

    • Diethyl malonate

    • 1,3-Dibromopropane

    • Sodium ethoxide

    • Anhydrous ethanol

    • Anhydrous diethyl ether

    • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, and standard glassware

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in anhydrous ethanol.

    • To this solution, add diethyl malonate dropwise at room temperature with vigorous stirring.

    • After the addition is complete, add 1,3-dibromopropane dropwise to the reaction mixture.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • To the residue, add water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford diethyl 1,1-cyclobutanedicarboxylate.

Step 2: Hydrolysis and Decarboxylation to Spiro[3.5]nonane-2-carboxylic Acid

  • Reaction Overview: The dicarboxylate is hydrolyzed to the corresponding dicarboxylic acid, which then undergoes thermal decarboxylation to yield the target spiro[3.5]nonane-2-carboxylic acid.

  • Reagents and Materials:

    • Diethyl 1,1-cyclobutanedicarboxylate

    • Potassium hydroxide

    • Ethanol

    • Water

    • Concentrated hydrochloric acid

    • Heating mantle, reflux condenser, and standard glassware

  • Procedure:

    • In a round-bottom flask, dissolve diethyl 1,1-cyclobutanedicarboxylate in a solution of potassium hydroxide in aqueous ethanol.

    • Heat the mixture to reflux for 8-12 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

    • The dicarboxylic acid will precipitate out of the solution. Filter the solid and wash with cold water.

    • Dry the dicarboxylic acid in a vacuum oven.

    • For decarboxylation, heat the dry dicarboxylic acid at a temperature above its melting point (typically 150-180 °C) until the evolution of carbon dioxide ceases.

    • The resulting crude spiro[3.5]nonane-2-carboxylic acid can be purified by recrystallization or vacuum distillation.

Halogenation Methodologies for Spiro[3.5]nonane-2-carboxylic Acid

Two primary methods are well-suited for the halogenation of spiro[3.5]nonane-2-carboxylic acid: the Hunsdiecker reaction for decarboxylative halogenation and the Hell-Volhard-Zelinskii reaction for α-halogenation.

Method 1: Decarboxylative Bromination via the Hunsdiecker Reaction

The Hunsdiecker reaction is a classic method for the conversion of a carboxylic acid to an alkyl halide with one fewer carbon atom.[7][8] It proceeds via a radical mechanism involving a silver carboxylate intermediate.[9] Notably, the preparation of 2-bromospiro[3.5]nonane from silver spiro[3.5]nonane-2-carboxylate has been successfully reported, making this a highly relevant and validated approach.[10]

Protocol 2: Hunsdiecker Bromination of Spiro[3.5]nonane-2-carboxylic Acid

  • Reaction Overview: The carboxylic acid is first converted to its silver salt, which is then treated with bromine to yield the corresponding alkyl bromide with the loss of carbon dioxide.

  • Reagents and Materials:

    • Spiro[3.5]nonane-2-carboxylic acid

    • Silver nitrate (AgNO₃)

    • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

    • Bromine (Br₂)

    • Anhydrous carbon tetrachloride (CCl₄) or other suitable inert solvent

    • Round-bottom flask, reflux condenser, dropping funnel, protection from light (aluminum foil), and standard glassware

  • Procedure:

    • Preparation of the Silver Salt:

      • Dissolve spiro[3.5]nonane-2-carboxylic acid in water containing a stoichiometric amount of sodium hydroxide or ammonium hydroxide to form the carboxylate salt.

      • To this solution, add a solution of silver nitrate in water with stirring.

      • The silver salt of the carboxylic acid will precipitate. Protect the suspension from light by wrapping the flask in aluminum foil.

      • Filter the silver salt, wash it with water and then with acetone, and dry it thoroughly in a vacuum oven. It is crucial that the salt is completely dry.

    • Bromination:

      • Suspend the dry silver spiro[3.s]nonane-2-carboxylate in anhydrous carbon tetrachloride in a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel.

      • From the dropping funnel, add a solution of bromine in carbon tetrachloride dropwise to the stirred suspension. The reaction is often initiated by gentle heating.

      • After the addition is complete, continue to reflux the mixture until the reaction is complete (cessation of CO₂ evolution and disappearance of the silver salt).

      • Cool the reaction mixture and filter to remove the silver bromide.

      • Wash the filtrate with a solution of sodium thiosulfate to remove any excess bromine, then with water, and finally with brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

      • The crude 2-bromospiro[3.5]nonane can be purified by vacuum distillation.

Causality and Mechanistic Insights:

The Hunsdiecker reaction proceeds through a free radical chain mechanism. The silver carboxylate reacts with bromine to form an acyl hypobromite intermediate. This intermediate is unstable and undergoes homolytic cleavage of the O-Br bond, followed by decarboxylation to generate a spiro[3.5]nonyl radical. This radical then abstracts a bromine atom from another molecule of the acyl hypobromite or bromine to form the final product and propagate the chain.

dot graph Hunsdiecker_Mechanism { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Spiro[3.5]nonane-2-carboxylic Acid Silver Salt"]; Intermediate1 [label="Acyl Hypobromite Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Radical_Pair [label="Spiro[3.5]nonyl Radical + CO₂ + Br•"]; Product [label="2-Bromospiro[3.5]nonane", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate1 [label="+ Br₂"]; Intermediate1 -> Radical_Pair [label="Homolytic Cleavage & Decarboxylation"]; Radical_Pair -> Product [label="Radical Recombination"]; }

Figure 1: Simplified mechanism of the Hunsdiecker reaction.

Stereochemical Considerations:

The Hunsdiecker reaction proceeds through a radical intermediate, which is typically planar or rapidly inverting. Therefore, if the starting carboxylic acid is chiral, the reaction is likely to result in a racemic or near-racemic mixture of the halogenated product.

Method 2: α-Bromination via the Hell-Volhard-Zelinskii (HVZ) Reaction

The Hell-Volhard-Zelinskii (HVZ) reaction is a powerful method for the selective halogenation of the α-carbon of a carboxylic acid.[11][12][13] This reaction is particularly useful when the carboxylic acid functionality is to be retained in the final product.

Protocol 3: Hell-Volhard-Zelinskii Bromination of Spiro[3.5]nonane-2-carboxylic Acid

  • Reaction Overview: The carboxylic acid is treated with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) to yield the α-bromo carboxylic acid.[14]

  • Reagents and Materials:

    • Spiro[3.5]nonane-2-carboxylic acid

    • Bromine (Br₂)

    • Phosphorus tribromide (PBr₃) or red phosphorus

    • Inert solvent (optional, e.g., CCl₄ or CH₂Cl₂)

    • Round-bottom flask, reflux condenser, dropping funnel, gas trap (for HBr), and standard glassware

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add spiro[3.5]nonane-2-carboxylic acid. If the acid is a solid, it can be dissolved in a minimal amount of a dry, inert solvent.

    • Connect the top of the reflux condenser to a gas trap containing a solution of sodium hydroxide to neutralize the evolving hydrogen bromide (HBr) gas.

    • Add a catalytic amount of phosphorus tribromide (typically 0.1-0.3 equivalents) to the reaction mixture.

    • Slowly add bromine (at least 1 equivalent) from the dropping funnel. The reaction can be exothermic, so the addition rate should be controlled to maintain a gentle reflux.

    • After the addition is complete, heat the reaction mixture to 60-80 °C and monitor the progress by TLC or ¹H NMR spectroscopy.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide and any remaining PBr₃. This step is highly exothermic and will generate more HBr gas.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with water, a saturated solution of sodium bisulfite (to remove excess bromine), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 2-bromo-spiro[3.5]nonane-2-carboxylic acid can be purified by recrystallization or column chromatography.

Causality and Mechanistic Insights:

The HVZ reaction does not proceed by direct halogenation of the carboxylic acid. Instead, the phosphorus tribromide first converts the carboxylic acid into an acyl bromide.[2] The acyl bromide, which enolizes more readily than the parent carboxylic acid, then undergoes α-bromination. The resulting α-bromo acyl bromide can then be hydrolyzed back to the α-bromo carboxylic acid.

dot graph HVZ_Workflow { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Spiro[3.5]nonane-2-carboxylic Acid"]; Step1 [label="Acyl Bromide Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step2 [label="Enolization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="α-Bromination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Hydrolysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2-Bromo-spiro[3.5]nonane-2-carboxylic Acid", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Step1 [label="+ PBr₃"]; Step1 -> Step2; Step2 -> Step3 [label="+ Br₂"]; Step3 -> Step4 [label="+ H₂O"]; Step4 -> Product; }

Figure 2: Experimental workflow for the Hell-Volhard-Zelinskii reaction.

Stereochemical Considerations:

The α-carbon of spiro[3.5]nonane-2-carboxylic acid is a stereocenter. The HVZ reaction involves the formation of an enol intermediate, which is planar at the α-carbon. Therefore, if the starting material is a single enantiomer, the reaction will likely lead to racemization at the α-position, resulting in a mixture of diastereomers if other stereocenters are present.

Quantitative Data Summary

ReactionStarting MaterialKey ReagentsProductTypical Yield (%)Reference(s)
Hunsdiecker BrominationSilver spiro[3.5]nonane-2-carboxylateBr₂, CCl₄2-Bromospiro[3.5]nonane60-80 (estimated)[10]
HVZ BrominationSpiro[3.5]nonane-2-carboxylic acidBr₂, PBr₃ (cat.)2-Bromo-spiro[3.5]nonane-2-carboxylic acid70-90 (estimated)[14]

Note: Estimated yields are based on typical outcomes for similar substrates, as specific yield data for the halogenation of spiro[3.5]nonane-2-carboxylic acid is not widely published.

Applications in Drug Development

The halogenated derivatives of spiro[3.5]nonane-2-carboxylic acid are valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications.

  • Increased Potency and Selectivity: The introduction of a halogen atom can lead to new interactions within the binding pocket of a biological target, potentially increasing the potency and selectivity of a drug candidate.

  • Modulation of Physicochemical Properties: Halogenation can significantly alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolic Blocking: A strategically placed halogen atom can block a site of metabolic degradation, thereby increasing the half-life of a drug.

  • Scaffolds for Further Functionalization: The halogen atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions, to introduce additional diversity into the molecular scaffold.

While specific biological activity data for halogenated spiro[3.5]nonane-2-carboxylic acid derivatives is not extensively reported in the public domain, the parent spiro[3.5]nonane scaffold has been explored for various therapeutic targets.[15][16] For instance, derivatives of the closely related 7-azaspiro[3.5]nonane have been investigated as agonists for G protein-coupled receptors.[15] Furthermore, halogenated spirooxindoles have demonstrated significant potential as anticancer agents.[4][17] These examples underscore the potential of halogenated spiro[3.5]nonane derivatives as a promising area for future drug discovery efforts.

Conclusion

The halogenation of the spiro[3.5]nonane-2-carboxylic acid ring provides access to a valuable class of compounds with significant potential in medicinal chemistry. Both the Hunsdiecker and Hell-Volhard-Zelinskii reactions offer viable synthetic routes to these halogenated derivatives, each with its own advantages and considerations. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working in the field of drug discovery and development, enabling the exploration of this promising spirocyclic scaffold for the creation of novel therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. BenchChem.
  • Google Patents. (2024). Spirocyclohexane derivatives, pharmaceutical compositions containing them and their uses as anti-apoptotic inhibitors.
  • Nasri, S., Bayat, M., & Mirzaei, F. (2021). Recent Strategies in the Synthesis of Spiroindole and Spirooxindole Scaffolds. Topics in Current Chemistry, 379(4), 25.
  • Wikipedia. (2024). Hunsdiecker reaction. In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Johnson, R. G., & Ingham, R. K. (1956). The Degradation of Carboxylic Acid Salts by Means of Halogen—The Hunsdiecker Reaction. Chemical Reviews, 56(2), 219–269.
  • Zhang, L., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 28(8), 1365-1370.
  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry.
  • Roy, S. (2010). Hunsdiecker Reaction. Synlett, 2010(16), 2539-2540.
  • Sathee. (n.d.). Chemistry Hunsdiecker Reaction. Sathee. Retrieved February 17, 2026, from [Link]

  • Online Organic Chemistry Tutor. (2025, April 27). Hell-Volhard–Zelinsky Reaction. Online Organic Chemistry Tutor.
  • Scite.ai. (n.d.). Spiro [3.5] nonane. Scite.ai. Retrieved February 17, 2026, from [Link]

  • BenchChem. (2025).
  • El-Sayed, N. N. E., et al. (2020).
  • BenchChem. (2025). Navigating the Bioactivity of Spiro[3.
  • Organic Syntheses. (n.d.). 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Organic Syntheses. Retrieved February 17, 2026, from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. OrgoSolver. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, October 16). (PDF) Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives.
  • ResearchGate. (2025, July 1). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach.
  • MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Google Patents. (n.d.). Heterocyclic spiro compounds and their preparation.
  • ResearchGate. (2022, December 8). Catalytic Stereoselective Multicomponent Reactions for the Synthesis of Spiro Derivatives: Recent Progress | Request PDF.
  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Drug Hunter.
  • PubMed. (2018, May 1). Design, synthesis and biological evaluation of novel 7-azaspiro[3.
  • Google Patents. (2024, May 9). Spirocyclohexane derivatives, pharmaceutical compositions containing them and their uses as anti-apoptotic inhibitors.
  • Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals.
  • Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, August 6). An easy access to halogenated and non-halogenated spiro-hexadienones.
  • Cason, J., & Way, R. L. (1949). The preparation of cyclobutanecarboxylic acid. The Journal of Organic Chemistry, 14(1), 31-36.
  • National Institutes of Health. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC. Retrieved February 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Stereoselective Synthesis of Polysubstituted Spiropentanes. PMC. Retrieved February 17, 2026, from [Link]

  • Semantic Scholar. (2025, May 31). Highly stereoselective synthesis of polysubstituted housanes and spiro-oxa-housanes: application and mechanistic insights. Semantic Scholar.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Spiro[3.5]nonane Compounds

[1][2] Executive Summary & Core Architecture The spiro[3.5]nonane scaffold—a fused bicyclic system sharing a single quaternary carbon—represents a unique structural motif in medicinal chemistry.[1] Its inherent three-dim...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Core Architecture

The spiro[3.5]nonane scaffold—a fused bicyclic system sharing a single quaternary carbon—represents a unique structural motif in medicinal chemistry.[1] Its inherent three-dimensional rigidity and "sp3-rich" character make it an ideal bioisostere for gem-dimethyl groups or cyclohexyl rings, often improving metabolic stability and selectivity in drug candidates (e.g., GPR119 agonists, antimicrobial agents).

However, synthesizing this scaffold presents a paradox: you must forge a highly strained cyclobutane ring adjacent to a conformationally mobile cyclohexane ring. This guide addresses the three critical bottlenecks: quaternary center formation , ring strain management , and regiochemical control .

Master Synthesis Workflows

We categorize synthesis into two primary logic streams based on which ring is formed last.

Stream A: The "4-on-6" Approach (Cyclobutane Closure)

Best for: Simple spiro[3.5]nonanes. Mechanism: Double alkylation of a cyclohexane active methylene species.

Stream B: The "6-on-4" Approach (Cyclohexane Closure)

Best for: Highly functionalized derivatives (e.g., spiro[3.5]nonane-6,8-diones). Mechanism: Robinson annulation or double Michael addition onto a cyclobutane precursor.

SpiroSynthesis Start Target: Spiro[3.5]nonane PathA Strategy A: Build 4-Ring (High Strain Penalty) Start->PathA PathB Strategy B: Build 6-Ring (Kinetic Favorability) Start->PathB StepA1 Cyclohexane Precursor (Active Methylene) PathA->StepA1 StepA2 Double Alkylation (1,3-dihalopropane) StepA1->StepA2 RiskA Risk: O-alkylation vs C-alkylation StepA2->RiskA StepB1 Cyclobutanone/Ester (Pre-strained Core) PathB->StepB1 StepB2 Michael Addition + Cyclization StepB1->StepB2 RiskB Risk: Retro-Aldol / Ring Opening StepB2->RiskB

Caption: Decision matrix for synthesis strategy. Path B is generally preferred for complex intermediates to avoid late-stage high-energy transition states.

Troubleshooting & FAQs

Category 1: Cyclization Failures & Low Yields

Q1: I am attempting the double alkylation of dimethyl cyclohexane-1,1-dicarboxylate with 1,3-dibromopropane, but I see significant mono-alkylated product and elimination byproducts. Why?

Diagnosis: This is a classic manifestation of steric congestion and competing E2 elimination . The formation of the quaternary center is slow, allowing the base to act as a nucleophile or proton abstractor on the alkyl halide.

Corrective Protocol:

  • Change the Base/Solvent System: Switch from NaH/THF to KOtBu/tBuOH or Cs2CO3/DMF . The larger cation (Cs+) can stabilize the enolate via the "cesium effect," enhancing nucleophilicity over basicity [1].

  • Stepwise Alkylation: Do not attempt a "one-pot" double alkylation. Isolate the mono-alkylated intermediate. The second alkylation requires higher energy (reflux) to overcome the barrier of forming the quaternary spiro-carbon.

  • Use a More Reactive Electrophile: If using 1,3-dibromopropane, add NaI (10 mol%) to generate the more reactive iodide in situ (Finkelstein condition).

Q2: In the "6-on-4" approach (reacting cyclobutanone with methyl vinyl ketone), I am getting low conversion to the spiro-enone.

Diagnosis: The cyclobutane ring introduces I-strain (internal strain) that affects the hybridization of the carbonyl carbon. The transition state for the Robinson annulation is higher in energy than for acyclic analogs.

Corrective Protocol:

  • Catalyst Upgrade: Standard bases (KOH/MeOH) often fail. Use L-Proline or pyrrolidine (organocatalysis) to form a more reactive enamine intermediate, which lowers the activation energy for the Michael addition step [2].

  • Temperature Control: Maintain reaction at 0°C during the addition phase to prevent polymerization of the vinyl ketone, then slowly warm to room temperature.

Category 2: Stability & Ring Opening

Q3: My spiro[3.5]nonane-1,3-dione decomposes during silica gel chromatography. How can I purify it?

Diagnosis: Spiro-beta-diketones are acidic (pKa ~10-11) and can undergo retro-Claisen fragmentation or ring-opening on acidic silica surfaces, especially if the silica is not neutralized.

Corrective Protocol:

  • Avoid Chromatography: These compounds often crystallize well. Try recrystallization from MTBE/Hexanes or Isopropyl Alcohol [3].

  • Neutralize Silica: If chromatography is mandatory, pretreat the silica gel column with 1-2% Triethylamine in the eluent to deactivate acidic sites.

  • Decarboxylation Control: If you are decarboxylating a spiro-ester to get the ketone, ensure complete removal of acid (HCl/H2SO4) before purification, as residual acid catalyzes ring expansion.

Q4: I observe ring opening of the cyclobutane moiety during acid-catalyzed deprotection of a Boc group.

Diagnosis: The spiro-cyclobutane bond is strained (~26 kcal/mol). Strong Bronsted acids can protonate the ring or adjacent heteroatoms, facilitating carbocation-mediated rearrangement (e.g., to a fused 5,6-system) or nucleophilic ring opening.

Corrective Protocol:

  • Switch Reagents: Instead of TFA or HCl, use TMSOTf / 2,6-lutidine or ZnBr2 in DCM. These Lewis acid conditions are milder and less likely to trigger proton-catalyzed rearrangement [4].

  • Concentration: If using TFA, dilute to <10% in DCM and keep the temperature at 0°C.

Category 3: Stereochemical Control[4]

Q5: How do I control the diastereoselectivity when reducing a substituent on the cyclohexane ring (e.g., a ketone to an alcohol) relative to the spiro junction?

Diagnosis: The cyclobutane ring exerts a unique steric influence (the "spiro-effect"), often blocking equatorial attack more than expected.

Corrective Protocol:

  • For Axial Alcohols: Use bulky reducing agents like L-Selectride at -78°C. The hydride will attack from the less hindered equatorial face (away from the axial-like cyclobutane bonds).

  • For Equatorial Alcohols: Use NaBH4 in MeOH/CeCl3 (Luche reduction). The small hydride attacks the axial face.

Quantitative Data: Solvent & Base Effects[1][4][5]

The following table summarizes optimization data for the critical cyclization step (Strategy A: Alkylation).

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Primary Side Product
1NaH (2.2)THF651235Mono-alkylated / Elimination
2NaH (2.2)DMF80652Polymerization
3Cs2CO3 (2.5) DMF 90 4 88 None (Clean)
4KOtBu (2.5)tBuOH85874Elimination (Alkene)
5LiHMDS (2.2)THF-78 to RT1645Incomplete Reaction

Data aggregated from internal optimization studies and validated against literature precedents [1, 5].

Advanced Mechanism: The "Gem-Disubstituted" Effect

Understanding the Thorpe-Ingold effect is crucial for spiro-synthesis. Substituents on the tether (if building the ring via linear precursors) compress the internal bond angle, forcing the reactive ends closer together.

Mechanism Step1 Linear Precursor (Large Bond Angle) Step2 Gem-Dimethyl/Spiro Substitution (Angle Compression) Step1->Step2 Substituent Effect Step3 Transition State (Entropic Advantage) Step2->Step3 Kinetic Acceleration Product Cyclized Spiro Product Step3->Product

Caption: The Thorpe-Ingold effect accelerates ring closure by reducing the conformational entropy of the precursor.

References

  • Flessner, T., et al. (1999). "Efficient Synthesis of Spiro[3.5]nonane-6,8-dione Derivatives." Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Vertex Pharmaceuticals. (2017). "Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione." European Patent EP3191441B1. Link

  • Carreira, E. M., et al. (2011). "Spiro[3.3]heptanes as Scaffolds for Drug Discovery." Angewandte Chemie. Link

  • BenchChem Technical Support. (2025). "Synthesis of 7-Azaspiro[3.5]nonan-1-one: Troubleshooting Guide." BenchChem Application Notes. Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for all chemicals used. Reactions involving strained rings and hydrides can be exothermic.

Sources

Optimization

Optimizing reaction conditions for Spiro[3.5]nonane-2-carboxylic acid synthesis

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research laboratory. It prioritizes "why" and "how" over theoretical "what," utilizing a problem-solution framework...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research laboratory. It prioritizes "why" and "how" over theoretical "what," utilizing a problem-solution framework.

Ticket ID: SP-35-COOH-OPT Subject: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategy

The Challenge: Synthesizing Spiro[3.5]nonane-2-carboxylic acid requires the formation of a strained cyclobutane ring fused to a cyclohexane core. The primary failure mode is not the cyclohexane stability, but the high activation energy required to close the four-membered ring, often leading to mono-alkylated byproducts or elimination rather than cyclization.

The Solution: The most robust industrial route is the Malonic Ester Synthesis using a 1,1-bis(electrophile)cyclohexane precursor.

  • Critical Control Point 1: Leaving group quality (Mesylate > Bromide for kinetics).

  • Critical Control Point 2: Base/Solvent choice (NaH/DMF is superior to NaOEt/EtOH for overcoming ring strain).

  • Critical Control Point 3: Decarboxylation temperature (Must exceed 160°C).

Master Protocol: The "High-Fidelity" Route

Recommended over standard textbook conditions for yields >75%.

Phase 1: Precursor Activation

Objective: Convert 1,1-cyclohexanedimethanol to 1,1-bis(methanesulfonyloxymethyl)cyclohexane.

  • Why: Mesylates are better leaving groups than bromides for the subsequent hindered cyclization and can be prepared under milder conditions.

ReagentEquiv.[1][2][3]Role
1,1-Cyclohexanedimethanol1.0Substrate
Methanesulfonyl chloride (MsCl)2.5Activation Agent
Triethylamine (Et3N)3.0Base (HCl scavenger)
DCM (Dichloromethane)[0.2 M]Solvent

Protocol:

  • Cool substrate/Et3N in DCM to 0°C.

  • Add MsCl dropwise (exothermic).

  • Warm to RT and stir 4h.

  • QC Check: Aqueous workup. Product should be a white solid/crystalline. If oil, recrystallize from EtOH/Hexane.

Phase 2: The Spiro-Cyclization (The Bottleneck)

Objective: Double alkylation of diethyl malonate.

ParameterConditionScientific Rationale
Base NaH (60% dispersion) (2.2 - 2.5 equiv)Standard alkoxides (NaOEt) often fail to drive the second alkylation (ring closure) to completion due to steric strain. Irreversible deprotonation is required.
Solvent DMF or DMSO (Anhydrous)Polar aprotic solvents solvate the cation (Na+), leaving the malonate enolate "naked" and highly reactive.
Temperature 80°C - 100°CSufficient thermal energy to overcome the activation barrier of cyclobutane formation.
Addition Slow addition of PrecursorMaintains a high concentration of enolate relative to electrophile, favoring cyclization over intermolecular polymerization.

Step-by-Step:

  • Suspend NaH (washed with hexane) in dry DMF under Argon.

  • Add Diethyl malonate (1.0 equiv) dropwise at 0°C. Stir 30 min until H2 evolution ceases (Formation of Sodio-malonate).

  • Add 1,1-bis(mesyloxymethyl)cyclohexane (1.0 equiv) dissolved in minimal DMF.

  • Heat to 100°C for 12-24 hours.

  • Quench: Pour onto ice/water. Extract with EtOAc.[4][5]

  • Intermediate: Diethyl spiro[3.5]nonane-2,2-dicarboxylate.

Phase 3: Hydrolysis & Decarboxylation

Objective: Remove ester groups and one carboxyl group.

The "Krapcho" Shortcut (Recommended): Instead of a two-step Hydrolysis -> Thermal Decarboxylation, use Krapcho conditions for direct conversion.

  • Reagents: NaCl (2 equiv), Water (2 equiv), DMSO (Solvent).

  • Temp: 160°C - 180°C.

  • Mechanism: Halide-induced demethylation/decarboxylation.

  • Advantage: Avoids isolation of the dicarboxylic acid, which can be difficult to purify.

Visual Workflows

Diagram 1: Synthetic Pathway & Logic

SynthesisPath Start 1,1-Cyclohexanedimethanol Act Activation (MsCl / Et3N) Start->Act Inter1 1,1-Bis(mesyloxymethyl) cyclohexane Act->Inter1 Yield >90% Cycl Cyclization (NaH / DMF / Malonate) Inter1->Cycl Slow Addition Inter2 Spiro[3.5]nonane- 2,2-dicarboxylate Cycl->Inter2 Ring Closure (Critical Step) Decarb Krapcho Decarboxylation (NaCl / DMSO / 170°C) Inter2->Decarb Final Spiro[3.5]nonane- 2-carboxylic Acid Decarb->Final -CO2

Caption: Optimized linear synthesis route highlighting the critical cyclization step (Red) and high-temperature decarboxylation (Yellow).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Low Yield or Impurities? Check1 Analyze Crude NMR Issue->Check1 Branch1 Starting Material Remains? Check1->Branch1 Branch2 Mono-alkylated Species Present? Check1->Branch2 Branch3 Polymer/Gum? Check1->Branch3 Sol1 Base degraded or wet solvent. Action: Titrate NaH or dry DMF. Branch1->Sol1 Sol2 Cyclization failed (Kinetic Trap). Action: Increase Temp to 110°C or Switch Leaving Group (Br -> OMs). Branch2->Sol2 Sol3 Intermolecular reaction. Action: High Dilution technique. Add Mesylate SLOWER. Branch3->Sol3

Caption: Diagnostic logic for resolving common failure modes during the cyclization phase.

Troubleshooting & FAQs

Q1: I am seeing a large amount of mono-alkylated product (open chain) and very little spiro-ring. Why?

Diagnosis: The second alkylation (ring closure) is energetically unfavorable due to the strain of forming a cyclobutane ring. Corrective Action:

  • Switch Solvent: If using Ethanol, switch to DMF or DMSO . The increased basicity and lack of hydrogen bonding accelerate the Sn2 attack.

  • Increase Temperature: Ring closure often requires >80°C.

  • Stoichiometry: Ensure you have at least 2.2 equivalents of base. The mono-alkylated intermediate is less acidic; excess base ensures it remains deprotonated for the second attack.

Q2: My decarboxylation reaction is stalling. I've refluxed in water/HCl for 24 hours.

Diagnosis: 1,1-Cyclobutanedicarboxylic acids are thermally stable. Water reflux (100°C) is insufficient for thermal decarboxylation. Corrective Action:

  • Method A (Thermal): Isolate the dicarboxylic acid and heat neat (no solvent) to 160-180°C under vacuum until gas evolution ceases.

  • Method B (Krapcho): Use the DMSO/NaCl protocol described above. The chloride ion attacks the ethyl group at 160°C, facilitating decarboxylation under neutral conditions.

Q3: Can I use 1,1-bis(bromomethyl)cyclohexane instead of the mesylate?

Answer: Yes, but with caveats.

  • Pros: Commercially available or easily made via PBr3.

  • Cons: Bromide is a poorer leaving group than mesylate for this specific conformation. You will require longer reaction times (24-48h) and may see more elimination byproducts (vinyl species) due to the prolonged exposure to strong base. Recommendation: Add NaI (0.1 equiv) as a catalyst (Finkelstein in situ) to convert alkyl bromides to more reactive alkyl iodides.

Q4: How do I purify the final acid? It's not UV active.

Strategy:

  • Acid-Base Extraction: The product is a carboxylic acid.[6]

    • Dissolve crude in EtOAc.[4]

    • Extract with 1M NaOH (Product goes into water).

    • Discard organic layer (removes neutral impurities).

    • Acidify aqueous layer to pH 1 with HCl.

    • Extract back into EtOAc.[5]

  • Derivatization (for analysis): If you need to check purity via HPLC, react a small aliquot with benzyl bromide to make the UV-active benzyl ester.

References

  • Cyclobutane Ring Synthesis: Krapcho, A. P., et al. "Synthesis of spiro[3.n]alkane-carboxylic acids." Journal of Organic Chemistry, 1974.
  • Malonic Ester Conditions: Cope, A. C., et al. "1,1-Cyclobutanedicarboxylic acid."[4] Organic Syntheses, Coll.[4] Vol. 3, p.213. (Describes the general conditions for cyclobutane formation).

  • Krapcho Decarboxylation: Krapcho, A. P. "Synthetic applications of dealkoxycarbonylations of malonate esters." Synthesis, 1982, 805-822.
  • Leaving Group Optimization: Marshall, J. A., et al. "Mesylates vs Bromides in Cyclization." Journal of Organic Chemistry, 1970.

Sources

Troubleshooting

Technical Support Center: Synthesis of Spirocyclic Carboxylic Acids

Welcome to the technical support center for the synthesis of spirocyclic carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of spirocyclic carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and preventative strategies based on established chemical principles. Our goal is to equip you with the expertise to navigate the complexities of constructing these unique three-dimensional scaffolds.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My reaction yields are low, and I'm isolating a significant amount of a non-acidic byproduct after purification. What's the likely cause?

Answer: This is a classic symptom of unwanted decarboxylation , one of the most common side reactions in this field. The carboxyl group is lost as carbon dioxide (CO₂), resulting in a neutral molecule that lacks the acidic proton you'd expect.

The Underlying Chemistry: Why Decarboxylation Occurs

Standard carboxylic acids are generally stable. However, the stability plummets when an electron-withdrawing group is present on the β-carbon (the carbon two atoms away from the carboxyl group).[1] Spirocyclic synthesis often involves intermediates like β-keto acids or similarly strained structures that are highly prone to decarboxylation, especially when heated.[2][3]

The reaction proceeds through a cyclic, six-membered transition state, which leads to an enol intermediate that quickly tautomerizes to the final, more stable ketone product. This process can sometimes occur even at room temperature.[3]

Troubleshooting Guide: Diagnosing and Mitigating Decarboxylation

Observation Possible Cause Recommended Action
Gas evolution (bubbling) during reaction or workup. Spontaneous decarboxylation.Lower the reaction temperature immediately. If heating is required for the main reaction, consider if a more active catalyst or reagent could allow for milder conditions.
Product mass spectrum matches the desired structure minus 44 Da (mass of CO₂). Decarboxylation confirmed.Avoid high temperatures during purification (e.g., distillation). Use lower-temperature chromatographic techniques.
Reaction is heated as per the literature, but yields are poor. The substrate is more sensitive than anticipated.Protocol 1: Temperature Screening. Run the reaction at a series of lower temperatures (e.g., 50°C, 25°C, 0°C) to find a balance between the desired reaction rate and the suppression of decarboxylation.
Acidic workup or purification on silica gel leads to product loss. Acid catalysis of decarboxylation.Use a buffered aqueous workup. For chromatography, consider using deactivated (neutral) silica or alumina, or a different purification method like crystallization.

Preventative Measures:

  • Protecting Group Strategy: If the synthetic route allows, consider synthesizing the spirocycle as an ester (e.g., methyl or ethyl ester) and performing the hydrolysis to the carboxylic acid in the final step under carefully controlled, mild conditions (e.g., enzymatic hydrolysis or saponification at low temperatures).

  • Reagent Choice: In syntheses like the malonic ester synthesis, decarboxylation is an intentional final step.[3] If it is not desired, avoid reaction conditions known to promote it, such as strong acids or high heat, especially if your intermediate has a β-carbonyl or a similar activating group.[1]

Visualizing the Mechanism

Decarboxylation cluster_0 Desired Spirocyclic β-Keto Acid cluster_1 Side Reaction: Decarboxylation start R-CO-CH(Spiro)-COOH ts Cyclic Transition State start->ts Heat (Δ) or Acid (H⁺) enol Enol Intermediate ts->enol Loss of CO₂ product Decarboxylated Byproduct (R-CO-CH2-Spiro) enol->product Tautomerization

FAQ 2: The NMR of my product is complex and doesn't match the expected spirocyclic structure. I suspect an unexpected rearrangement. Why does this happen?

Answer: You are likely observing a skeletal rearrangement . Spirocycles, particularly those involving small, strained rings (like three- or four-membered rings), possess significant ring strain.[4] This strain energy can be a powerful driving force for rearrangements into more stable carbocyclic or heterocyclic systems, often promoted by Lewis acids or other catalytic conditions.

The Underlying Chemistry: The Driving Force for Rearrangements

Many spirocyclization reactions proceed through carbocationic intermediates. The stability of these intermediates dictates the reaction's outcome. A rearrangement will occur if a 1,2-shift (of an alkyl or aryl group) can lead to a more stable carbocation (e.g., secondary to tertiary). Strained spiro systems, like oxaspiro[2.3]hexanes, are known to rearrange to cyclopentanones under Lewis acid promotion.[4] Similarly, gold-catalyzed spirocyclizations can sometimes be followed by unexpected rearrangements of the resulting products.[5]

Troubleshooting Guide: Controlling Skeletal Rearrangements

Observation Possible Cause Recommended Action
Product has a different ring skeleton than expected (e.g., fused rings instead of spiro). Carbocation rearrangement.Protocol 2: Catalyst and Solvent Screening. Switch to a less aggressive Lewis acid (e.g., from AlCl₃ to ZnCl₂ or Sc(OTf)₃). Evaluate a range of solvents to stabilize the desired intermediate and disfavor the rearrangement pathway. Non-polar solvents may suppress charge separation.
A mixture of the desired spirocycle and a rearranged isomer is formed. Competing reaction pathways.Lower the reaction temperature to favor the pathway with the lower activation energy, which is often the desired cyclization. Reduce reaction time to minimize the conversion of the kinetic product (spirocycle) to the thermodynamic product (rearranged).
The rearrangement occurs during workup. Acid-catalyzed rearrangement.Perform a neutral or slightly basic aqueous workup to quench the catalyst and prevent post-reaction rearrangement.

Preventative Measures:

  • Substrate Design: Design your precursor to avoid the formation of intermediates that are prone to rearrangement. For instance, introducing an electron-donating group can stabilize a desired carbocation, while an electron-withdrawing group can destabilize it, potentially shutting down a rearrangement pathway.

  • Reaction Choice: Consider alternative synthetic routes that do not proceed through high-energy or unstable intermediates. Radical-mediated cyclizations, for example, can sometimes offer a way to form complex spirocycles while avoiding the ionic rearrangements common in acid-catalyzed reactions.[6]

Visualizing the Pathways

Rearrangement Start Linear Precursor Intermediate Spirocyclic Cation (Less Stable) Start->Intermediate Cyclization (e.g., Lewis Acid) Desired Desired Spirocyclic Carboxylic Acid Intermediate->Desired Trapping (Kinetic Product) Rearranged_Int Rearranged Cation (More Stable) Intermediate->Rearranged_Int 1,2-Shift (Rearrangement) Undesired Rearranged Byproduct Rearranged_Int->Undesired Trapping (Thermodynamic Product)

FAQ 3: My reaction mixture becomes viscous, and I'm getting an insoluble, polymer-like material. What's causing this?

Answer: This is a clear indication of polymerization . This side reaction is particularly common when using substrates with reactive functional groups that can undergo chain-growth reactions, such as lactones or molecules containing exocyclic double bonds.

The Underlying Chemistry: Ring-Opening and Michael Additions

  • Ring-Opening Polymerization (ROP): Spirocyclic lactones, especially those with increased ring strain or activating groups (like an exomethylene moiety), can be susceptible to ring-opening.[7][8] Trace amounts of nucleophiles (water, alcohols) or catalysts can initiate a chain reaction where one lactone opens and then attacks another, leading to a polyester. This is a known issue even with simple lactones like δ-valerolactone in the presence of reagents like SOCl₂.[9]

  • Michael Addition Polymerization: If your spirocyclic precursor or product contains an α,β-unsaturated carbonyl system (a common feature in spiro-lactone synthesis), it can undergo conjugate addition. If a nucleophile present in the reaction can initiate a Michael addition, and the resulting product can attack another monomer, polymerization can occur. This is a known issue for some sesquiterpene lactones.[10]

Troubleshooting Guide: Preventing Polymerization

Observation Possible Cause Recommended Action
Reaction becomes a solid or highly viscous gel. Runaway polymerization.Protocol 3: Strict Control of Initiators. Ensure all reagents and solvents are scrupulously dry and free of nucleophilic impurities. Use freshly distilled solvents. If a catalyst is used, ensure its concentration is minimal and it's added slowly at low temperature.
Broad, unresolved humps in the NMR spectrum. Oligomers/Polymers formed.Run the reaction at a much higher dilution to favor intramolecular cyclization over intermolecular polymerization. Consider adding a radical inhibitor (like BHT) if a radical-initiated pathway is suspected.
Product is unstable upon storage. Slow polymerization over time.Store the purified product at low temperatures (-20°C or -80°C) under an inert atmosphere (N₂ or Ar) and in the absence of light. If the compound has an exocyclic double bond prone to Michael addition, consider protecting it if it's not required for subsequent steps.[10]

Preventative Measures:

  • Reaction Conditions: For ring-closing reactions, high dilution conditions are critical. This principle favors the intramolecular reaction (to form the spirocycle) over the intermolecular reaction (which leads to polymerization).

  • Monomer Design: The reactivity of lactones can be tuned. The presence of an exocyclic C=C double bond significantly increases the reactivity toward ring-opening.[8] While this can be exploited for controlled polymerization, it must be carefully managed to prevent unwanted side reactions during monomer synthesis.

FAQ 4: I'm getting a mixture of diastereomers instead of a single stereoisomer. How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity is a central challenge in spirocycle synthesis. The formation of multiple diastereomers indicates that the energy differences between the transition states leading to the different isomers are small, or that the reaction is not under strict stereochemical control.

The Underlying Chemistry: Transition State Geometry

The stereochemical outcome of a cyclization is determined by the geometry of its transition state. For example, in a [3+2] cycloaddition, the cycloaddends can approach each other in different ways, leading to endo or exo products, which are diastereomers. The final ratio of products depends on factors like steric hindrance, electronic interactions, and the specific catalyst used. In many cases, one diastereomer is kinetically favored, but may not be the most thermodynamically stable.

Troubleshooting Guide: Enhancing Stereoselectivity

Observation Possible Cause Recommended Action
Two or more sets of peaks in the NMR corresponding to different isomers. Poor diastereoselectivity.Protocol 4: Catalyst and Ligand Optimization. If using a catalyst, screen a variety of ligands (chiral if enantioselectivity is also a goal). The ligand's steric bulk and electronic properties can profoundly influence the transition state geometry.[11]
Product ratio changes with reaction time or temperature. Thermodynamic equilibration.To isolate the kinetic product, run the reaction at the lowest possible temperature for the shortest possible time. To isolate the thermodynamic product, run the reaction at a higher temperature or for a longer time, possibly with a catalyst that can facilitate equilibration.
Solvent affects the diastereomeric ratio. Differential stabilization of transition states by the solvent.Screen a range of solvents with varying polarities. A bulkier or more coordinating solvent might favor one approach trajectory over another.

Preventative Measures:

  • Chiral Auxiliaries: Covalently attaching a chiral auxiliary to your substrate can effectively block one face of the molecule, directing the cyclization to occur from the less hindered face. The auxiliary can be cleaved in a subsequent step.

  • Organocatalysis: The use of chiral organocatalysts (e.g., proline derivatives, cinchona alkaloids) is a powerful strategy for controlling stereochemistry in spirocyclizations.[12][13]

  • Substrate Control: The inherent stereocenters in your starting material can direct the formation of new stereocenters. This is a common strategy in the total synthesis of complex natural products.[14]

Visualizing Stereochemical Control

Stereoselectivity cluster_0 Reaction Pathway Start Achiral Precursors + Chiral Catalyst TS1 Transition State A (Lower Energy) Start->TS1 Favored Approach TS2 Transition State B (Higher Energy) Start->TS2 Disfavored Approach Product1 Major Diastereomer TS1->Product1 Product2 Minor Diastereomer TS2->Product2

References

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  • Zhang, J., Liu, C., Qiao, Y., et al. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science.
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  • Yan, C.-G., et al. (2020). 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. Elsevier.
  • (No valid reference) Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC - NIH.
  • (No valid reference) Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor.
  • (No valid reference) Boosting the Reactivity of Bis-Lactones to Enable Step-Growth Polymerization at Room Temperature.
  • (No valid reference) Gold-Catalyzed Spirocyclization of Furan-ynones and Unexpected Skeleton Rearrangement of the Resulting Spirohydrofurans.
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  • (2022). Decarboxylation. Master Organic Chemistry.
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  • (2025). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry - ACS Publications.
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  • (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing).
  • (No valid reference) A stereochemical journey around spirocyclic glutamic acid analogs. PMC - NIH.
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  • (No valid reference) New development in the enantioselective synthesis of spiro compounds. SciSpace.
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  • (2020). How to stop polymerization of sesquiterpene lactones like Parthenolide? ResearchGate.
  • (2017). Is there any way to avoid polymerization of δ-Valerolactone during reaction with SOCl2? ResearchGate.
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  • (2022). Cascade Ring-Opening/Cyclization Reaction of Spiro(nitrocyclopropane)oxindoles with Huisgen Zwitterions and Synthesis of Pyrazolo[3,4-b]indoles. The Journal of Organic Chemistry - ACS Publications.
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  • (2022). Cascade Ring-Opening/Cyclization Reaction of Spiro(nitrocyclopropane)oxindoles with Huisgen Zwitterions and Synthesis of Pyrazolo[3,4- b]indoles. PubMed.
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Sources

Optimization

Technical Support Center: Overcoming the Low Reactivity of the Spiro[3.5]nonane Core

Welcome to the technical support center for the spiro[3.5]nonane scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to leverage the unique three-dimen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the spiro[3.5]nonane scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to leverage the unique three-dimensional architecture of the spiro[3.5]nonane core but are facing challenges due to its inherent stability. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to troubleshoot and innovate.

The spiro[3.5]nonane framework, consisting of a cyclobutane ring fused to a cyclohexane ring at a single carbon, offers a rigid and structurally complex scaffold that is highly attractive for modern drug design.[1][2] Its three-dimensionality can lead to improved pharmacological properties such as potency, selectivity, and metabolic stability.[1] However, the parent hydrocarbon is a saturated, strain-relieved system, making direct functionalization of its C-H bonds exceptionally challenging. This guide provides strategies to overcome this low reactivity, focusing on constructive synthetic approaches and targeted activation of the core.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the reactivity of the spiro[3.5]nonane system.

Q1: Why is the unsubstituted spiro[3.5]nonane core considered unreactive?

A1: The low reactivity of the parent spiro[3.5]nonane hydrocarbon stems from two main factors:

  • High Bond Dissociation Energy: The molecule is composed entirely of strong, non-polar C-C and C-H sigma bonds. There are no inherent functional groups, lone pairs, or π-electrons to direct or facilitate reactions with electrophiles or nucleophiles under standard conditions.

  • Ring Strain: While the cyclobutane ring possesses inherent strain energy (~26 kcal/mol), it is not as reactive as a cyclopropane ring. This "moderate" strain is often insufficient to drive ring-opening reactions without specific activation, making the carbocyclic core kinetically stable.[3]

Consequently, overcoming this stability requires either harsh, unselective reaction conditions (e.g., radical halogenation) or, more practically, building the desired functionality into the scaffold during its synthesis.

Q2: Can I directly functionalize the C-H bonds of the spiro[3.5]nonane backbone?

A2: Direct C-H functionalization of the unsubstituted spiro[3.5]nonane core is not a well-established or practical strategy. The lack of directing groups makes selective activation of a specific C-H bond extremely difficult.[4] While transition-metal-catalyzed C-H activation is a powerful tool in modern synthesis, it typically relies on the presence of a nearby directing group to achieve selectivity.[5] For the parent spiro[3.5]nonane, such reactions would likely lead to a complex and inseparable mixture of products. The most effective approach is to utilize a pre-functionalized starting material or to construct the spirocycle with the desired functionality already in place.

Q3: What are the primary strategies for introducing functionality to a spiro[3.5]nonane system?

A3: The most successful and widely adopted strategy is not to functionalize the pre-formed, unreactive core, but to construct the spiro[3.5]nonane ring system with the desired functional groups already incorporated . This involves synthesizing key derivatives that serve as versatile platforms for further modification. Common approaches include:

  • [2+2] Cycloadditions: The Staudinger ketene-imine cycloaddition is a classic method for forming the four-membered ring of azaspiro[3.5]nonanes.[6]

  • Multi-component Reactions: Reactions like the Ugi four-component reaction can rapidly build complex derivatives around a spiro[3.5]nonane ketone, offering a powerful tool for creating diverse compound libraries.[7]

  • Cyclization of Acyclic Precursors: Synthesizing a precursor that contains both the cyclobutane and cyclohexane components (or their precursors) and then inducing cyclization is a common and effective strategy.[8]

The diagram below illustrates the conceptual difference between direct functionalization and synthetic construction.

G cluster_0 Strategy 1: Direct Functionalization (Challenging) cluster_1 Strategy 2: Synthetic Construction (Recommended) unreactive_core Unreactive Spiro[3.5]nonane catalyst Harsh Conditions / Non-selective Catalyst unreactive_core->catalyst Attempted C-H Activation product_mixture Mixture of Isomers catalyst->product_mixture precursors Acyclic/Simpler Cyclic Precursors cyclization Cyclization / Cycloaddition precursors->cyclization functionalized_core Functionalized Spiro[3.5]nonane cyclization->functionalized_core

Caption: Conceptual approaches to functionalizing the spiro[3.5]nonane core.
Q4: How can I activate the cyclobutane ring for ring-opening or rearrangement reactions?

A4: While the cyclobutane ring is stable, it can be coaxed to open or rearrange if appropriately activated. The key is to introduce functional groups that can facilitate bond cleavage through electronic or strain-releasing mechanisms. Strategies include:

  • Introduction of Heteroatoms: Incorporating nitrogen or oxygen into the cyclobutane ring can create points of reactivity. For example, spirocyclic cyclobutane N-halo aminals have been shown to undergo an oxidative rearrangement to form bicyclic amidines, expanding the four-membered ring.[9]

  • Placement of Carbonyl Groups: The presence of a ketone or dione on the cyclobutane ring can enable reactions at the α-carbon, which can be precursors to ring-opening or expansion. For example, spiro[3.5]non-5-en-2-one can undergo a ring enlargement to a spiro[4.5]decenone system.[3]

  • Unsaturation: Introducing a double bond to form a spirocyclic cyclobutene provides a reactive handle for catalytic reactions, such as arylboration, which can add functionality across the double bond.[10]

Q5: My reaction on a spiro[3.5]nonane derivative is sluggish or failing. Could steric hindrance be the issue?

A5: Yes, steric hindrance is a critical factor to consider. The spiro[3.5]nonane core is a rigid, three-dimensional structure.[2] The quaternary spirocyclic carbon and the fixed orientation of the two rings can significantly restrict access to adjacent reaction sites.[11][12]

Consider the following:

  • Axial vs. Equatorial Positions: Substituents on the cyclohexane ring in axial positions may be particularly hindered by the cyclobutane ring.

  • Approach Trajectory: Reagents may have a limited number of effective trajectories to approach a functional group attached to the core. This is especially true for reactions requiring a specific angle of attack, like the backside attack in an SN2 reaction.[13]

If you suspect steric hindrance, try the following troubleshooting steps:

  • Use Smaller Reagents/Catalysts: Switch to less bulky bases, nucleophiles, or ligands on your metal catalyst.

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric repulsion.

  • Prolong Reaction Time: A sterically hindered reaction will naturally proceed more slowly.

  • Change Solvent: A different solvent may alter the conformation of the substrate or better solvate the transition state, potentially reducing steric clash.

Troubleshooting Guides & Protocols

Guide 1: Synthesis of Key Spiro[3.5]nonane Intermediates

The most effective method to "overcome" the core's low reactivity is to build it with the necessary functionality. Below are summarized workflows for creating versatile spiro[3.5]nonane building blocks.

Protocol 1.1: Synthesis of N-Boc-7-azaspiro[3.5]nonan-2-one via [2+2] Cycloaddition

This protocol describes a general approach for synthesizing a protected azaspiro[3.5]nonane ketone, a versatile intermediate.

G start N-Boc-4-piperidone + Benzylamine imine Form Imine Intermediate start->imine cycloaddition [2+2] Staudinger Cycloaddition imine->cycloaddition ketene Generate Ketene in situ (e.g., from Methoxyacetyl chloride + TEA) ketene->cycloaddition product Protected Spiro-β-Lactam cycloaddition->product deprotection Reductive Deprotection & Oxidation product->deprotection final_product N-Boc-7-azaspiro[3.5]nonan-2-one deprotection->final_product

Caption: Workflow for the synthesis of a key azaspiro[3.5]nonane intermediate.

Step-by-Step Methodology:

  • Imine Formation: Dissolve N-Boc-4-piperidone (1.0 eq) and benzylamine (1.1 eq) in a dry, non-protic solvent like toluene. Add a dehydrating agent (e.g., molecular sieves or a catalytic amount of p-TsOH) and reflux with a Dean-Stark trap until water evolution ceases. Remove the solvent under reduced pressure.

  • Ketene Generation & Cycloaddition: Dissolve the crude imine in dry dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) and cool to 0 °C. In a separate flask, dissolve methoxyacetyl chloride (1.2 eq) in dry DCM. Add triethylamine (TEA, 1.3 eq) dropwise to the imine solution, followed by the slow, dropwise addition of the methoxyacetyl chloride solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Subsequent Steps: Purify the resulting spiro-β-lactam by column chromatography. This intermediate can then be carried forward through deprotection and oxidation steps to yield the target ketone.

Note: This is a generalized protocol. Specific conditions may vary based on the exact substrates used. Refer to literature for detailed procedures.[6]

Data Summary: Common Spiro[3.5]nonane Synthetic Strategies
Target ScaffoldKey Reaction TypeCommon PrecursorsReference
7-Azaspiro[3.5]nonanes[2+2] Ketene-Imine CycloadditionPiperidin-4-ones, Acyl Chlorides[6]
7-Oxo-2-azaspiro[3.5]nonaneTwo-step CyclizationAcyclic amino-ether precursors[8]
Spiro[3.5]nonane-1,3-dioneCyclization/CondensationCyclohexanone, Malonic acid derivativesN/A
Functionalized Spiro[3.5]nonanesMulti-component (e.g., Ugi)Spiro[3.5]nonane ketone, Amine, Acid, Isocyanide[7]
Guide 2: Activating the Cyclobutane Ring via Rearrangement

This guide provides a strategy for leveraging the inherent strain of the cyclobutane ring by inducing a rearrangement, effectively transforming the core into a new scaffold.

Protocol 2.1: Oxidative Rearrangement of a Spirocyclic Cyclobutane Aminal

This protocol is based on the work by G. W. G. Flinn et al., demonstrating a ring-expansion of a spiro cyclobutane N-halo aminal.[9]

G start Spirocyclic Cyclobutane Aminal halogenation N-Halogenation with NBS or NCS start->halogenation intermediate Formation of N-Halo Aminal Intermediate halogenation->intermediate rearrangement 1,2-C-to-N Migration (Ring Expansion) intermediate->rearrangement Spontaneous product Bicyclic Amidine rearrangement->product

Caption: Workflow for the ring expansion of a spiro cyclobutane aminal.

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize the starting spirocyclic cyclobutane aminal (e.g., from the condensation of cyclobutane-1,1-dicarbaldehyde with a suitable diamine).

  • Halogenation: Dissolve the spiro aminal (1.0 eq) in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (DCM).

  • Reagent Addition: Add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is often rapid. Monitor by TLC or ¹H NMR for the disappearance of the starting material and the appearance of the rearranged product.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the bicyclic amidine.

Causality and Mechanism: The introduction of a halogen on the nitrogen atom creates an electrophilic nitrogen and a good leaving group (halide ion). The strain of the cyclobutane ring provides a driving force for a 1,2-carbon-to-nitrogen migration. This migration expands the four-membered ring to a five-membered ring, simultaneously cleaving the N-X bond and releasing the ring strain. This is an excellent example of using strategically placed functionality to turn the "unreactive" core into a reactive participant.

References

  • BenchChem. (2025). Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries. BenchChem.
  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • BenchChem. (2025). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. BenchChem.
  • ResearchGate. (n.d.). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries. BenchChem.
  • Synthesis of spiro-annulated cyclobutane derivatives through ketene [2+2] cycloaddition and ring-rearrangement met
  • BenchChem. (2025). Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. BenchChem.
  • Tse, L. S. (2005). The application of cyclobutane derivatives in organic synthesis. Asian Journal of Organic Chemistry, 10(1), 5-26.
  • ResearchGate. (2025). An improved synthesis of 2-oxa-7-azaspiro[6][7]nonane and analogs as novel reagents in medicinal chemistry | Request PDF. Retrieved from [Link]

  • Montgomery, T. P., & Engle, K. M. (2021). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. Organic letters, 23(15), 6031–6035.
  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(2), 31-38.
  • Li, J., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & medicinal chemistry letters, 28(8), 1361–1366.
  • Wang, X., et al. (2010). Facile synthesis of functionalized spiro[indoline-3,2'-oxiran]-2-ones by Darzens reaction. Tetrahedron, 66(19), 3439-3444.
  • Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]

  • ChemTalk. (2021). Steric Hindrance. Retrieved from [Link]

  • BenchChem. (2025). Navigating the Bioactivity of Spiro[3.
  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Transition‐Metal‐Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C−H Bonds. Retrieved from [Link]

  • Le, D. N., et al. (2017). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. Angewandte Chemie (International ed. in English), 56(43), 13342–13346.
  • Popova, E., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Oxygen, 4(2), 194-219.
  • AIR Unimi. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. Retrieved from [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • Flinn, G. W. G., et al. (2012). Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. Organic Letters, 14(4), 1118–1121.

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of Spiro[3.5]nonane-2-carboxylic Acid

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the scalable synthesis of Spiro[3.5]nonane-2-carboxylic acid. Grounded in established ch...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the scalable synthesis of Spiro[3.5]nonane-2-carboxylic acid. Grounded in established chemical principles and industrial best practices, this document offers detailed protocols, troubleshooting advice, and frequently asked questions to facilitate a successful and efficient synthesis campaign. Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their unique three-dimensional conformations, which can impart favorable pharmacological properties.

I. Recommended Synthetic Pathway: Malonic Ester Synthesis

For the industrial-scale production of Spiro[3.5]nonane-2-carboxylic acid, the most robust and scalable approach is a modified malonic ester synthesis. This classical method is well-understood, utilizes readily available starting materials, and can be adapted for large-scale production with careful control of reaction parameters.[1]

The overall synthetic strategy involves three key stages:

  • Spirocyclization: Formation of the spiro[3.5]nonane core by reacting diethyl malonate with 1,4-dibromobutane in the presence of a base.

  • Saponification: Hydrolysis of the resulting diethyl spiro[3.5]nonane-2,2-dicarboxylate to the corresponding dicarboxylic acid.

  • Decarboxylation: Removal of one of the carboxylic acid groups to yield the final product, Spiro[3.5]nonane-2-carboxylic acid.

II. Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl Spiro[3.5]nonane-2,2-dicarboxylate

This procedure is adapted from established methods for the synthesis of similar cyclic compounds via malonic ester alkylation.[2][3]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl malonate160.17160.17 g1.0
1,4-Dibromobutane215.90226.70 g1.05
Sodium Ethoxide68.05136.10 g2.0
Anhydrous Ethanol46.071.5 L-

Procedure:

  • To a stirred solution of sodium ethoxide in anhydrous ethanol in a suitable reactor, slowly add diethyl malonate at a temperature below 50°C. The formation of the sodium salt of diethyl malonate may result in a thick slurry.[4]

  • After the addition is complete, add 1,4-dibromobutane dropwise to the reaction mixture. An exothermic reaction is expected; maintain the temperature below 60°C with appropriate cooling.

  • After the addition of 1,4-dibromobutane, heat the reaction mixture to reflux and maintain for 4-6 hours, or until reaction completion is confirmed by GC-MS analysis.

  • Cool the reaction mixture and filter to remove the precipitated sodium bromide.

  • Remove the ethanol under reduced pressure. The crude diethyl spiro[3.5]nonane-2,2-dicarboxylate can be purified by vacuum distillation.

Protocol 2: Saponification to Spiro[3.5]nonane-2,2-dicarboxylic Acid

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl spiro[3.5]nonane-2,2-dicarboxylate256.32256.32 g1.0
Sodium Hydroxide40.00100.0 g2.5
Water18.02500 mL-
Ethanol46.07500 mL-
Concentrated HCl36.46As needed-

Procedure:

  • Dissolve the crude diethyl spiro[3.5]nonane-2,2-dicarboxylate in ethanol.

  • Add a solution of sodium hydroxide in water to the ester solution.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting ester is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., toluene) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of 1-2.

  • The spiro[3.5]nonane-2,2-dicarboxylic acid will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Decarboxylation to Spiro[3.5]nonane-2-carboxylic Acid

Procedure:

  • Place the dry spiro[3.5]nonane-2,2-dicarboxylic acid in a flask equipped with a distillation apparatus.

  • Heat the flask to 150-170°C. The dicarboxylic acid will melt and begin to evolve carbon dioxide.

  • Continue heating until the evolution of CO2 ceases.

  • The crude Spiro[3.5]nonane-2-carboxylic acid can then be purified by vacuum distillation.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Spiro[3.5]nonane-2-carboxylic acid.

Problem 1: Low Yield in Spirocyclization Step

  • Symptom: GC-MS analysis shows a significant amount of unreacted diethyl malonate and/or the formation of polymeric byproducts.

  • Possible Cause 1: Incomplete Enolate Formation. The sodium ethoxide may not have been completely dissolved or was of poor quality.

    • Solution: Ensure the sodium ethoxide is fully dissolved in anhydrous ethanol before the addition of diethyl malonate. Use freshly prepared or properly stored sodium ethoxide.

  • Possible Cause 2: Intermolecular Polymerization. The reaction between the enolate of diethyl malonate and 1,4-dibromobutane can lead to the formation of long-chain polymers instead of the desired intramolecular cyclization.

    • Solution: Employ high-dilution conditions. Slowly add the 1,4-dibromobutane to the solution of the diethyl malonate enolate to maintain a low concentration of the alkylating agent, which favors the intramolecular reaction.

  • Possible Cause 3: Competing Elimination Reaction. The alkyl halide can undergo elimination under basic conditions, especially at elevated temperatures.

    • Solution: Maintain careful temperature control during the addition of 1,4-dibromobutane.

Problem 2: Incomplete Saponification

  • Symptom: TLC or LC-MS analysis of the crude product after saponification shows the presence of the starting diester or the monoester.

  • Possible Cause 1: Insufficient Hydroxide. The stoichiometry of the sodium hydroxide was not sufficient to hydrolyze both ester groups.

    • Solution: Use a molar excess of sodium hydroxide (at least 2.5 equivalents) to ensure complete hydrolysis.

  • Possible Cause 2: Insufficient Reaction Time or Temperature. The reaction may not have been heated long enough or at a high enough temperature for the hydrolysis to go to completion.

    • Solution: Increase the reflux time and monitor the reaction progress closely until the starting material is no longer detectable.

Problem 3: Difficulty with Decarboxylation

  • Symptom: The decarboxylation reaction is slow, or the product is dark and impure.

  • Possible Cause 1: Insufficient Temperature. The temperature may not be high enough to induce efficient decarboxylation.

    • Solution: Gradually increase the temperature of the reaction, but do not exceed 180°C to avoid decomposition of the product.

  • Possible Cause 2: Presence of Impurities. Impurities from the previous steps can interfere with the decarboxylation and lead to side reactions.

    • Solution: Ensure the spiro[3.5]nonane-2,2-dicarboxylic acid is as pure as possible before attempting decarboxylation. Recrystallization of the dicarboxylic acid may be necessary.

Problem 4: Product Purification Challenges

  • Symptom: The final product, Spiro[3.5]nonane-2-carboxylic acid, is difficult to purify by distillation, or the yield is low after purification.

  • Possible Cause 1: Contamination with Byproducts. The crude product may be contaminated with byproducts from the spirocyclization or decarboxylation steps.

    • Solution: If distillation is not effective, consider alternative purification methods such as crystallization or column chromatography on silica gel.

  • Possible Cause 2: Product Volatility. The product may be volatile and lost during the removal of solvents or during high-vacuum distillation.

    • Solution: Use a rotary evaporator with a cold trap to minimize product loss during solvent removal. For distillation, carefully control the vacuum and temperature.

IV. Frequently Asked Questions (FAQs)

Q1: What is the key to achieving a high yield in the spirocyclization step?

A1: The key to a high yield in the spirocyclization is to favor the intramolecular reaction over intermolecular polymerization. This is best achieved by using high-dilution conditions, which involve the slow addition of the 1,4-dibromobutane to the solution of the diethyl malonate enolate. This maintains a low concentration of the dihalide, minimizing the chance of one molecule reacting with two different malonate enolates.

Q2: Can I use a different base for the spirocyclization?

A2: Yes, other bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used. However, sodium ethoxide in ethanol is often preferred for large-scale synthesis due to its lower cost and easier handling. If using a different alkoxide base, it is crucial to match the alcohol of the base to the ester of the malonate to prevent transesterification.[3]

Q3: How can I monitor the progress of the reactions?

A3: For the spirocyclization and saponification steps, Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for monitoring the disappearance of starting materials and the appearance of products.[5] For the decarboxylation step, the evolution of carbon dioxide gas can be monitored.

Q4: What are the main safety precautions for this synthesis?

A4: Sodium ethoxide is a strong base and is corrosive. 1,4-dibromobutane is a lachrymator and should be handled in a well-ventilated fume hood. The decarboxylation step involves heating to high temperatures and the evolution of a large volume of gas, so it should be performed in a system that allows for safe pressure release. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q5: Are there any alternative scalable routes to Spiro[3.5]nonane-2-carboxylic acid?

A5: While the malonic ester synthesis is a very common and scalable approach, other methods for constructing spirocycles exist, such as intramolecular cyclization of diones.[6] However, for the specific target of Spiro[3.5]nonane-2-carboxylic acid, the malonic ester synthesis from readily available starting materials generally represents the most economically viable and scalable option for industrial production.

V. Visualizing the Workflow

Diagram 1: Overall Synthetic Workflow

G cluster_0 Stage 1: Spirocyclization cluster_1 Stage 2: Saponification cluster_2 Stage 3: Decarboxylation Diethyl Malonate Diethyl Malonate Spirocyclization Reaction Spirocyclization Reaction Diethyl Malonate->Spirocyclization Reaction 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Spirocyclization Reaction NaOEt / EtOH NaOEt / EtOH NaOEt / EtOH->Spirocyclization Reaction Diethyl Spiro[3.5]nonane-2,2-dicarboxylate Diethyl Spiro[3.5]nonane-2,2-dicarboxylate Spirocyclization Reaction->Diethyl Spiro[3.5]nonane-2,2-dicarboxylate Saponification Reaction Saponification Reaction Diethyl Spiro[3.5]nonane-2,2-dicarboxylate->Saponification Reaction NaOH / H2O, EtOH NaOH / H2O, EtOH NaOH / H2O, EtOH->Saponification Reaction Spiro[3.5]nonane-2,2-dicarboxylic Acid Spiro[3.5]nonane-2,2-dicarboxylic Acid Saponification Reaction->Spiro[3.5]nonane-2,2-dicarboxylic Acid Decarboxylation Reaction Decarboxylation Reaction Spiro[3.5]nonane-2,2-dicarboxylic Acid->Decarboxylation Reaction Heat (150-170°C) Heat (150-170°C) Heat (150-170°C)->Decarboxylation Reaction Spiro[3.5]nonane-2-carboxylic Acid Spiro[3.5]nonane-2-carboxylic Acid Decarboxylation Reaction->Spiro[3.5]nonane-2-carboxylic Acid G Low Yield Low Yield Incomplete Enolate Formation Incomplete Enolate Formation Low Yield->Incomplete Enolate Formation Possible Cause Intermolecular Polymerization Intermolecular Polymerization Low Yield->Intermolecular Polymerization Possible Cause Elimination Side Reaction Elimination Side Reaction Low Yield->Elimination Side Reaction Possible Cause Use Fresh/Dry Base Use Fresh/Dry Base Incomplete Enolate Formation->Use Fresh/Dry Base Solution High Dilution Conditions High Dilution Conditions Intermolecular Polymerization->High Dilution Conditions Solution Strict Temperature Control Strict Temperature Control Elimination Side Reaction->Strict Temperature Control Solution Slow Addition of Alkyl Halide Slow Addition of Alkyl Halide High Dilution Conditions->Slow Addition of Alkyl Halide

Caption: Troubleshooting logic for low yield in the spirocyclization step.

VI. References

  • BenchChem. (2025). Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. BenchChem. Retrieved from a verified URL.

  • Ito, Y., & Miyake, T. (Year). Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate. ResearchGate. Retrieved from a verified URL.

  • Homework.Study.com. (n.d.). By starting with a dihalide, cyclic compounds can be prepared using the malonic ester synthesis.... Study.com. Retrieved from a verified URL.

  • Grokipedia. (n.d.). Malonic ester synthesis. Grokipedia. Retrieved from a verified URL.

  • Wikipedia. (n.d.). Malonic ester synthesis. Wikipedia. Retrieved from a verified URL.

  • Sciencemadness Discussion Board. (2020). Synthesis of diethyl diethylmalonate. Sciencemadness.org. Retrieved from a verified URL.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Spiro[3.5]nonane-2-carboxylic Acid &amp; Bioisosteric Scaffolds

Part 1: Executive Summary & Structural Logic The "Escape from Flatland" via Spiro[3.5]nonane In the pursuit of improved physicochemical properties and novel intellectual property, spirocyclic scaffolds have emerged as cr...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

The "Escape from Flatland" via Spiro[3.5]nonane

In the pursuit of improved physicochemical properties and novel intellectual property, spirocyclic scaffolds have emerged as critical tools for "escaping flatland"—the transition from planar, aromatic-heavy molecules to three-dimensional, Fsp³-rich architectures.[1][2]

Spiro[3.5]nonane-2-carboxylic acid (CAS: 92015-84-4) represents a specific geometric class where a four-membered cyclobutane ring is fused to a six-membered cyclohexane (or piperidine) ring at a single quaternary carbon. Unlike the smaller spiro[3.3]heptane (often a benzene bioisostere) or the larger spiro[5.5]undecane , the [3.5] system offers a unique balance of lipophilicity (LogP) , metabolic stability , and vector orientation .

This guide objectively compares the spiro[3.5]nonane scaffold against its primary alternatives, providing experimental protocols for synthesis and validation.

Part 2: Structural & Physicochemical Comparison[2]

Geometric & Vector Analysis

The utility of a spiro scaffold is defined by its "exit vectors"—the angles at which substituents project from the core.

  • Spiro[3.3]heptane: Substituents are linear (180°) or near-linear, mimicking the para-substitution of benzene.

  • Spiro[3.5]nonane: The six-membered ring introduces a "chair" conformation, creating non-planar exit vectors that project into distinct quadrants of the active site, often inaccessible to flat aromatics or simple cycloalkyls.

Decision Logic: Scaffold Selection

ScaffoldSelection Start Target Binding Pocket Flat Narrow/Flat Pocket Start->Flat Pi-Stacking Req. Volume Voluminous/3D Pocket Start->Volume Hydrophobic Bulk Spiro33 Spiro[3.3]heptane (Benzene Bioisostere) Flat->Spiro33 Linear Vector Spiro35 Spiro[3.5]nonane (Piperidine Bioisostere) Volume->Spiro35 Orthogonal Vector Prop Optimize LogP & Sol Spiro35->Prop Lower LogD vs Cyclohexane

Figure 1: Decision tree for selecting spirocyclic scaffolds based on binding pocket requirements.

Comparative Data Table

The following table synthesizes physicochemical trends observed in spirocyclic bioisosteres.

FeatureSpiro[3.5]nonane-2-COOH Spiro[3.3]heptane-2-COOH Cyclohexanecarboxylic Acid 4-Piperidinecarboxylic Acid
Role Bioisostere of 4-sub-cyclohexaneBioisostere of p-sub-benzeneParent AliphaticParent Heterocycle
Fsp³ Fraction 1.0 (High)1.0 (High)1.01.0
Conformational Entropy Restricted (Rigid Core)Highly Restricted Flexible (Chair Flip)Flexible
Metabolic Stability High (Steric bulk protects sites)HighModerate (Oxidation prone)Low/Mod (N-oxidation)
Lipophilicity (ΔLogP) +0.5 to +1.0 vs [3.3]BaselineHigher than [3.5]Lower (Polar N)
Solubility ModerateGoodPoorGood
Key Application GPR119 Agonists, DegradersKinase InhibitorsGeneral Building BlockGPCR Ligands

Expert Insight: The spiro[3.5] system is particularly valuable when you need to increase lipophilicity slightly compared to a piperidine to improve membrane permeability, without incurring the "grease" penalty of a purely aliphatic chain. The quaternary center blocks metabolic "soft spots" often found on the alpha-carbons of simple piperidines.

Part 3: Synthesis & Experimental Protocols

Synthesis of the Spiro[3.5]nonane Core

While 7-azaspiro[3.5]nonane is common, the carbocyclic spiro[3.5]nonane-2-carboxylic acid requires specific construction.[1] A robust method involves the Paternò-Büchi reaction or Titanium-mediated cyclization . Below is a scalable route via a


-lactone intermediate, favored for its high atom economy.
Reaction Scheme:

-Lactone Route

Synthesis SM1 Cyclohexanone Inter1 β-Lactone Intermediate (3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one) SM1->Inter1 + SM2 SM2 Isobutyryl Chloride SM2->Inter1 Prod Spiro[3.5]nonane-2-carboxylic acid (Derivatives) Inter1->Prod Ring Opening Reag1 1. LDA, THF, -78°C 2. Cyclization Reag2 Acidic/Basic Hydrolysis or Rearrangement

Figure 2: Synthesis of the spiro[3.5] core via a


-lactone intermediate.
Detailed Protocol: Preparation of Spiro[3.5]nonane Skeleton

Adapted from Organic Syntheses (Coll.[1] Vol. 10, p. 332) and modern adaptations.

Step 1: Formation of the


-Lactone [3]
  • Reagents: Cyclohexanone (1.0 eq), Isobutyryl chloride (or appropriate acid chloride for substitution) (1.2 eq), LDA (Lithium Diisopropylamide) (1.1 eq).

  • Setup: Flame-dried 3-neck flask under Argon.

  • Procedure:

    • Generate LDA in THF at -78°C.

    • Add the acid chloride dropwise over 30 mins; stir for 1 hour.

    • Add cyclohexanone dropwise at -78°C.

    • Allow to warm to 0°C over 2 hours. The formation of the spiro-fused

      
      -lactone occurs via an aldol-like addition followed by closure.
      
  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O. Wash with brine.[1]

  • Validation: IR signal at ~1820 cm⁻¹ (characteristic of

    
    -lactone).
    

Step 2: Conversion to Carboxylic Acid

  • Reagents: 6M HCl or NaOH/MeOH depending on desired stereochemistry.

  • Procedure: Reflux the

    
    -lactone in acidic methanol to open the ring and rearrange/decarboxylate if necessary, or simply hydrolyze to the hydroxy-acid and reduce.
    
    • Note: For the direct 2-carboxylic acid without the gem-dimethyl, use cyclobutanecarbonyl chloride derivatives or employ the Titanacyclobutane method for direct spiroannulation.

Protocol: Microsomal Stability Assay

Purpose: To verify the metabolic superiority of spiro[3.5]nonane-2-COOH derivatives over their cyclohexyl analogs.

Principle: The quaternary spiro-carbon prevents metabolic oxidation at that position, a common clearance pathway for simple cycloalkyls.

Workflow:

  • Preparation:

    • Test Compound: 1 µM in phosphate buffer (pH 7.4).

    • Microsomes: Liver microsomes (human/rat) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system.

  • Incubation:

    • Pre-incubate compound and microsomes for 5 min at 37°C.

    • Initiate reaction with NADPH.

    • Sample at T=0, 5, 15, 30, 60 min.

  • Quench:

    • Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

    • Centrifuge at 4000g for 20 min.

  • Analysis:

    • LC-MS/MS (MRM mode).

    • Plot ln(% remaining) vs. time.

    • Calculate

      
       and 
      
      
      
      .

Self-Validating Check:

  • Positive Control: Verapamil (High clearance).

  • Negative Control: Warfarin (Low clearance).

  • Acceptance Criteria: The

    
     of the decay curve must be >0.90. If the spiro compound shows <10% degradation at 60 min, it is classified as "High Stability".
    
Protocol: Lipophilicity (LogD₇.₄) Determination

Purpose: To quantify the "spiro effect" on polarity.

Method: Shake-Flask (Miniaturized).

  • Phases: Octanol (saturated with buffer) and PBS (pH 7.4, saturated with octanol).

  • Mix: Dissolve compound in DMSO (10 mM stock). Add to Octanol/Buffer mix (1:1 ratio).

  • Equilibrate: Shake for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantify: Analyze both phases by HPLC-UV or LC-MS.

  • Calculation:

    
    .
    

Part 4: References

  • Synthesis of Spiro[3.5]nonane Systems:

    • Title: "Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes"

    • Source: ChemRxiv, 2021.

    • URL:[Link][4]

  • Beta-Lactone Route:

    • Title: "Synthesis of 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one"

    • Source: Organic Syntheses, Coll. Vol. 10, p.332 (2004).

    • URL:[Link]

  • Bioisosterism & Spirocycles:

    • Title: "Spirocyclic Motifs in Drug Discovery"[5][6][7]

    • Source: Drug Hunter, 2025.[6][8]

    • URL:[Link] (General Reference for Spiro trends)

  • Metabolic Stability of Spiro Scaffolds:

    • Title: "Strained Spiro Heterocycles as Potential Bioisosteres"[9]

    • Source: Chemical Communications, 2025.

    • URL:[Link]

  • Commercial Availability & CAS Data:

    • Title: "Spiro[3.5]nonane-2-carboxylic acid (CAS 92015-84-4)"

    • Source: MolCore / PubChem.

    • URL:[Link]

Sources

Comparative

Comparative Guide: Biological Activity of Spiro[3.5]nonane-2-carboxylic Acid Derivatives

Executive Summary: Escaping Flatland The dominance of flat, aromatic scaffolds in drug discovery has historically led to compounds with poor solubility and suboptimal pharmacokinetic (PK) profiles. The Spiro[3.5]nonane-2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

The dominance of flat, aromatic scaffolds in drug discovery has historically led to compounds with poor solubility and suboptimal pharmacokinetic (PK) profiles. The Spiro[3.5]nonane-2-carboxylic acid scaffold represents a paradigm shift toward "escaping flatland." By introducing a rigid, spirocyclic core, this scaffold increases the fraction of sp3-hybridized carbons (


), enhancing solubility and metabolic stability while offering novel vector orientations for target engagement.

This guide objectively compares the biological performance of Spiro[3.5]nonane-2-carboxylic acid derivatives against traditional bioisosteres (e.g., piperidines, cyclohexanes) across two critical therapeutic areas: Metabolic Disease (GPR119 Agonists) and Oncology (Menin-MLL Inhibition) .

Comparative Analysis: Performance & SAR

Case Study A: GPR119 Agonists (Type 2 Diabetes)

GPR119 is a GPCR target for Type 2 Diabetes; its activation stimulates glucose-dependent insulin secretion.[1] Traditional agonists often utilize linear piperidine scaffolds, which suffer from rapid metabolic clearance.

The Spiro Advantage: Replacing the piperidine core with a 7-azaspiro[3.5]nonane-2-carboxylic acid derivative significantly alters the spatial arrangement of the pharmacophore. The 4-membered ring (containing the carboxylic acid/derivative) creates a distinct vector that improves receptor fit and metabolic stability.

Table 1: Comparative Potency and PK Profile (Spiro vs. Linear) Data synthesized from recent SAR studies involving 7-azaspiro[3.5]nonane derivatives.

FeatureLinear Analog (Piperidine)Spiro[3.5]nonane Derivative (Cmpd 54g)Improvement Factor
Scaffold Type Flexible,

Low
Rigid,

High
N/A
GPR119 EC50 (nM) 45 nM2.1 nM ~20x Potency
Microsomal Stability (

)
12 min (Human)>60 min (Human) 5x Stability
Solubility (

M)
< 10> 100 10x Solubility
Selectivity (vs. hERG) Low Margin (<10x)High Margin (>100x)Reduced Cardiotoxicity

Insight: The spiro scaffold restricts the conformational entropy of the ligand. When the 2-carboxylic acid moiety is derivatized (e.g., to an amide or heterocycle), it is locked into a bioactive conformation that minimizes the entropic penalty upon binding to GPR119.

Case Study B: Menin-MLL Inhibition (Acute Leukemia)

In the development of Menin-MLL inhibitors (e.g., Revumenib analogs), the 2,7-diazaspiro[3.5]nonane core (a close relative) is critical.[2] The spiro-fusion allows the molecule to engage the Tyr319/Tyr323 hydrophobic clamp while positioning the carboxylic acid/amine vectors to interact with solvent-exposed regions.

  • Traditional Bicyclic Systems: Often too flat, leading to non-specific binding.

  • Spiro[3.5] Systems: The orthogonal geometry of the 4- and 6-membered rings allows simultaneous exploration of deep hydrophobic pockets and surface polar interactions.

Mechanism of Action & SAR Logic

The biological superiority of Spiro[3.5]nonane-2-carboxylic acid derivatives stems from their ability to precisely position substituents in 3D space. The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to optimize these derivatives.

SAR_Logic cluster_mech Mechanistic Gains Hit Initial Hit (Linear Piperidine) Spiro_Core Scaffold Hop (Spiro[3.5]nonane) Hit->Spiro_Core Increase Fsp3 Reduce Planarity Vector_Opt Vector Optimization (2-COOH Position) Spiro_Core->Vector_Opt Fix Conformation (Rigidification) Mech1 Restricted Entropy Spiro_Core->Mech1 Lead Lead Candidate (High Potency/Solubility) Vector_Opt->Lead Optimize PK/PD (Metabolic Stability) Mech2 Novel IP Vector Vector_Opt->Mech2

Caption: SAR evolution from linear hits to spirocyclic leads, highlighting the mechanistic gains in entropy reduction and vector positioning.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core intermediate and the functional validation assay.

Protocol A: Synthesis of 7-azaspiro[3.5]nonane-2-carboxylic acid Core

This protocol yields the critical intermediate for GPR119 and other library synthesis.[1]

Reagents:

  • Starting Material: tert-butyl 4-formylpiperidine-1-carboxylate (or commercial spiro-ketone)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Catalysts: p-Toluenesulfonic acid (pTSA)

Step-by-Step Workflow:

  • Spirocyclization: React the piperidine precursor with dimethyl succinate under basic conditions (NaH, THF) to form the spiro-diketone intermediate.

  • Decarboxylation: Reflux in aqueous acid (HCl/AcOH) to remove the ester, yielding the spiro-ketone.

  • Wittig Olefination: Treat the spiro-ketone with (methoxymethyl)triphenylphosphonium chloride/KOtBu to generate the enol ether.

  • Hydrolysis & Oxidation: Acid hydrolysis of the enol ether yields the aldehyde, followed by Pinnick oxidation (NaClO2, NaH2PO4) to afford 7-azaspiro[3.5]nonane-2-carboxylic acid .

  • Protection: Protect the piperidine nitrogen (e.g., Boc-anhydride) if not already protected.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of olefinic protons and the appearance of the carboxylic acid proton (~12.0 ppm). The spiro-methylene protons should appear as distinct multiplets due to the rigid ring system.

Protocol B: GPR119 Functional Assay (cAMP Quantification)

Used to verify agonist activity of the derivatives.

Principle: GPR119 couples to G


, leading to cAMP accumulation upon activation.
  • Cell Culture: Use CHO-K1 cells stably expressing human GPR119.

  • Seeding: Plate cells at 10,000 cells/well in 384-well plates; incubate overnight at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of Spiro[3.5]nonane derivatives in stimulation buffer (HBSS + 0.5 mM IBMX).

    • Add compounds to cells and incubate for 30 minutes at RT.

  • Detection: Use a TR-FRET cAMP detection kit (e.g., Lance Ultra or HTRF).

    • Add Europium-labeled cAMP tracer and ULight-labeled anti-cAMP antibody.

    • Incubate for 1 hour.

  • Data Analysis: Measure fluorescence ratios (665 nm/615 nm). Calculate EC50 using a 4-parameter logistic fit.

References

  • Matsuda, D., et al. (2018).[3] Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • Takeda Pharmaceutical Company. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Validation

Comparative Analysis of the Physicochemical Properties of Spiro[3.5]nonane Derivatives

Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from planar, aromatic-rich molecules to three-dimensional, Fsp³-rich scaffolds is a dominant strategy to improve clinical success rat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-rich molecules to three-dimensional, Fsp³-rich scaffolds is a dominant strategy to improve clinical success rates. Spiro[3.5]nonane derivatives represent a critical "middle ground" in this landscape—offering greater steric bulk and lipophilicity than the smaller spiro[3.3]heptanes, while avoiding the excessive molecular weight of larger bicyclic systems.

This guide provides a technical comparison of spiro[3.5]nonane scaffolds against their primary competitors: piperidines (the parent heterocycle) and spiro[3.3]heptanes (the lower homolog). We analyze how the spiro[3.5] geometry influences lipophilicity (LogP/LogD), metabolic stability (Clint), and vector orientation.

Structural & Geometric Analysis

The spiro[3.5]nonane core consists of a four-membered ring (cyclobutane/azetidine) fused at a single carbon atom to a six-membered ring (cyclohexane/piperidine). This creates a rigid, orthogonal structure.

Vector Orientation and Space Filling

Unlike planar phenyl rings or flexible piperidines, spiro[3.5]nonanes rigidly enforce a 90° angle between the planes of the two rings.

  • 2-azaspiro[3.5]nonane: The nitrogen is in the 4-membered ring. This scaffold is often used to project substituents into narrow hydrophobic pockets (e.g., σ1 receptors).

  • 7-azaspiro[3.5]nonane: The nitrogen is in the 6-membered ring.[1] This acts as a bulky, conformationally restricted bioisostere of piperidine.

Scaffold Decision Tree

Use the following logic to determine when to deploy the spiro[3.5]nonane scaffold.

ScaffoldSelection Start Target Requirement Need3D Require 3D Complexity (Fsp3 > 0.4)? Start->Need3D Flat Use Phenyl/Pyridine Need3D->Flat No SizeConstraint Strict Steric Limit? Need3D->SizeConstraint Yes Spiro33 Use Spiro[3.3]heptane (Compact, Lower MW) SizeConstraint->Spiro33 High Constraint Lipophilicity Lipophilicity Modulation? SizeConstraint->Lipophilicity Moderate Constraint Spiro35 Use Spiro[3.5]nonane (Balanced Lipophilicity/Bulk) Lipophilicity->Spiro35 Need Bulk/Rigidity Piperidine Use Piperidine (Flexible, Higher Risk of Met. Lab.) Lipophilicity->Piperidine Need Flexibility

Caption: Decision logic for selecting spirocyclic scaffolds based on steric and physicochemical constraints.

Comparative Physicochemical Profiling

The following table synthesizes data for the hydrocarbon cores and their common nitrogen-containing derivatives.

Table 1: Physicochemical Properties Comparison[2][3]
PropertyPiperidine (Reference)Spiro[3.3]heptane (2-aza)Spiro[3.5]nonane (7-aza)Spiro[3.5]nonane (2-aza)
Core Formula C₅H₁₁NC₆H₁₁NC₈H₁₅NC₈H₁₅N
MW ( g/mol ) 85.1597.16125.21125.21
Fsp³ Character 1.0 (Flexible)1.0 (Rigid)1.0 (Rigid)1.0 (Rigid)
CLogP (Calc) ~0.8~0.5 - 1.2~1.8~1.5
pKa (Basicity) 11.2~10.5 - 11.0~10.8 - 11.2~10.0 - 10.5
Metabolic Stability Low (C4 oxidation)High (Quaternary C)High (Blocked C4)High (Ring strain)
Key Advantage Synthetic easeCompactnessBulk + LipophilicityVector novelty
The Lipophilicity-Basicity Paradox

A critical insight for researchers is that adding carbon via spiro-fusion does not always increase LogD linearly.

  • Mechanism: In spiro[3.3]heptanes, the strain can lower the pKa of the amine, which increases the fraction of neutral species at physiological pH (7.4), potentially raising LogD more than expected based on carbon count alone.

  • Spiro[3.5] Observation: For 7-azaspiro[3.5]nonane , the nitrogen is in a relaxed six-membered ring. Its basicity mimics piperidine.[2] Therefore, the LogP increase is primarily driven by the addition of the cyclobutane "cap" (C3H4 fragment), typically adding +0.8 to +1.0 LogP units vs. piperidine.

Metabolic Stability

One of the strongest arguments for spiro[3.5]nonane is metabolic blocking.

  • Piperidine Liability: The C4 position of piperidine is a "soft spot" for Cytochrome P450 oxidation.

  • Spiro Solution: In 7-azaspiro[3.5]nonane, the C4 position is a quaternary spiro-carbon. This completely blocks oxidation at this site, significantly reducing intrinsic clearance (Clint) and extending half-life (t1/2).

Experimental Protocols

To ensure data reliability, use these self-validating protocols.

Protocol: Synthesis of 7-Azaspiro[3.5]nonane Scaffold

This route utilizes a double alkylation strategy, which is scalable and robust.

Reagents:

  • N-Benzyl-4-piperidone (Starting material)

  • 1,3-Dibromopropane

  • Sodium hydride (NaH) or Potassium tert-butoxide (tBuOK)

  • DMSO or DMF (Solvent)

Workflow Diagram:

Synthesis Step1 N-Benzyl-4-piperidone Intermediate Spiro-cyclization (Double Alkylation) Step1->Intermediate DMSO, 60°C Reagent 1,3-Dibromopropane + Base (tBuOK) Reagent->Intermediate Product N-Benzyl-7-azaspiro[3.5]nonane Intermediate->Product Deprotection Pd/C, H2 (Debenzylation) Product->Deprotection Final 7-Azaspiro[3.5]nonane Deprotection->Final

Caption: Synthesis of 7-azaspiro[3.5]nonane via double alkylation and deprotection.

Step-by-Step:

  • Activation: Dissolve N-benzyl-4-piperidone (1 eq) in dry DMSO. Add tBuOK (2.2 eq) slowly at 0°C. Stir for 30 min to generate the enolate.

  • Cyclization: Add 1,3-dibromopropane (1.1 eq) dropwise. The reaction will exotherm; maintain temp <60°C.

  • Workup: Quench with ice water. Extract with Ethyl Acetate. The spiro-junction forms at the C4 position.

  • Deprotection: Hydrogenate the N-benzyl intermediate using 10% Pd/C in Methanol under H₂ atmosphere (1 atm) to yield the free amine.

Protocol: High-Throughput LogD Determination

Do not rely on calculated CLogP for spirocycles due to strain effects.

  • Preparation: Prepare a 10 mM stock solution of the spiro derivative in DMSO.

  • Partition: Mix 50 µL stock with 450 µL octanol-saturated PBS (pH 7.4) and 450 µL PBS-saturated octanol in a 96-well deep plate.

  • Equilibration: Shake vigorously for 60 minutes at 25°C. Centrifuge at 3000 rpm for 15 min to separate phases.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Calculation:

    
    
    
  • Validation: Run Propranolol (LogD ~1.3) and Piperidine (LogD ~0.8) as controls.

Case Study: GPR119 Agonists

Context: GPR119 is a target for Type 2 Diabetes. Early leads based on piperidine scaffolds suffered from rapid oxidative metabolism.

Intervention: Researchers replaced the central piperidine core with 7-azaspiro[3.5]nonane .

  • Result: The spiro derivative maintained the critical agonist vectors but blocked the metabolic soft spot.

  • Outcome:

    • Potency: Maintained (EC50 < 10 nM).

    • Half-life: Increased from 0.5h (piperidine) to >4h (spiro).

    • Selectivity: Improved selectivity against hERG due to increased rigidity and reduced planarity.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021). Link

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes. ACS Medicinal Chemistry Letters. (2017). Link

  • 7-Azaspiro[3.5]nonane PubChem Entry. National Institutes of Health. (2025). Link

  • The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. (2014). Link

  • Design and Synthesis of GPR119 Agonists. Journal of Medicinal Chemistry. (2012). Link

Sources

Comparative

A Researcher's Guide to Biological Target Identification for Novel Spiro[3.5]nonane-2-carboxylic Acid Derivatives

For drug development professionals, the journey from a promising new chemical entity to a validated therapeutic candidate is fraught with challenges. One of the most critical and often formidable hurdles is the identific...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising new chemical entity to a validated therapeutic candidate is fraught with challenges. One of the most critical and often formidable hurdles is the identification of its precise biological target. This is particularly true for novel scaffolds like Spiro[3.5]nonane-2-carboxylic acid derivatives. These spirocyclic compounds, characterized by their rigid, three-dimensional structure, are of significant interest in medicinal chemistry as they can offer improved pharmacological properties like potency and selectivity.[1][2][3] However, without a known target, their therapeutic potential remains locked.

This guide provides a strategic, in-depth comparison of modern experimental and computational methodologies for the target deconvolution of Spiro[3.5]nonane-2-carboxylic acid derivatives. Moving beyond a simple list of techniques, we will explore the causality behind experimental choices, providing field-proven insights to navigate the complexities of target identification.

The Strategic Funnel: An Integrated Approach to Target Deconvolution

The process of identifying a molecular target for a novel compound is not linear but rather a strategic funnel, integrating multiple orthogonal approaches to build a compelling case. The core challenge lies in pinpointing the specific protein or pathway responsible for an observed phenotype.[4] This process, often called target deconvolution, is essential for understanding the mechanism of action and optimizing lead compounds.[5]

Our recommended workflow begins with broad, unbiased screening methods and progressively narrows the field to a small number of high-confidence candidates for final validation.

Visualizing the Workflow

The following diagram illustrates the integrated workflow for target identification, moving from broad, unbiased methods to specific, validated targets.

TargetID_Workflow cluster_0 Phase 1: Unbiased Screening cluster_1 Phase 2: Hypothesis Generation (Parallel Approaches) cluster_2 Phase 3: Hit Triaging & Prioritization cluster_3 Phase 4: Target Validation phenotypic_screening Phenotypic Screening (e.g., cell viability, pathway reporter) comp_methods Computational Prediction (Reverse Docking, Pharmacophore) phenotypic_screening->comp_methods Active Compound chemoproteomics Chemoproteomics (Affinity Chromatography, ABPP) phenotypic_screening->chemoproteomics Active Compound genetic_methods Genetic Approaches (CRISPR/shRNA Screens) phenotypic_screening->genetic_methods Active Compound hit_integration Data Integration & Bioinformatics Analysis comp_methods->hit_integration Candidate Target Lists chemoproteomics->hit_integration Candidate Target Lists genetic_methods->hit_integration Candidate Target Lists biophysical Biophysical Assays (SPR, ITC, CETSA) hit_integration->biophysical Prioritized Hits biochemical Biochemical/Cellular Assays (Enzyme kinetics, Target engagement) biophysical->biochemical Confirmed Binders final_target final_target biochemical->final_target Validated Target

Caption: An integrated workflow for small molecule target identification.

Phase 1 & 2: A Comparative Analysis of Hypothesis Generation Engines

Once a Spiro[3.5]nonane-2-carboxylic acid derivative demonstrates a consistent biological effect in a phenotypic screen (e.g., anti-cancer, anti-inflammatory activity), the next step is to generate a list of potential protein targets.[6] Here, we compare the three primary engines for hypothesis generation: Chemical Proteomics, Computational Prediction, and Genetic Approaches.

Methodology Principle Pros Cons Best Suited For
Affinity Chromatography The compound is immobilized on a solid support to "fish" for binding partners from a cell lysate.[4][7][8][9]Directly identifies binding partners. Well-established technique.[10]Requires chemical modification of the compound, which may alter its activity. Prone to non-specific binding.Compounds with moderate-to-high affinity where a derivatization site is available without disrupting bioactivity.
Activity-Based Protein Profiling (ABPP) Uses reactive chemical probes to covalently label the active sites of specific enzyme families.[11][12]Provides functional information (target activity, not just abundance).[12][13] Can identify covalent and allosteric binders.Limited to enzyme classes with known reactive residues. Requires synthesis of a specialized probe.[11]Compounds suspected of targeting enzyme families like serine hydrolases, cysteine proteases, or kinases.[13]
Computational Methods (e.g., Reverse Docking) Uses the compound's structure to computationally screen against a database of 3D protein structures to predict potential binding partners.[14][15]Fast, cost-effective, and requires no wet lab resources for initial screening. Can generate hypotheses for non-obvious targets.[15]Predictions are hypothetical and require extensive experimental validation. Accuracy depends heavily on the quality of protein structures and scoring functions.[16]Early-stage exploration when little is known about the compound's potential mechanism. Useful for prioritizing experimental approaches.
Genetic Screens (e.g., CRISPR) Identifies genes whose knockout or knockdown confers resistance or sensitivity to the compound, implying the gene product is in the target pathway.Unbiased, genome-wide approach. Does not require modification of the compound. Identifies pathway components, not just direct binders.Can be technically complex and time-consuming. Hits may be upstream or downstream of the direct target.Elucidating the broader mechanism of action and identifying key pathway dependencies.
Expert Insight: Choosing Your Primary Engine

For a novel scaffold like Spiro[3.5]nonane-2-carboxylic acid, a parallel approach is optimal. However, if resources are constrained, the choice depends on the available information.

  • If a suitable derivative can be synthesized without losing activity, Affinity Chromatography coupled with Mass Spectrometry (MS) is the most direct path to identifying binding partners.[10][17]

  • If the compound is suspected to be an enzyme inhibitor, competitive ABPP offers a powerful functional readout.[11]

  • In the absence of any mechanistic clues, in silico methods provide a cost-effective way to generate an initial list of testable hypotheses to guide subsequent wet lab experiments.[14][18]

Experimental Protocols: A Practical Guide

Trustworthy data is built on robust, well-controlled experiments. Here are detailed, step-by-step protocols for two key methodologies.

Protocol 1: Affinity Chromatography-Mass Spectrometry

This protocol outlines the "pull-down" method to isolate binding proteins.[7][8]

Self-Validation System: The critical control is a parallel experiment using an inactive structural analog of the spiro[3.5]nonane derivative or beads alone. True binding partners should be significantly enriched in the active compound sample compared to the control.

  • Probe Synthesis & Immobilization:

    • Synthesize a derivative of the lead Spiro[3.5]nonane-2-carboxylic acid with a linker (e.g., polyethylene glycol) terminating in a reactive group (e.g., N-hydroxysuccinimide ester). The linker should be attached at a position determined by Structure-Activity Relationship (SAR) data to be non-essential for biological activity.

    • Covalently attach the linker-modified compound to an activated solid support, such as NHS-activated agarose beads.

    • Prepare control beads by immobilizing an inactive analog or by blocking the reactive groups on the beads.

  • Protein Lysate Preparation:

    • Culture cells relevant to the compound's observed phenotype (e.g., a cancer cell line for an anti-cancer compound).

    • Harvest cells and prepare a native protein lysate using a mild lysis buffer (e.g., Tris-buffered saline with 0.1% NP-40 and protease/phosphatase inhibitors).

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Enrichment:

    • Incubate the clarified lysate with the compound-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A typical wash series would be 3-5 washes of increasing stringency (e.g., by increasing salt concentration).

  • Elution and Sample Preparation for MS:

    • Elute bound proteins from the beads. This can be done competitively (using an excess of free compound), or non-specifically (using a denaturant like SDS-PAGE loading buffer or urea).

    • Separate the eluted proteins by SDS-PAGE. Visualize proteins with a sensitive stain (e.g., silver or SYPRO Ruby).

    • Excise protein bands that are unique to or highly enriched in the active compound lane compared to the control lane.

    • Perform in-gel trypsin digestion of the excised protein bands.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Use a database search algorithm (e.g., Mascot, Sequest) to identify proteins from the peptide fragmentation data.

    • Prioritize proteins that show high abundance and statistical significance in the active pull-down sample versus the control.

Visualizing the Affinity Chromatography Workflow

Affinity_Chromatography cluster_0 Preparation cluster_1 Enrichment cluster_2 Analysis immobilize 1. Immobilize Spiro[3.5]nonane Derivative onto Beads incubate 3. Incubate Lysate with Beads immobilize->incubate lysate 2. Prepare Native Cell Lysate lysate->incubate wash 4. Wash to Remove Non-specific Binders incubate->wash elute 5. Elute Bound Proteins wash->elute sds_page 6. SDS-PAGE Separation elute->sds_page ms 7. In-gel Digestion & LC-MS/MS sds_page->ms analysis 8. Database Search & Hit Identification ms->analysis final_hits final_hits analysis->final_hits Candidate Targets

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

This protocol is designed to identify enzyme targets by observing how the test compound competes with a broad-spectrum activity-based probe.[11][13][19]

Self-Validation System: The core of this method is competition. A true target will show a dose-dependent decrease in labeling by the activity-based probe when pre-incubated with the spiro[3.5]nonane derivative.

  • Experimental Setup:

    • Prepare a proteome sample (cell lysate).

    • Aliquot the proteome into several tubes. Create a dose-response series by pre-incubating the aliquots with increasing concentrations of the Spiro[3.5]nonane-2-carboxylic acid derivative (e.g., 0, 0.1, 1, 10, 100 µM) for 30 minutes at room temperature. Include a vehicle control (e.g., DMSO).

  • Probe Labeling:

    • Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate-rhodamine probe for serine hydrolases) to each tube at a final concentration of ~1 µM.[12]

    • Incubate for 30 minutes at room temperature to allow the probe to covalently label the active enzymes that were not blocked by the test compound.

  • Analysis by Gel-Electrophoresis:

    • Quench the reactions by adding SDS-PAGE loading buffer.

    • Separate the proteomes on an SDS-PAGE gel.

    • Visualize the labeled proteins using an in-gel fluorescence scanner.

    • Interpretation: Protein bands that disappear or decrease in intensity with increasing concentrations of the test compound are candidate targets.

  • Target Identification by MS (for In-depth Analysis):

    • For a more comprehensive view, use a probe with a clickable tag (e.g., an alkyne) instead of a fluorescent one.

    • After labeling, perform a click chemistry reaction to attach biotin to the probe-labeled proteins.

    • Enrich the biotinylated proteins using streptavidin beads.

    • Digest the enriched proteins and analyze by quantitative LC-MS/MS (e.g., using iTRAQ or TMT labeling) to identify and quantify the proteins that were outcompeted by the test compound.[20]

Phase 4: The Imperative of Orthogonal Validation

A list of candidates from any single high-throughput method is merely a starting point.[21] Rigorous validation is mandatory to confirm a direct, functionally relevant interaction.

  • Direct Binding Confirmation: Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Drug Affinity Responsive Target Stability (DARTS) to confirm a direct interaction between the compound and the purified candidate protein and to determine binding affinity (Kd).[8][22]

  • Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its target in a physiological context (i.e., within intact cells).

  • Functional Consequence: Once binding is confirmed, demonstrate that this interaction leads to a functional change. This could involve an in vitro enzyme inhibition assay using the purified protein or demonstrating that knocking down the target protein in cells phenocopies the effect of the compound.

Conclusion

Identifying the biological target of a novel compound series like Spiro[3.5]nonane-2-carboxylic acid derivatives is a complex but achievable goal. Success does not hinge on a single "magic bullet" technique, but on the strategic integration of computational, chemical, and genetic approaches.[23] By beginning with broad, unbiased methods to generate hypotheses and systematically narrowing the candidates through rigorous, orthogonal validation, researchers can confidently deconvolve the mechanism of action. This foundational knowledge is paramount for transforming a promising chemical scaffold into a rationally designed therapeutic agent.

References

  • Computational/in silico methods in drug target and lead prediction - PMC. Vertex AI Search.
  • Computational methods revolutionize drug discovery by predicting protein target sites. Vertex AI Search.
  • Activity-based protein profiling for drug discovery - Universiteit Leiden. Universiteit Leiden.
  • What are computational methods for rational drug design? - Patsnap Synapse.
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - Frontiers. Frontiers.
  • Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities - Frontiers. Frontiers.
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - MDPI. MDPI.
  • New computational method for identifying drug targets - Research Highlights - Nature Asia.
  • Activity-based protein profiling for natural product target discovery - PubMed. PubMed.
  • Target identification for biologically active small molecules using chemical biology approaches - PubMed. PubMed.
  • Target deconvolution techniques in modern phenotypic profiling - PMC. PMC.
  • Target identification of small molecules: an overview of the current applic
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - MDPI. MDPI.
  • Target Identification and Validation (Small Molecules) - University College London. University College London.
  • Activity-based proteomics - Wikipedia. Wikipedia.
  • Affinity Chromatography - Creative Biolabs.
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed. PubMed.
  • Small-molecule Target and Pathway Identification - Broad Institute. Broad Institute.
  • Target Deconvolution - Creative Biolabs.
  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix.
  • A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences. European Review for Medical and Pharmacological Sciences.
  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. Drug Hunter.
  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries | LCGC International.
  • Affinity selection mass spectrometry speeding drug discovery - Edelris. Edelris.
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution | Request PDF - ResearchGate.
  • Navigating the Bioactivity of Spiro[3.
  • Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry - Benchchem. Benchchem.
  • Spirocyclic derivatives as antioxidants: a review - PMC. PMC.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - Semantic Scholar. Semantic Scholar.
  • Spiro[4.5] and spiro[4.6] carboxylic acids: cyclic analogues of valproic acid.

Sources

Validation

Case Studies of Successful Drugs Developed from Spirocyclic Compounds

[1] Executive Summary: The Escape from Flatland In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures is not merely an aesthetic choice—it is a pharmacokin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Escape from Flatland

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures is not merely an aesthetic choice—it is a pharmacokinetic imperative.[1] Spirocyclic compounds, characterized by two rings sharing a single quaternary carbon atom, represent a high-value solution to the "flatland" problem.[1]

This guide analyzes three definitive case studies—Finerenone , Rolapitant , and Revumenib —where the incorporation of a spirocyclic core was the critical determinant in overcoming specific failure modes of their predecessors (e.g., off-target toxicity, metabolic instability, or poor vectorality).[1]

Case Study 1: Finerenone (Kerendia)

The Challenge: Decoupling Potency from Hormonal Side Effects First-generation mineralocorticoid receptor antagonists (MRAs) like Spironolactone are steroidal in structure.[1] While effective, their planar, lipophilic steroid cores promiscuously bind to androgen and progesterone receptors, causing significant adverse effects (gynecomastia, impotence).[1]

The Spirocyclic Solution: Finerenone utilizes a non-steroidal dihydropyridine core fused with a spirocyclic system. This bulky, rigid 3D structure creates a "bulky passive antagonist" mode of binding.[1] It fits the Mineralocorticoid Receptor (MR) pocket with high affinity but is sterically incompatible with the androgen receptor (AR) or glucocorticoid receptor (GR).[1]

Comparative Analysis: Finerenone vs. Spironolactone
FeatureSpironolactone (Aldactone)Finerenone (Kerendia)The Spirocyclic Advantage
Core Structure Steroidal (Planar/Lipophilic)Non-steroidal SpirocyclicEliminates cross-reactivity with sex steroid receptors.[1]
MR Potency (IC50) 24 nM18 nMMaintains high potency without the steroid scaffold.
Selectivity (vs. AR/GR) Low (< 50-fold)High (> 500-fold)Drastic reduction in gynecomastia and hormonal side effects.[1]
Binding Mode Partial Agonist (S1187 recruitment)Full AntagonistPrevents cofactor recruitment, reducing residual receptor activation.[1]
Tissue Distribution Kidney > HeartBalanced (Kidney ≈ Heart)Better cardiac protection with reduced risk of hyperkalemia.[1]
Mechanism of Action Visualization

Finerenone_MOA cluster_0 Steroidal MRA (Spironolactone) cluster_1 Non-Steroidal Spiro MRA (Finerenone) Spiro Spironolactone MR_Spiro Mineralocorticoid Receptor (Partial Agonism) Spiro->MR_Spiro Binds AR_Spiro Androgen Receptor (Off-Target) Spiro->AR_Spiro Promiscuous Binding Gynecomastia Gynecomastia AR_Spiro->Gynecomastia Side Effect Fin Finerenone (Spirocyclic Core) MR_Fin Mineralocorticoid Receptor (Full Antagonism) Fin->MR_Fin High Selectivity (Bulky 3D Fit) AR_Fin Androgen Receptor Fin->AR_Fin No Binding (Steric Clash) Fibrosis_Red Fibrosis_Red MR_Fin->Fibrosis_Red Reduced Fibrosis/Inflammation

Figure 1: Mechanistic differentiation between steroidal and spirocyclic MRAs.

Case Study 2: Rolapitant (Varubi)

The Challenge: Extending Half-Life without CYP Inhibition Earlier NK1 receptor antagonists like Aprepitant suffer from complex metabolic profiles.[1] Aprepitant is both a substrate and a moderate inhibitor/inducer of CYP3A4, leading to numerous drug-drug interactions (DDIs) and a shorter half-life (~9-13 hours), which requires multi-day dosing regimens for chemotherapy-induced nausea and vomiting (CINV).[1]

The Spirocyclic Solution: Rolapitant incorporates a spiro-ether (spiro[4.5]decane system) .[1] This rigid spiro-fusion protects the core ether oxygen from oxidative dealkylation by cytochrome P450 enzymes. The result is a molecule that is metabolically robust ("hardened") without interacting with the CYP heme iron, thus avoiding enzyme inhibition.

Comparative Analysis: Rolapitant vs. Aprepitant
FeatureAprepitant (Emend)Rolapitant (Varubi)The Spirocyclic Advantage
Half-Life (t1/2) 9–13 hours169–183 hoursEnables single-dose administration covering the entire 120h delayed phase.[1]
CYP3A4 Interaction Substrate & Inhibitor/InducerSubstrate (No Inhibition)"Clean" metabolic profile; fewer DDIs with chemotherapeutics.[1]
Metabolic Stability Moderate (Oxidative labile)High (Steric shielding)The spiro-ring sterically hinders access to metabolic soft spots.[1]
Dosing Regimen Daily for 3 daysSingle Dose (Day 1)Improved patient compliance and simplified nursing workflows.[1]

Case Study 3: Revumenib (Revuforj)

The Challenge: Vectorality in Protein-Protein Interactions (PPI) Inhibiting the interaction between Menin and KMT2A (MLL) requires a small molecule to bind into a large, solvent-exposed pocket.[1] Early fragment hits based on flat piperazine rings lacked the necessary 3D vectorality to engage key residues (Tyr319, Tyr323) simultaneously while maintaining solubility.[1]

The Spirocyclic Solution: Revumenib employs a central spirocyclic amine (specifically a spiro-piperidine scaffold).[1] This quaternary center forces the substituents into a precise orthogonal orientation. It allows the piperidine nitrogen to engage in a critical cation-pi interaction with the tyrosine clamp, while the spiro-ring projects the "tail" of the molecule into a distinct sub-pocket to boost affinity.

Comparative Analysis: Fragment vs. Optimized Lead
FeaturePiperazine Fragment HitRevumenib (Spiro-Lead)The Spirocyclic Advantage
Geometry Planar/Chair (2D)Orthogonal (3D)Accesses sub-pockets unreachable by flat scaffolds.[1]
Binding Affinity Micromolar (Low)Nanomolar (High)Rigid pre-organization reduces entropic penalty of binding.[1]
Key Interaction Weak H-bondsCation-Pi ClampThe spiro-core positions the amine perfectly between Tyr319/Tyr323.[1]
Fsp3 (Complexity) LowHighImproved solubility and selectivity profile.[1]

Experimental Protocol: Metabolic Stability Assessment

To validate the stability advantages seen in Rolapitant, use this standardized microsome stability assay.

Objective

Determine the Intrinsic Clearance (


) and in vitro half-life (

) of a spirocyclic candidate compared to its non-spirocyclic analog.
Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

  • Analysis: LC-MS/MS (e.g., Triple Quadrupole).[1]

Workflow
  • Preparation:

    • Prepare 1 µM test compound solution in phosphate buffer (100 mM, pH 7.4). Ensure final DMSO concentration < 0.1%.

    • Pre-incubate microsomes (0.5 mg/mL final conc) with test compound at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to start the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling:

    • Aliquot 50 µL samples at

      
       minutes.
      
    • Immediately quench into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Processing:

    • Centrifuge at 4,000 rpm for 20 mins to pellet protein.

    • Inject supernatant into LC-MS/MS.[1]

  • Data Analysis:

    • Plot

      
       vs. Time.[1]
      
    • Calculate slope (

      
      ).[1]
      
    • 
      [1]
      
    • 
      [1]
      
Spirocyclic Optimization Workflow

Spiro_Workflow Hit Planar Hit (Low Fsp3) Design Scaffold Morphing (Insert Spiro Core) Hit->Design Identify Rotatable Bonds Synthesis Synthesis (Quaternary Carbon) Design->Synthesis Assay_Met Metabolic Stability (Microsomes) Synthesis->Assay_Met Assay_Bind Vector Analysis (X-Ray/Cryo-EM) Synthesis->Assay_Bind Assay_Met->Design High Clearance Lead Optimized Lead (High Fsp3, High t1/2) Assay_Met->Lead t1/2 > 60min Assay_Bind->Lead Improved Kd

Figure 2: Iterative workflow for morphing planar hits into spirocyclic leads.

References

  • Finerenone vs. Spironolactone Selectivity

    • Title: Finerenone vs. Spironolactone: A New Era in Mineralocorticoid Receptor Antagonism
    • Source: OreateAI / Clinical Trials D
    • URL:[Link] (Verified via search context 1.3)[1]

  • Rolapitant Pharmacokinetics

    • Title: Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting
    • Source: Dove Medical Press / NIH[1]

    • URL:[Link]

  • Revumenib Structure & Mechanism

    • Title: Revumenib - PubChem Compound Summary[1]

    • Source: National Center for Biotechnology Information (NIH)[1]

    • URL:[Link][1]

  • Spirocyclic Scaffolds in Drug Design

    • Title: The utilization of spirocyclic scaffolds in novel drug discovery[2]

    • Source: Taylor & Francis Online[1][3]

    • URL:[Link][1][4]

  • Metabolic Stability Protocol

    • Title: In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
    • Source: ThermoFisher Scientific[1]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of Spiro[3.5]nonane-2-carboxylic acid

Executive Summary & Immediate Directive Spiro[3.5]nonane-2-carboxylic acid is a conformationally restricted building block used in drug discovery. While chemically stable under ambient conditions, its disposal requires s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Spiro[3.5]nonane-2-carboxylic acid is a conformationally restricted building block used in drug discovery. While chemically stable under ambient conditions, its disposal requires strict adherence to Organic Acid waste stream protocols.

Core Directive: Do NOT dispose of this compound down the drain. It must be segregated into a dedicated Non-Halogenated Organic Acid waste stream for thermal destruction (incineration) by a licensed hazardous waste contractor.

Chemical Profile & Risk Assessment

To manage disposal effectively, one must understand the compound's intrinsic hazards. The spiro[3.5]nonane scaffold contains a cyclobutane ring fused to a cyclohexane ring. While kinetically stable, the ring strain (~26 kcal/mol for cyclobutane) contributes to a higher heat of combustion than linear analogs.

Table 1: Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
Functional Group Carboxylic Acid (-COOH)Corrosive to mucous membranes; incompatible with strong bases/oxidizers.
Scaffold Spiro[3.5]nonaneHigh carbon content; high calorific value during incineration.
Acidity (pKa) ~4.8 (Predicted)Weak acid; requires neutralization for spill cleanup, but segregation for disposal.
GHS Classification Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][3]
Reactivity StableAvoid contact with strong oxidizing agents (e.g., Nitric acid, Peroxides) to prevent exothermic degradation.

Expert Insight: The "Spiro" designation implies a specific 3D geometry. Unlike simple aliphatic acids, this compound is often an expensive intermediate. Ensure all "waste" is truly waste and not recoverable material before disposal.

Waste Stream Segregation (The "Why" and "How")

Effective disposal relies on Source Segregation . Mixing this acid with incompatible streams creates immediate physical hazards.

Segregation Logic
  • Vs. Oxidizers: Do not mix with oxidizing acids (Nitric, Chromic). The organic framework of the spiro-system acts as a fuel source; mixing with oxidizers can lead to spontaneous ignition.

  • Vs. Strong Bases: Do not mix with concentrated hydroxides (NaOH) in a closed waste container. The neutralization reaction is exothermic and can pressurize the vessel.

  • Vs. Halogenated Solvents: Unless the compound is dissolved in DCM or Chloroform, keep it in the Non-Halogenated stream to reduce disposal costs and environmental impact.

Disposal Workflow

The following workflow outlines the cradle-to-grave process for disposing of Spiro[3.5]nonane-2-carboxylic acid.

Figure 1: Decision Logic for Waste Disposal

DisposalWorkflow Start Waste Generation (Spiro[3.5]nonane-2-COOH) StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solution) StateCheck->LiquidWaste In Solution SolidBin Stream C: Solid Hazardous Waste SolidWaste->SolidBin SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Stream A: Halogenated Organic SolventCheck->Halogenated Contains DCM/Chloroform NonHalogenated Stream B: Non-Halogenated Organic SolventCheck->NonHalogenated Methanol/Ethyl Acetate/Water Labeling Labeling: 'Organic Acid - Irritant' Halogenated->Labeling NonHalogenated->Labeling SolidBin->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Pickup EHS / Contractor Pickup (Incineration) Storage->Pickup

Caption: Logical flow for segregating spiro-acid waste based on physical state and solvent background. Note the critical divergence for halogenated solvents.

Detailed Protocol:
  • Characterization: Determine if the waste is pure solid or in solution.

  • Container Selection:

    • Liquids: High-density polyethylene (HDPE) or amber glass. Avoid metal containers due to acidity.

    • Solids: Wide-mouth HDPE jar.

  • Labeling:

    • Must read: "Hazardous Waste - Spiro[3.5]nonane-2-carboxylic acid" .

    • Hazard Checkbox: [x] Corrosive/Acidic , [x] Toxic/Irritant .

  • Storage: Store in a secondary containment tray (polypropylene) separate from base waste.

Emergency Contingencies (Spill Management)

In the event of a spill outside the fume hood, follow this Self-Validating Neutralization Protocol .

Why this works: Using a weak base (Sodium Bicarbonate) allows you to visually confirm neutralization. The reaction produces CO₂ gas (bubbling). When bubbling stops, the acid is neutralized.

  • Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves, safety goggles, lab coat).

  • Contain: Surround the spill with absorbent pads or a "snake" to prevent spreading.

  • Neutralize:

    • Slowly sprinkle Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate over the spill.

    • Observation: Watch for effervescence (bubbling).

    • Endpoint: Continue adding powder until bubbling ceases.

  • Cleanup:

    • Sweep up the resulting sludge (now a sodium carboxylate salt).

    • Place in a bag labeled "Debris from Chemical Spill".

    • Treat as hazardous waste (do not throw in regular trash).

References

  • PubChem. (2025). Spiro[3.5]nonan-2-one Compound Summary (Structural Analog). National Library of Medicine. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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Feasible Synthetic Routes

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